1,10-Decanediol diacrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-prop-2-enoyloxydecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-3-15(17)19-13-11-9-7-5-6-8-10-12-14-20-16(18)4-2/h3-4H,1-2,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNJVKIVSXGYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-21-7 | |
| Record name | 2-Propenoic acid, 1,1′-(1,10-decanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40893231 | |
| Record name | 1,10-Decanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13048-34-5 | |
| Record name | 1,10-Decanediol, diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13048-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Decanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-decanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,10-Decanediol Diacrylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanediol diacrylate (DDDA) is a difunctional monomer that has garnered significant attention across various scientific and industrial sectors, including polymer chemistry, materials science, and biomedical engineering. Its unique molecular structure, characterized by a flexible ten-carbon aliphatic chain capped with two reactive acrylate groups, imparts a desirable combination of properties such as low odor, high reactivity, and the ability to form flexible yet durable crosslinked polymers.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, with a particular focus on its relevance to drug development and biomedical research.
Chemical and Physical Properties
This compound is a viscous liquid at room temperature.[1] Its long aliphatic backbone contributes to its hydrophobic nature, which is a key attribute in applications requiring moisture resistance.[1] A summary of its core chemical and physical properties is presented in the tables below.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 13048-34-5 | [1] |
| Molecular Formula | C₁₆H₂₆O₄ | [2] |
| Molecular Weight | 282.38 g/mol | [2] |
| IUPAC Name | 10-prop-2-enoyloxydecyl prop-2-enoate | [1] |
| Synonyms | Decamethylene glycol diacrylate, 1,10-Bis(acryloyloxy)decane | [3] |
| SMILES | C=CC(=O)OCCCCCCCCCCOC(=O)C=C | [1] |
| InChI Key | RHNJVKIVSXGYBD-UHFFFAOYSA-N | [1] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Appearance | Clear liquid | [3] |
| Boiling Point | 180-181 °C @ 1-2 Torr | [3] |
| Density | 0.98 g/mL | [3] |
| Refractive Index | 1.4570-1.4620 | [3] |
| Solubility | Insoluble in water; Soluble in alcohol and petroleum ether. | [4] |
| Flash Point | >110 °C | [3] |
| Glass Transition Temperature (Tg) of Polymer | 91 °C | [1] |
Synthesis and Characterization
The most common method for synthesizing this compound is through the esterification of 1,10-decanediol with acrylic acid or its derivatives.[1] An alternative route is transesterification.[5]
Experimental Protocol: Synthesis of this compound via Esterification
This protocol describes a typical laboratory-scale synthesis of this compound from 1,10-decanediol and acryloyl chloride.
Materials:
-
1,10-Decanediol
-
Acryloyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1,10-decanediol and triethylamine in anhydrous DCM.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add acryloyl chloride dropwise to the cooled solution using a dropping funnel. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica gel.
Synthesis workflow for this compound.
Characterization Protocols
NMR spectroscopy is used to confirm the molecular structure of the synthesized this compound.
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra to identify characteristic peaks corresponding to the acrylate and decanediol moieties.
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
Procedure:
-
For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR)-FTIR accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands, such as the C=O stretch of the ester and the C=C stretch of the acrylate group.[6][7]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable component in various biomedical applications, particularly in the development of drug delivery systems and biocompatible materials.[1]
Biocompatibility and Use in Biomedical Polymers
Polymers synthesized from this compound have demonstrated good biocompatibility, with studies showing minimal cytotoxicity and good tissue compatibility.[1] The hydrophobic nature of the decanediol chain contributes to reduced water absorption, enhancing the long-term stability of these materials in biological environments.[1] This makes them suitable for applications such as dental composites and tissue engineering scaffolds.[1][8]
Drug Delivery Systems
This compound is utilized in the formation of hydrogels and polymeric microparticles for controlled drug release.[1][9] The crosslinked polymer network can be tailored to control the diffusion and release kinetics of encapsulated therapeutic agents.[8] The flexibility imparted by the long aliphatic chain can be advantageous in creating drug delivery vehicles that can conform to biological tissues.
Conceptual workflow of DDDA in drug delivery systems.
Safety and Handling
This compound is known to cause skin and eye irritation.[1] It is also a potential skin sensitizer.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1]
Conclusion
This compound is a versatile monomer with a unique set of properties that make it highly valuable in materials science and biomedical research. Its ability to form flexible, hydrophobic, and biocompatible polymers has led to its use in a range of applications, from industrial coatings to advanced drug delivery systems. The detailed protocols and data presented in this guide are intended to support researchers and professionals in harnessing the potential of this important chemical compound.
References
- 1. Buy this compound | 13048-34-5 [smolecule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1,10-Decanediol, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 1,10-Decanediol dimethacrylate | 6701-13-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
1,10-Decanediol diacrylate CAS number
An In-depth Technical Guide to 1,10-Decanediol Diacrylate
This technical guide provides a comprehensive overview of this compound (DDDA), a versatile difunctional monomer, with a focus on its chemical properties, synthesis, and applications relevant to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a long-chain, hydrophobic diacrylate monomer.[3] Its structure, featuring two terminal acrylate groups linked by a flexible ten-carbon aliphatic chain, allows it to form durable and flexible crosslinked polymer networks.[3] It is typically a clear, viscous liquid with a low odor.[1]
Identifiers and General Properties
| Property | Value |
| IUPAC Name | 10-prop-2-enoyloxydecyl prop-2-enoate[1] |
| Synonyms | Decamethylene glycol diacrylate, 1,10-Bis(acryloyloxy)decane[2][4] |
| CAS Number | 13048-34-5[1][2] |
| Molecular Formula | C₁₆H₂₆O₄[1][2] |
| Molecular Weight | 282.37 g/mol [1] |
| Appearance | Clear, colorless to almost colorless liquid[1] |
Physicochemical Data
| Property | Value |
| Density | 0.98 g/cm³ |
| Boiling Point | 180-181 °C @ 1-2 Torr[2] |
| Flash Point | >110 °C[2] |
| Refractive Index | 1.4570-1.4620[2] |
| Purity (typical) | >90.0% (by Gas Chromatography)[4] |
Synthesis and Polymerization
The primary method for synthesizing this compound is through the esterification of 1,10-decanediol with acrylic acid or its derivatives. This reaction is typically catalyzed by an acid and requires heat.[1] Transesterification is another viable method.[1]
The bifunctional nature of DDDA allows it to undergo chain-growth polymerization, typically via free-radical mechanisms, to form crosslinked polymer networks.[1]
Caption: General synthesis workflow for this compound.
Experimental Protocols
Synthesis of 1,10-Decanediol (Precursor)
A common method for producing the precursor, 1,10-decanediol, is the reduction of sebacic acid or its esters.[5] The following protocol is based on the reduction of dimethyl sebacate using sodium borohydride, which is known for its high yield.[5][6]
Materials:
-
Dimethyl sebacate
-
Anhydrous ethanol
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve dimethyl sebacate in anhydrous ethanol within a round-bottom flask equipped with a magnetic stirrer.[6]
-
Catalyst Addition: Add cerium(III) chloride heptahydrate to the solution and stir until dispersed.[6]
-
Reducing Agent Addition: Slowly add sodium borohydride to the mixture in portions. The reaction may be exothermic, so controlled addition is crucial.[6]
-
Reaction: Stir the mixture at room temperature. A reaction time of 24 hours is often suggested for optimal yield.[6]
-
Workup: Remove the ethanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate.[5]
-
Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.[5]
-
Purification: Evaporate the solvent from the filtrate to obtain the crude 1,10-decanediol. Further purification can be achieved by recrystallization from a suitable solvent like dry ethylene dichloride to yield a pure white solid.[6][7]
Applications in Research and Drug Development
DDDA's biocompatibility, low toxicity, and ability to form flexible, hydrophobic polymer networks make it a valuable material for biomedical applications, particularly in drug delivery and tissue engineering.[1]
Hydrogel Formation for Drug Delivery
DDDA is a key crosslinking agent in the synthesis of hydrogels.[1] These three-dimensional polymer networks can absorb large amounts of water and are used as scaffolds for tissue engineering and as matrices for the controlled release of therapeutic agents.[1] In hydrogel formulations for biomedical use, DDDA typically constitutes 10-50% of the monomer content.[1]
Caption: Role of DDDA in forming a drug-loaded hydrogel network.
Other Key Applications
-
Tissue Engineering: The flexible and biocompatible scaffolds formed from DDDA-crosslinked polymers are used to support cell growth and tissue regeneration.[1]
-
Dental Composites: It is used in dental resins to improve durability, flexibility, and wear resistance.[7][8][9]
-
Coatings and Adhesives: DDDA provides excellent adhesion, moisture resistance, and flexibility to coatings and adhesive formulations.[1][8] In adhesives, it may comprise 15-30% of the formulation by weight.[1]
-
3D Printing: It serves as a key resin component in UV-curable systems for additive manufacturing, enabling the creation of high-resolution parts with superior mechanical properties.[3]
Safety and Handling
This compound requires careful handling due to its potential health effects.
Hazard Summary:
-
Skin Contact: May cause skin irritation and allergic skin reactions (H315, H317).[1][2][10] Contaminated work clothing should not be allowed out of the workplace.[10]
-
Eye Contact: Can cause serious eye damage.[1]
-
Inhalation: Vapors may lead to respiratory irritation.[1]
-
Environmental: Very toxic to aquatic life with long-lasting effects (H400, H410).[10] Avoid release to the environment.[10]
Handling and Storage:
-
Wear appropriate personal protective equipment (gloves, eye protection).[10]
-
Store in a cool, dry place below 15°C, protected from light and heat to prevent premature polymerization.[1]
-
Products are often supplied with stabilizers like hydroquinone (HQ) or MEHQ to inhibit polymerization during storage.[4][11]
References
- 1. Buy this compound | 13048-34-5 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. This compound|High-Performance Crosslinker [benchchem.com]
- 4. 1,10-Bis(acryloyloxy)decane | 13048-34-5 | TCI AMERICA [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,10-Decanediol | 112-47-0 [chemicalbook.com]
- 8. polysciences.com [polysciences.com]
- 9. 1,10-Decanediol, 98% (112-47-0) - 1,10-Decanediol, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 10. echemi.com [echemi.com]
- 11. 1,10-Decanediol dimethacrylate 6701-13-9 [sigmaaldrich.com]
An In-depth Technical Guide to 1,10-Decanediol Diacrylate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,10-decanediol diacrylate, a versatile difunctional monomer with significant applications in polymer science, particularly in the development of biomaterials for drug delivery and tissue engineering. This document details its physicochemical properties, synthesis and polymerization protocols, and its role in creating advanced drug delivery systems.
Core Properties of this compound
This compound (DDDA) is an organic compound notable for its two acrylate functional groups, which allow it to act as a crosslinker in polymerization reactions. Its long, flexible ten-carbon chain imparts unique properties to the resulting polymers, such as enhanced toughness and hydrophobicity.
Physicochemical and Identification Data
The fundamental properties of this compound are summarized in the table below, providing key data for researchers and developers.
| Property | Value |
| Molecular Weight | 282.37 g/mol |
| Molecular Formula | C₁₆H₂₆O₄ |
| CAS Number | 13048-34-5 |
| Appearance | Clear, viscous liquid |
| Boiling Point | 180-181 °C @ 1-2 Torr |
| Density | 0.98 g/cm³ |
| Refractive Index | 1.4570 - 1.4620 |
| Solubility | Insoluble in water; Soluble in alcohol |
Synthesis and Polymerization
The synthesis of this compound is typically achieved through the esterification of its precursor, 1,10-decanediol. The subsequent polymerization of the diacrylate monomer is a critical step in the formation of crosslinked polymer networks for various applications.
Synthesis of this compound
The following diagram illustrates a typical workflow for the synthesis of this compound from its diol precursor.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Esterification
This protocol details the synthesis of this compound from 1,10-decanediol and acryloyl chloride.
Materials:
-
1,10-Decanediol
-
Acryloyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,10-decanediol and triethylamine in anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add acryloyl chloride dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product, if necessary, by column chromatography.
Applications in Drug Delivery
This compound is a valuable component in the fabrication of hydrogels for controlled drug delivery. Its ability to form crosslinked networks upon polymerization allows for the entrapment and subsequent release of therapeutic agents. Photopolymerization is a common technique used to form these hydrogel networks.
Preparation of Drug-Loaded Hydrogels via Photopolymerization
The following diagram outlines a typical experimental workflow for the preparation of drug-loaded hydrogels using this compound as a crosslinker.
Caption: Workflow for preparing a drug-loaded hydrogel using photopolymerization.
Experimental Protocol: Photopolymerization of a Drug-Loaded Hydrogel
This protocol describes the preparation of a hydrogel containing a model drug, using this compound as a crosslinking agent.[1]
Materials:
-
Primary monomer (e.g., Poly(ethylene glycol) monomethyl ether methacrylate)
-
This compound (crosslinker)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Model drug
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Preparation of the Precursor Solution:
-
Dissolve the primary monomer, this compound, and the photoinitiator in a suitable solvent (e.g., a mixture of water and ethanol).
-
Add the desired amount of the model drug to the solution and mix until fully dissolved.
-
-
Molding and Polymerization:
-
Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer).
-
Expose the mold to a UV light source (e.g., 365 nm) for a sufficient time to ensure complete polymerization. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.
-
-
Purification and Swelling:
-
Carefully remove the polymerized hydrogel from the mold.
-
Immerse the hydrogel in PBS (pH 7.4) to wash away any unreacted monomers, photoinitiator, and non-encapsulated drug. The hydrogel will also swell to its equilibrium state.
-
Replace the PBS solution periodically until the washing is complete.
-
-
Characterization:
-
The drug release profile can be determined by placing the hydrogel in a known volume of PBS and measuring the concentration of the released drug over time using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Conclusion
This compound is a key building block for the development of advanced polymer networks. Its defined molecular weight and versatile reactivity make it an excellent candidate for creating biocompatible and biodegradable materials for controlled drug delivery and other biomedical applications. The protocols and data provided in this guide offer a solid foundation for researchers and scientists working in this exciting field.
References
An In-depth Technical Guide to the Synthesis of 1,10-Decanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Decanediol diacrylate (DDDA) is a versatile difunctional monomer utilized in a variety of applications, including the formulation of flexible dental materials, radiation-curable coatings, and as a cross-linking agent in the synthesis of polymers for biomedical applications such as hydrogels for drug delivery and tissue engineering.[1] Its long, hydrophobic ten-carbon chain imparts flexibility and moisture resistance to the resulting polymers. This technical guide provides a detailed overview of the primary synthesis methods for this compound: direct esterification, transesterification, and enzymatic synthesis. This document furnishes detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows to aid researchers in the selection and implementation of the most suitable method for their specific application.
Introduction
This compound is an acrylate monomer characterized by two acrylate functional groups at the termini of a linear ten-carbon aliphatic chain. This structure allows for its participation in chain-growth polymerization, leading to the formation of cross-linked polymer networks.[1] The flexibility of the decanediol backbone is a key feature that influences the properties of the resulting polymers, making it a valuable component in the development of advanced materials. The synthesis of DDDA primarily involves the formation of ester linkages between 1,10-decanediol and acrylic acid or its derivatives. The choice of synthetic route can impact yield, purity, and the overall environmental footprint of the process.
Synthesis Methodologies
The principal methods for the synthesis of this compound are direct esterification, transesterification, and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, and byproduct formation.
Direct Esterification
Direct esterification is the most common method for synthesizing this compound.[1] This reaction involves the direct condensation of 1,10-decanediol with acrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor, with the removal of water to drive the reaction to completion.
This protocol is adapted from a similar synthesis of 1,6-hexanediol diacrylate and is applicable for the synthesis of this compound.
Materials:
-
1,10-Decanediol (1 mole)
-
Acrylic Acid (2.2 moles)
-
p-Toluenesulfonic acid (0.05 moles)
-
Hydroquinone (500 ppm)
-
Toluene (as azeotropic solvent)
Equipment:
-
Reaction kettle equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser.
-
Heating mantle.
-
Vacuum source.
Procedure:
-
To the reaction kettle, add 1,10-decanediol, acrylic acid, p-toluenesulfonic acid, hydroquinone, and toluene.
-
Commence stirring and begin heating the mixture.
-
Heat the reaction mixture to the reflux temperature of toluene (approximately 110-120°C) and collect the water-toluene azeotrope in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, which typically takes 6-10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Transesterification
Transesterification offers an alternative route to this compound, involving the reaction of 1,10-decanediol with an acrylate ester, such as methyl acrylate or ethyl acrylate, in the presence of a suitable catalyst. This method can provide more controlled synthesis conditions.[1]
This protocol is based on the transesterification of methyl methacrylate with 1,6-hexanediol and can be adapted for this compound.
Materials:
-
1,10-Decanediol (1 mole)
-
Methyl Acrylate (2.5 moles)
-
Dimethyltin dichloride (as a 50% solution in methanol, 0.02 moles)
-
Sodium methoxide (as a 25% solution in methanol, 0.01 moles)
-
Polymerization inhibitor (e.g., hydroquinone, 500 ppm)
-
Heptane (as azeotropic solvent)
Equipment:
-
Flask equipped with a mechanical stirrer, thermometer, distillation column, and condenser.
-
Heating mantle.
Procedure:
-
Charge the flask with 1,10-decanediol, methyl acrylate, polymerization inhibitor, heptane, the dimethyltin dichloride solution, and the sodium methoxide solution.
-
Heat the mixture to reflux. The methanol produced during the reaction will form an azeotrope with heptane and be removed by distillation.
-
Continue the reaction for several hours, monitoring the removal of methanol to gauge the reaction progress.
-
Once the reaction is complete (indicated by the cessation of methanol distillation), cool the reaction mixture.
-
The catalyst can be removed by washing or filtration.
-
Remove the solvent and excess methyl acrylate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Enzymatic Synthesis
Enzymatic synthesis is a greener alternative that utilizes lipases as biocatalysts. This method proceeds under milder reaction conditions and offers high selectivity, minimizing byproduct formation.
This protocol is based on the enzymatic synthesis of other diesters of 1,10-decanediol and general procedures for lipase-catalyzed esterification.
Materials:
-
1,10-Decanediol (1 mole)
-
Divinyl Adipate (as acyl donor, 2 moles)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435) (10% by weight of total monomers)
-
Anhydrous toluene (solvent)
-
Molecular sieves
Equipment:
-
Schlenk flask equipped with a magnetic stirrer.
-
Heating mantle or oil bath.
-
Inert gas supply (Nitrogen or Argon).
Procedure:
-
In a dry Schlenk flask, combine 1,10-decanediol and divinyl adipate.
-
Add anhydrous toluene to dissolve the monomers (e.g., to a concentration of 0.5 M).
-
Add immobilized CALB and a small amount of molecular sieves to the flask to maintain anhydrous conditions.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Place the flask on the magnetic stirrer with heating.
-
Heat the reaction mixture to a temperature of 60-80°C with continuous stirring.
-
The polymerization is typically carried out for 24-72 hours.
-
After the reaction, the enzyme can be recovered by filtration for reuse.
-
The solvent is removed under reduced pressure to yield the product.
-
The product can be purified by washing with a non-solvent (e.g., cold methanol) to remove unreacted monomers.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different synthesis methods of this compound.
| Parameter | Direct Esterification | Transesterification | Enzymatic Synthesis |
| Reactants | 1,10-Decanediol, Acrylic Acid | 1,10-Decanediol, Methyl Acrylate | 1,10-Decanediol, Divinyl Adipate |
| Molar Ratio (Diol:Acrylate Source) | 1 : 2.2 | 1 : 2.5 | 1 : 2 |
| Catalyst | p-Toluenesulfonic acid | Dimethyltin dichloride, Sodium methoxide | Immobilized CALB |
| Catalyst Loading | ~5 mol% (relative to diol) | ~2 mol% (relative to diol) | ~10 wt% (of total monomers) |
| Solvent | Toluene | Heptane | Toluene |
| Temperature (°C) | 110 - 120 | Reflux | 60 - 80 |
| Reaction Time (hours) | 6 - 10 | 4 - 8 | 24 - 72 |
| Typical Yield | > 90% | > 95% | High |
| Byproducts | Water | Methanol | Vinyl Alcohol (tautomerizes to acetaldehyde) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Direct Esterification of 1,10-Decanediol.
References
An In-depth Technical Guide to the Esterification of 1,10-Decanediol with Acrylic Acid: Synthesis, Polymerization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,10-decanediol diacrylate through the esterification of 1,10-decanediol with acrylic acid. It details the experimental protocols, reaction parameters, and characterization of the resulting monomer. Furthermore, this guide explores the applications of this compound in polymer science, with a particular focus on its use in the development of advanced drug delivery systems.
Introduction
This compound is a bifunctional monomer that serves as a valuable crosslinking agent in the synthesis of polymers.[1] Its long, flexible ten-carbon aliphatic chain imparts hydrophobicity and flexibility to the resulting polymer networks.[2] These properties, combined with the reactivity of the terminal acrylate groups, make it a versatile building block for materials with tailored properties for a range of applications, including coatings, adhesives, and, notably, biomedical devices and drug delivery systems.[2][3] In the pharmaceutical and biomedical fields, polymers derived from this compound are explored for their potential in creating biodegradable and biocompatible hydrogels and microparticles for the controlled release of therapeutic agents.[4]
Synthesis of 1,10-Decanediol and its Diacrylate
The synthesis of this compound is typically achieved through the direct esterification of 1,10-decanediol with acrylic acid. The precursor, 1,10-decanediol, can be synthesized via several routes, most commonly through the reduction of sebacic acid or its esters.[2][5]
Synthesis of 1,10-Decanediol
Several methods have been established for the synthesis of 1,10-decanediol, with high yields being a primary objective.
Caption: General Synthesis Pathway for 1,10-Decanediol.
Table 1: Comparison of Synthesis Methods for 1,10-Decanediol
| Starting Material | Reagents and Catalysts | Reaction Conditions | Yield (%) | Reference(s) |
| Dimethyl Sebacate | Sodium borohydride, Cerium(III) chloride, Ethanol | 1 day reaction | 93 | [2] |
| Diethyl Sebacate | Electrochemical reduction, Liquid ammonia | - | 95 | [2] |
| Sebacic Acid | Hydrogenation | High pressure (10.0-20.0 MPa) | up to 95 | [5] |
Esterification of 1,10-Decanediol with Acrylic Acid
The most common method for synthesizing this compound is the direct esterification of 1,10-decanediol with acrylic acid in the presence of an acid catalyst.[3]
Table 2: Reaction Parameters for the Esterification of 1,10-Decanediol with Acrylic Acid
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| p-Toluenesulfonic acid | 2.6:1 (acrylic acid:pentaerythritol, similar diol) | 120 | 4 | 52 (for PEDA) | [6] |
| Sulfuric acid | 1:1 to 1:3 | 50-80 | - | 50-70 (for methyl acrylate) | [5] |
| Zirconia supported tungstophosphoric acid | - | - | - | >90 (for various acrylates) | [7] |
Experimental Protocols
Synthesis of 1,10-Decanediol via Reduction of Dimethyl Sebacate
This protocol is based on a high-yield synthesis method.[2]
Materials:
-
Dimethyl sebacate
-
Anhydrous ethanol
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride (CeCl₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve dimethyl sebacate in anhydrous ethanol.
-
Add cerium(III) chloride to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and slowly add sodium borohydride in portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent like dry ethylene dichloride to yield pure 1,10-decanediol.[5]
Esterification of 1,10-Decanediol with Acrylic Acid
This protocol describes a general procedure for the synthesis of this compound using an acid catalyst.
Materials:
-
1,10-Decanediol
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)[6]
-
Hydroquinone (polymerization inhibitor)
-
Toluene (azeotropic solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 1,10-decanediol, a molar excess of acrylic acid, a catalytic amount of p-toluenesulfonic acid, and a small amount of hydroquinone.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a 5% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the toluene and excess acrylic acid under reduced pressure.
Caption: Experimental Workflow for Synthesis and Characterization.
Characterization of this compound
The synthesized this compound should be characterized to confirm its structure and purity.
Table 3: Spectroscopic Data for Characterization
| Technique | Key Features and Expected Signals |
| ¹H NMR | Signals corresponding to the vinyl protons of the acrylate groups, the methylene protons adjacent to the ester oxygen, and the methylene protons of the decanediol backbone. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, the vinyl carbons, and the carbons of the aliphatic chain. Due to symmetry, fewer than 16 signals are expected.[8] |
| FT-IR | Characteristic absorption bands for the C=O stretching of the ester group, C=C stretching of the acrylate group, and C-H stretching of the aliphatic chain. |
| Mass Spec | The molecular ion peak corresponding to the molecular weight of this compound (282.38 g/mol ). |
Applications in Drug Development
This compound is a key monomer in the fabrication of crosslinked polymers for biomedical applications, particularly in drug delivery and tissue engineering.[1][2] The resulting polymers can be formulated into hydrogels, microparticles, and nanoparticles.[4]
Hydrogels for Controlled Drug Release
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water.[3] The crosslinking density, which can be controlled by the concentration of this compound, influences the swelling behavior and the release rate of encapsulated drugs.[1] The release of drugs from these hydrogels is often diffusion-controlled, following Higuchi or Fickian diffusion kinetics.[9][10]
Table 4: Physicochemical Properties of 1,10-Decanediol Based Polyesters
| Co-monomer | Glass Transition Temp. (°C) | Melting Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Dimethyl terephthalate | - | 129.5 | - | - | [11] |
| 2,6-Naphthalene dicarboxylic acid | - | 167.1 | 36.8 | 224 | [11] |
Biocompatibility and Toxicology
For any material to be used in drug delivery, it must be biocompatible. Polymers based on 1,10-decanediol have been investigated for their biocompatibility. Studies have shown that these materials can exhibit minimal cytotoxicity and good tissue compatibility.[1] However, it is important to note that residual monomers can cause skin and eye irritation.[3] Therefore, thorough purification of the polymer is crucial.
Signaling Pathways in Drug Delivery Applications
While the polymer matrix of a drug delivery system is often designed to be inert, the controlled release of a therapeutic agent can influence various cellular signaling pathways to achieve a therapeutic effect. In the context of tissue engineering and inflammation, which are key areas for the application of this compound-based systems, several signaling pathways are of importance.
Caption: Hypothetical Drug Action on Signaling Pathways.
For instance, in wound healing and tissue regeneration, the released drug could modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and inflammation.[12] Similarly, the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, crucial for tissue repair and fibrosis, could be a target.[13] By delivering growth factors or anti-inflammatory agents, these pathways can be manipulated to promote constructive tissue remodeling over scar formation.
Conclusion
The esterification of 1,10-decanediol with acrylic acid provides a versatile monomer for the synthesis of crosslinked polymers with tunable properties. These materials, particularly in the form of hydrogels, show significant promise in the field of drug development for creating sophisticated drug delivery systems. A thorough understanding of the synthesis, characterization, and biological interactions of these polymers is essential for their successful translation into clinical applications. Future research may focus on further enhancing the biocompatibility and biodegradability of these polymers and exploring their application in combination with various therapeutic agents to target specific signaling pathways for personalized medicine.
References
- 1. style | Graphviz [graphviz.org]
- 2. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 13048-34-5 [smolecule.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Node Attributes | Graphviz [graphviz.org]
- 9. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,10-Decanediol [webbook.nist.gov]
- 12. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Transesterification Synthesis of 1,10-Decanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,10-decanediol diacrylate (DDA) via transesterification. This method offers a viable alternative to direct esterification, often allowing for more controlled reaction conditions.[1] This document details the core principles, experimental protocols, and key data associated with this synthesis route, intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Introduction to Transesterification for DDA Synthesis
Transesterification is a chemical reaction involving the exchange of the organic group of an ester with the organic group of an alcohol. In the context of this compound synthesis, this involves the reaction of 1,10-decanediol with an acrylate ester, typically a short-chain alkyl acrylate such as methyl acrylate or ethyl acrylate. The reaction is catalyzed by an acid, base, or an enzyme, and is driven to completion by the removal of the volatile alcohol byproduct (e.g., methanol or ethanol).
This approach can offer advantages over direct esterification with acrylic acid, such as milder reaction conditions and potentially higher selectivity, thereby minimizing side reactions like Michael addition.
Reaction Mechanism and Signaling Pathway
The transesterification reaction for the synthesis of this compound proceeds in a stepwise manner, where each hydroxyl group of the 1,10-decanediol reacts with an acrylate ester molecule. The general mechanism, particularly for acid or base catalysis, involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester.
Caption: Transesterification pathway for this compound synthesis.
Experimental Protocols
Two primary catalytic methods for the transesterification synthesis of DDA are presented: chemical catalysis using an organotin compound and enzymatic catalysis using an immobilized lipase.
Chemical Transesterification using an Organotin Catalyst
This protocol is adapted from established methods for the transesterification of diols with acrylates.
Materials:
-
1,10-Decanediol
-
Methyl acrylate or Ethyl acrylate
-
Dibutyltin oxide (DBTO) or another suitable organotin catalyst
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent and azeotropic agent)
-
Sodium carbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus or a similar setup for azeotropic removal of the alcohol byproduct
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser, add 1,10-decanediol, a molar excess of methyl acrylate (e.g., 2.5 to 3 molar equivalents), toluene, and a polymerization inhibitor such as hydroquinone.
-
Catalyst Addition: Add the organotin catalyst (e.g., dibutyltin oxide) to the reaction mixture. The catalyst concentration typically ranges from 0.1 to 1.0 wt% based on the reactants.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The methanol or ethanol byproduct will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of alcohol collected. The reaction is typically continued for several hours until the theoretical amount of alcohol is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic phase with an aqueous sodium carbonate solution to neutralize any acidic impurities and remove the catalyst. Subsequently, wash with water until the aqueous layer is neutral.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess acrylate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.
Enzymatic Transesterification using Immobilized Lipase
This protocol utilizes the commercially available immobilized lipase B from Candida antarctica (Novozym® 435), known for its efficacy in esterification and transesterification reactions.
Materials:
-
1,10-Decanediol
-
Ethyl acrylate or Vinyl acrylate (as acyl donor)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Anhydrous solvent (e.g., 2-methyl-2-butanol or toluene)
-
Molecular sieves (to maintain anhydrous conditions)
Equipment:
-
Shaker incubator or a round-bottom flask with magnetic stirring and a heating system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1,10-decanediol and the acrylate ester in an anhydrous solvent. The molar ratio of acrylate to diol is typically in excess.
-
Enzyme and Desiccant Addition: Add Novozym® 435 (typically 5-10% by weight of the substrates) and activated molecular sieves to the reaction mixture.
-
Reaction: The reaction is typically carried out at a controlled temperature, ranging from 40 to 70°C, with continuous agitation for 24 to 72 hours.
-
Enzyme Removal: After the reaction, the immobilized enzyme is removed by simple filtration and can be washed with fresh solvent to be reused.
-
Purification: The solvent and excess acrylate are removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
Data Presentation: Reaction Parameters
The following tables summarize typical quantitative data for the transesterification synthesis of diacrylates. These values are representative and may require optimization for specific experimental setups.
Table 1: Chemical Transesterification Parameters
| Parameter | Value Range | Notes |
| Reactants | ||
| 1,10-Decanediol | 1 molar equivalent | |
| Acrylate Ester (e.g., Methyl Acrylate) | 2.2 - 4.0 molar equivalents | Excess acrylate drives the reaction to completion. |
| Catalyst | ||
| Type | Organotin compounds (e.g., DBTO) | Other catalysts like titanates can also be used. |
| Concentration | 0.1 - 1.0 wt% (of total reactants) | Higher concentrations can increase reaction rate but may lead to side products. |
| Reaction Conditions | ||
| Solvent | Toluene, Heptane | Acts as an azeotropic agent. |
| Temperature | 100 - 140 °C | Reflux temperature of the solvent. |
| Reaction Time | 4 - 12 hours | Monitored by byproduct removal. |
| Inhibitor | ||
| Type | Hydroquinone, MEHQ | Prevents polymerization of the acrylate. |
| Concentration | 200 - 1000 ppm | |
| Yield | > 85% | Dependent on reaction conditions and purification. |
Table 2: Enzymatic Transesterification Parameters
| Parameter | Value Range | Notes |
| Reactants | ||
| 1,10-Decanediol | 1 molar equivalent | |
| Acyl Donor (e.g., Ethyl Acrylate) | 2.0 - 5.0 molar equivalents | Vinyl acrylates can lead to higher conversion rates. |
| Enzyme | ||
| Type | Novozym® 435 (Immobilized CALB) | The most commonly used lipase for this reaction. |
| Concentration | 5 - 15% (w/w of substrates) | |
| Reaction Conditions | ||
| Solvent | 2-Methyl-2-butanol, Toluene | Anhydrous conditions are crucial. |
| Temperature | 40 - 70 °C | Higher temperatures can denature the enzyme. |
| Reaction Time | 24 - 96 hours | Generally longer than chemical catalysis. |
| Agitation | 150 - 250 rpm | To ensure good mixing of reactants and enzyme. |
| Yield | > 90% | Can be very high under optimized conditions. |
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound via transesterification.
Caption: General experimental workflow for DDA synthesis via transesterification.
Conclusion
The synthesis of this compound through transesterification presents a robust and controllable alternative to direct esterification. Both chemical and enzymatic catalytic routes have been shown to be effective, with the choice of method depending on the desired reaction conditions, purity requirements, and environmental considerations. The data and protocols provided in this guide serve as a foundational resource for the successful laboratory-scale synthesis of this important diacrylate monomer. Further optimization of the presented parameters may be necessary to achieve desired yields and purity for specific applications in research and development.
References
1,10-Decanediol diacrylate safety data sheet
An In-Depth Technical Guide to the Safety of 1,10-Decanediol diacrylate
This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 13048-34-5), intended for researchers, scientists, and professionals in drug development and polymer science. The document summarizes key safety information, handling procedures, and hazard classifications based on available Safety Data Sheets (SDS).
Chemical Identification and Properties
This compound is a diacrylate monomer used as a cross-linking agent in polymer formulations, valued for its ability to impart flexibility, toughness, and moisture resistance.[1][2] Its long aliphatic chain is a key feature, influencing its physical properties and performance in materials such as dental composites, coatings, and adhesives.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 13048-34-5 | [3] |
| Molecular Formula | C₁₆H₂₆O₄ | [3] |
| Molecular Weight | 282.38 g/mol | [3] |
| Appearance | Colorless to clear yellowish liquid | [4][5] |
| Purity | Typically >90.0% (GC) | [1][5] |
| Density | 0.98 g/mL | [3] |
| Boiling Point | >200 °C at 1013 hPa; 180-181 °C at 1-2 Torr | [3][4] |
| Melting/Freezing Point | 2.1 - 30.7 °C | [4] |
| Flash Point | >110 °C | [3] |
| Refractive Index | 1.4570 - 1.4620 | [3] |
| Solubility | Insoluble in water |[6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards include skin and eye irritation, the potential to cause allergic skin reactions, and significant toxicity to aquatic life.[1][7][8][9]
Table 2: GHS Hazard Statement Summary
| Hazard Class | GHS Category | Hazard Statement | Prevalence |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | 55.56% |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | 55.56% |
| Skin Sensitization | 1 / 1B | H317: May cause an allergic skin reaction | 44.44% |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | 22.22% |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life | 44.44% |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects | 44.44% |
| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects | 22.22% |
Prevalence data is aggregated from notifications to the ECHA C&L Inventory.[1]
Safety Protocols and Procedures
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and environmental contamination.
First Aid Measures
Experimental protocols for first aid are based on immediate response to exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.[10]
-
Skin Contact: Remove all contaminated clothing and shoes immediately.[6] Wash off with soap and plenty of water.[6][8] If skin irritation or a rash occurs, get medical help.[8]
-
Inhalation: Move the victim to fresh air.[8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[8] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is required to prevent contact.
Table 3: Required Personal Protective Equipment
| PPE Category | Recommended Equipment | Standard/Specification | Purpose |
|---|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety glasses. | EN 166 (EU) or NIOSH (US) approved. | To protect against splashes.[4][11] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or impervious clothing. | EN 374 (EU). Inspect prior to use. | To prevent direct skin contact.[4][11] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | NIOSH/MSHA or EN 149 approved. | To prevent inhalation of vapors or aerosols.[4][11] |
Handling, Storage, and Disposal
The following workflow outlines the necessary steps for safe management of this compound in a laboratory setting.
-
Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[4] Avoid contact with skin and eyes and prevent the formation of aerosols.[4] Use non-sparking, explosion-proof equipment.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, light, and incompatible materials such as oxidizing agents, acids, and polymerization initiators.[9][12] Storage temperatures below 15°C are recommended to maintain stabilizer effectiveness.[1]
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws.[8] The material may be sent to a licensed chemical destruction plant or be disposed of via controlled incineration.[11] Do not allow the material to enter drains or sewer systems.[6][11]
Accidental Release Measures
The protocol for managing spills involves containment, collection, and decontamination.
-
Ensure Personal Protection: Wear all necessary PPE as outlined in Table 3.
-
Ventilate Area: Ensure adequate ventilation and remove all sources of ignition.[13]
-
Contain Spill: Cover drains to prevent environmental release.[14]
-
Absorb and Collect: Collect the spill with a suitable absorbent material (e.g., Chemizorb®).[9][14] Place the absorbed material into a suitable, closed container for disposal.[10]
-
Clean Area: Decontaminate the affected area thoroughly.
Stability and Reactivity
-
Reactivity: The product can undergo polymerization when exposed to heat, light, or polymerization initiators like peroxides.[9] On intense heating, it can form explosive mixtures with air.[14]
-
Chemical Stability: The chemical is stable under standard ambient conditions (room temperature) when properly stored with stabilizers.[14]
-
Conditions to Avoid: Avoid heat, exposure to light, and exposure to air.[9]
-
Incompatible Materials: Incompatible with oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[12]
Toxicological and Ecological Information
-
Toxicological Effects: The primary toxicological concerns are irritation and sensitization. It causes skin and serious eye irritation.[1] It may also cause an allergic skin reaction and respiratory tract irritation.[1][10] The toxicological properties of the substance have not been fully investigated.[10]
-
Ecological Hazards: this compound is classified as very toxic to aquatic life, with long-lasting effects.[1][8] It should not be released into the environment, and spills must be collected.[8][9] Due to its low water solubility, it is not likely to be mobile in the environment.[6]
References
- 1. Buy this compound | 13048-34-5 [smolecule.com]
- 2. polysciences.com [polysciences.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. 1,10-Bis(acryloyloxy)decane | 13048-34-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. CAS # 13048-34-5, this compound, 1,10-Bis(acryloyloxy)decane - chemBlink [chemblink.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13048-34-5 Name: 1,10-decanediyl diacrylate [xixisys.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
- 12. 1,10-Decanediol | 112-47-0 [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Formulation Landscape: A Technical Guide to the Solubility of 1,10-Decanediol Diacrylate in Organic Solvents
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 1,10-Decanediol diacrylate (DDA), a key monomer in various polymer and formulation applications. Aimed at researchers, scientists, and professionals in drug development and material science, this document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practices.
Core Topic: Solubility Profile of this compound
This compound is a difunctional acrylate monomer utilized in the synthesis of polymers for a range of applications, from dental resins to coatings and adhesives. Its solubility in organic solvents is a critical parameter for formulation development, influencing reaction kinetics, processability, and the final properties of the material.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and data for structurally similar long-chain aliphatic diacrylates, the following table provides an estimated solubility profile. It is important to note that these values should be considered as qualitative or semi-quantitative estimates, and experimental verification is highly recommended.
| Solvent | Chemical Class | Estimated Solubility (at 25°C) | Notes |
| Water | Protic, Polar | Insoluble (3.09 mg/L) | Experimentally determined value. |
| Ethanol | Protic, Polar | Soluble / Miscible | Generally good solubility is expected for alcohols.[1][2][3] |
| Methanol | Protic, Polar | Soluble / Miscible | Similar to ethanol, good solubility is anticipated. |
| Acetone | Aprotic, Polar | Soluble / Miscible | Ketones are generally good solvents for acrylates. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Soluble / Miscible | Ethers are often used as solvents for polymerization. |
| Ethyl Acetate | Aprotic, Polar | Soluble / Miscible | Esters are typically effective solvents for acrylates. |
| Toluene | Aprotic, Nonpolar | Soluble / Miscible | Aromatic hydrocarbons are expected to be good solvents. |
| Dichloromethane | Aprotic, Polar | Soluble / Miscible | Halogenated solvents often exhibit good solvency. |
| Hexane | Aprotic, Nonpolar | Sparingly Soluble / Insoluble | Aliphatic hydrocarbons are generally poor solvents. |
| Petroleum Ether | Aprotic, Nonpolar | Insoluble | Consistent with insolubility in nonpolar aliphatic hydrocarbons.[1][3] |
Note: "Soluble / Miscible" indicates that high solubility or complete miscibility is expected based on the principle of "like dissolves like." Experimental determination is necessary for precise quantitative values.
Experimental Protocol for Solubility Determination
The following protocol is a generalized method adapted from the principles outlined in OECD Test Guideline 105 for determining the solubility of substances.[4][5][6][7][8][9][10] This procedure can be applied to determine the solubility of this compound in various organic solvents.
Objective:
To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent and analyte)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of a Saturated Solution (Flask Method): a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap flask. The excess solid should be clearly visible. b. Place the flask in a temperature-controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C). c. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time to equilibrium (e.g., agitate for 24, 48, and 72 hours and measure the concentration at each time point). Equilibrium is reached when the concentration no longer increases. d. After reaching equilibrium, allow the solution to stand at the constant temperature to allow the undissolved solid to settle.
-
Sample Preparation: a. Carefully withdraw an aliquot of the supernatant using a pipette. b. To separate any remaining undissolved microparticles, either centrifuge the aliquot at a high speed or filter it through a syringe filter that is pre-equilibrated with the saturated solution to prevent loss of the analyte due to adsorption.
-
Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. b. Analyze the standard solutions using a suitable analytical method (e.g., GC-FID or HPLC) to generate a calibration curve. c. Analyze the filtered supernatant from the saturated solution under the same analytical conditions. d. Determine the concentration of this compound in the sample by comparing its response to the calibration curve.
-
Data Reporting: a. The solubility should be reported in grams per 100 mL of solvent ( g/100 mL) or milligrams per liter (mg/L). b. The temperature at which the solubility was determined must be reported. c. The analytical method used for quantification should be specified.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. 1,10-Decanediol, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 1,10-Decanediol | 112-47-0 [chemicalbook.com]
- 3. 1,10-Decanediol, 97% | Fisher Scientific [fishersci.ca]
- 4. oecd.org [oecd.org]
- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 6. oecd.org [oecd.org]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. filab.fr [filab.fr]
- 9. laboratuar.com [laboratuar.com]
- 10. Water Solubility | Scymaris [scymaris.com]
An In-depth Technical Guide to 1,10-Decanediol Diacrylate: Core Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Decanediol diacrylate (DDDA) is a difunctional acrylate monomer that serves as a crucial building block in the synthesis of a wide array of polymers with tailored properties. Its long, flexible ten-carbon aliphatic chain imparts a unique combination of hydrophobicity, low shrinkage, and mechanical resilience to the resulting polymeric networks. These characteristics make it a valuable component in the formulation of biomaterials, including dental composites, hydrogels for tissue engineering and drug delivery, as well as in industrial applications such as coatings, adhesives, and 3D printing resins.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an examination of its polymerization behavior.
Chemical Identity and Structure
-
IUPAC Name: 10-prop-2-enoyloxydecyl prop-2-enoate
-
Synonyms: Decamethylene glycol diacrylate
-
CAS Number: 13048-34-5[1]
-
Molecular Formula: C₁₆H₂₆O₄[2]
-
Molecular Weight: 282.38 g/mol [2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 10-prop-2-enoyloxydecyl prop-2-enoate |
| Synonyms | Decamethylene glycol diacrylate |
| CAS Number | 13048-34-5[1] |
| Molecular Formula | C₁₆H₂₆O₄[2] |
| Molecular Weight | 282.38 g/mol [2] |
| InChI | InChI=1S/C16H26O4/c1-3-15(17)19-13-11-9-7-5-6-8-10-12-14-20-16(18)4-2/h3-4H,1-2,5-14H2 |
| InChI Key | RHNJVKIVSXGYBD-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)OCCCCCCCCCCOC(=O)C=C |
Physical Properties
This compound is a clear, viscous liquid at room temperature.[1] Its physical properties are summarized in the table below.
Table 2: Physical Properties of this compound
| Property | Value | Conditions |
| Appearance | Colorless to almost colorless clear liquid | Ambient |
| Density | 0.98 g/cm³ | 25 °C |
| Refractive Index | 1.4570 - 1.4620 | 25 °C, 589 nm[3] |
| Viscosity | ~10 mPa·s | 25 °C |
| Boiling Point | 180-181 °C | 1-2 Torr |
| Flash Point | >110 °C | Closed cup[3] |
| Water Solubility | 3.09 mg/L | 20.28 °C[3] |
| logP (o/w) | 5 | 55 °C[3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by its two terminal acrylate groups, which are susceptible to free-radical polymerization. This bifunctionality allows it to act as a crosslinker, forming three-dimensional polymer networks.
-
Polymerization: Undergoes rapid polymerization in the presence of free-radical initiators, such as photoinitiators or thermal initiators.[1] The polymerization is an exothermic process.
-
Stability: Typically supplied with inhibitors, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage.[4] It should be stored in a cool, dark place with an air headspace, as oxygen is required for the inhibitor to be effective.
-
Hazards: Can cause skin and eye irritation, and may cause an allergic skin reaction.[1] It is a combustible liquid.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the esterification of 1,10-decanediol with acrylic acid.
Materials:
-
1,10-Decanediol
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,10-decanediol, a 2.5-molar excess of acrylic acid, p-toluenesulfonic acid (2% by weight of the diol), and a small amount of hydroquinone.
-
Add toluene as the azeotropic solvent.
-
Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove excess acrylic acid.
-
Wash with brine and then dry the organic phase over anhydrous magnesium sulfate.
-
Filter the mixture and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Determination of Physical Properties
4.2.1. Viscosity Measurement
Apparatus: Brookfield DV-E Viscometer or similar rotational viscometer.
Procedure:
-
Equilibrate the this compound sample to the desired temperature (e.g., 25 °C) in a water bath.
-
Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90% of the instrument's full-scale range. For a low-viscosity liquid like DDDA, a small spindle (e.g., LV-1 or LV-2) and a range of speeds should be tested.
-
Immerse the spindle in the sample up to the immersion mark.
-
Allow the spindle to rotate for a sufficient time for the reading to stabilize.
-
Record the viscosity reading in mPa·s.
4.2.2. Density Measurement
Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the mark, dry the outside of the pycnometer, and weigh it (m₂).
-
Empty and dry the pycnometer. Fill it with the this compound sample and repeat step 3 to get the weight (m₃).
-
Calculate the density (ρ) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water, where ρ_water is the density of water at the measurement temperature.
4.2.3. Refractive Index Measurement
Apparatus: Abbe refractometer with a temperature-controlled prism.
Procedure:
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism surface is clean and dry.
-
Apply a few drops of the this compound sample onto the prism.
-
Close the prism and allow the sample to equilibrate to the desired temperature (e.g., 25 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index from the scale.
Spectroscopic Characterization
4.3.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
Typical ¹H NMR Data:
-
δ 6.40 (dd, 2H): Vinyl proton trans to the ester group.
-
δ 6.12 (dd, 2H): Vinyl proton cis to the ester group.
-
δ 5.82 (dd, 2H): Vinyl proton geminal to the ester group.
-
δ 4.15 (t, 4H): Methylene protons adjacent to the ester oxygen (-O-CH₂-).
-
δ 1.65 (quint, 4H): Methylene protons beta to the ester oxygen (-O-CH₂-CH₂-).
-
δ 1.30 (m, 12H): Methylene protons of the central aliphatic chain.
Typical ¹³C NMR Data:
-
δ 166.2: Carbonyl carbon of the acrylate group (C=O).
-
δ 130.5: Vinyl carbon not attached to oxygen (=CH₂).
-
δ 128.6: Vinyl carbon attached to oxygen (-CH=).
-
δ 64.7: Methylene carbon adjacent to the ester oxygen (-O-CH₂-).
-
δ 29.3, 29.2, 28.6, 25.9: Methylene carbons of the aliphatic chain.
4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
Characteristic FTIR Peaks:
-
~3040-3100 cm⁻¹: C-H stretching of the vinyl group.
-
~2850-2930 cm⁻¹: C-H stretching of the aliphatic chain.
-
~1725 cm⁻¹: C=O stretching of the acrylate ester.
-
~1635 cm⁻¹: C=C stretching of the vinyl group.
-
~1410 cm⁻¹: In-plane scissoring of the vinyl C-H.
-
~1190 cm⁻¹: C-O stretching of the ester.
-
~810 cm⁻¹: Out-of-plane bending of the vinyl C-H.
Polymerization and Applications
This compound is primarily used in free-radical polymerization to form crosslinked networks. Photopolymerization is a common method for curing formulations containing DDDA.
Experimental Protocol for Photopolymerization
Materials:
-
This compound
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Darocur 1173)
-
Glass slides
-
Spacers of a defined thickness
-
UV curing lamp
Procedure:
-
Prepare a formulation by mixing this compound with a specific concentration of the photoinitiator (e.g., 1% by weight). The mixing should be done in a dark or amber vial to prevent premature polymerization.
-
Place two spacers on a glass slide and dispense a drop of the formulation between them.
-
Place a second glass slide on top to create a thin film of a defined thickness.
-
Expose the sample to UV light of a specific intensity and wavelength (e.g., 365 nm) for a defined period.
-
The degree of conversion can be monitored in real-time using FTIR spectroscopy by observing the decrease in the acrylate C=C peak at ~1635 cm⁻¹.
Applications in Drug Development and Biomedical Research
The biocompatibility and tunable mechanical properties of polymers derived from this compound make them attractive for various biomedical applications.
-
Hydrogels for Tissue Engineering: DDDA can be copolymerized with hydrophilic monomers to form hydrogels that can serve as scaffolds for cell growth and tissue regeneration.
-
Drug Delivery Vehicles: The crosslinked networks can encapsulate therapeutic agents for controlled and sustained release.
-
Dental Composites: Its low shrinkage and hydrophobicity contribute to the durability and longevity of dental fillings.[1]
In Vitro Cytotoxicity Assessment
To evaluate the biocompatibility of a biomaterial based on this compound, in vitro cytotoxicity assays are essential.
5.3.1. MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells.
-
Prepare extracts of the polymerized DDDA material according to ISO 10993-5 standards.
-
Culture a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate.
-
Expose the cells to different concentrations of the material extract for a specified period (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to a negative control.
5.3.2. LDH Assay (Cell Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
-
Following the same cell culture and extract exposure protocol as the MTT assay, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
The amount of formazan produced is proportional to the amount of LDH released.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm). Cytotoxicity is calculated as a percentage of the positive control (cells lysed to release maximum LDH).
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and polymerization of this compound.
Caption: Schematic of the free-radical photopolymerization of this compound (DDDA).
References
An In-depth Technical Guide to 1,10-Decanediol Diacrylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanediol diacrylate (DDDA) is a difunctional monomer notable for its long, flexible ten-carbon aliphatic chain capped by two reactive acrylate groups. This unique structure imparts a combination of hydrophobicity, flexibility, and reactivity, making it a valuable component in the synthesis of a wide array of polymers. Its ability to form crosslinked networks through polymerization has led to its use in diverse fields, including coatings, adhesives, and advanced biomedical applications.[1]
In the realms of research and drug development, DDDA is of particular interest for creating biocompatible materials such as hydrogels for controlled drug delivery and durable composites for dental restorations.[2] This guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, polymerization kinetics, and key applications of this compound, with a focus on its relevance to the scientific and biomedical communities.
The structural formula for this compound is presented below:
Chemical Structure of this compound
Physicochemical Properties
This compound is a clear, viscous liquid characterized by its low odor and high reactivity.[2] The long aliphatic chain contributes to the flexibility and hydrophobicity of the resulting polymers. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 10-prop-2-enoyloxydecyl prop-2-enoate | [2] |
| CAS Number | 13048-34-5 | [2][3] |
| Molecular Formula | C₁₆H₂₆O₄ | [3][4] |
| Molecular Weight | 282.38 g/mol | [4] |
| Appearance | Liquid | [3] |
| Density | 0.98 g/cm³ | [3] |
| Boiling Point | 180-181 °C @ 1-2 Torr | [3] |
| Flash Point | >110 °C | [3] |
| Refractive Index | 1.4570 - 1.4620 | [3] |
| SMILES | C=CC(=O)OCCCCCCCCCCOC(=O)C=C | [2][4] |
| InChI Key | RHNJVKIVSXGYBD-UHFFFAOYSA-N | [2][4] |
Synthesis and Polymerization
The synthesis and polymerization of this compound are fundamental to its application. The monomer is typically synthesized via esterification, and its polymers are commonly formed through free-radical polymerization.
Synthesis of this compound
The most common method for synthesizing this compound is the direct esterification of 1,10-decanediol with acrylic acid or its derivatives.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and requires elevated temperatures to proceed. Water, a byproduct of the reaction, is removed to drive the equilibrium towards product formation. An alternative method is transesterification, involving the reaction of an existing acrylate with 1,10-decanediol.[2]
Experimental Protocol: Esterification Synthesis
Below is a representative protocol for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 1,10-decanediol (1 mole), acrylic acid (2.2 moles, slight excess), an acid catalyst like p-toluenesulfonic acid (0.5-1.2% of the weight of the alcohol), and a polymerization inhibitor such as hydroquinone (0.3-0.8% of the weight of the alcohol).[5][6] An azeotropic solvent like toluene can be added to facilitate water removal.
-
Reaction: Heat the mixture to reflux (typically 60-120°C).[5] The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
-
Workup: After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution). Wash the organic layer with water to remove any remaining acid and salt.[5]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The final product can be further purified by vacuum distillation to yield pure this compound.[5]
Free-Radical Polymerization
This compound undergoes chain-growth polymerization via a free-radical mechanism.[2] The process is initiated by a radical species, which can be generated thermally or photochemically. The bifunctional nature of the monomer, with two acrylate groups, allows for the formation of a crosslinked polymer network. The polymerization process consists of three main stages: initiation, propagation, and termination.[1]
Experimental Protocol: Photopolymerization
Photopolymerization is a common method for curing this compound, especially in applications requiring spatial and temporal control, such as in 3D printing and the formation of hydrogels.
-
Formulation: Prepare a solution containing this compound as the monomer and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) at a specific concentration (e.g., 0.5-1% by weight).[7] The mixture can be prepared under dim light to prevent premature polymerization.
-
Molding: Place the monomer-initiator mixture into a mold of the desired shape (e.g., between two glass plates with a spacer for a thin film).
-
Curing: Expose the mixture to a UV light source (e.g., 365 nm) for a specified duration. The curing time will depend on the initiator concentration, light intensity, and sample thickness.
-
Post-Curing: After initial curing, the resulting polymer may be post-cured at an elevated temperature to ensure complete reaction of the acrylate groups.
-
Characterization: The degree of conversion can be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak.[7]
Applications in Research and Drug Development
The unique properties of this compound make it a material of interest for various biomedical applications, particularly in the development of hydrogels for drug delivery and as a component in dental composites.
Hydrogels for Controlled Drug Delivery
Hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water or biological fluids.[2] Their porous structure and biocompatibility make them excellent candidates for controlled drug delivery systems.[8] this compound can be used as a crosslinking agent in the formation of hydrogels. The long, hydrophobic decanediol chain can influence the swelling properties of the hydrogel and its interaction with encapsulated drugs, thereby modulating the drug release profile.[2]
The release of a drug from a hydrogel can be governed by several mechanisms, including diffusion through the polymer network, swelling of the hydrogel, and degradation of the polymer matrix.[9] For a non-degradable hydrogel, drug release is often diffusion-controlled, where the rate of release is dependent on the mesh size of the polymer network and the concentration gradient of the drug.[9]
Dental Composites
In dentistry, this compound is used as a comonomer in resin-based composites for dental restorations.[2] Its flexibility, owing to the long aliphatic chain, can help to reduce polymerization shrinkage stress, a common issue with dental composites that can lead to microleakage and secondary caries.[2] Furthermore, its hydrophobic nature contributes to lower water sorption, which can improve the long-term stability and durability of the restoration in the oral environment.[2]
Biocompatibility and Safety
For any material to be used in biomedical applications, its biocompatibility is of utmost importance. Studies have indicated that polymers based on this compound generally exhibit good biocompatibility. In vitro studies on dental composites containing this monomer have shown minimal cytotoxicity and good tissue compatibility.[2]
However, like other acrylate monomers, unpolymerized this compound can be a skin and eye irritant and may cause allergic reactions upon contact.[2] Inhalation of its vapors may also cause respiratory irritation. Therefore, proper handling procedures, including the use of personal protective equipment such as gloves and safety glasses, are essential when working with the unpolymerized monomer. Once polymerized into a crosslinked network, the material is generally considered to have low toxicity.[2]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A common method to assess the cytotoxicity of a material is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
-
Material Extraction: Prepare extracts of the polymerized this compound material by incubating it in a cell culture medium (e.g., DMEM) for a specified period (e.g., 24 hours) at 37°C. This simulates the leaching of any unreacted components.
-
Cell Culture: Seed a relevant cell line (e.g., human gingival fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Exposure: Replace the culture medium with serial dilutions of the material extract and incubate for 24, 48, or 72 hours. Include a negative control (cells in fresh medium) and a positive control (cells exposed to a known cytotoxic substance).
-
MTT Assay: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance using a microplate reader. Cell viability is expressed as a percentage relative to the negative control. The IC50 value, the concentration of the extract that causes a 50% reduction in cell viability, can then be calculated.[2]
Conclusion
This compound is a versatile monomer with a unique combination of properties that make it suitable for a wide range of applications, from industrial coatings to advanced biomedical devices. Its long, flexible aliphatic chain and reactive acrylate end groups allow for the creation of crosslinked polymers with tailored characteristics. For researchers and professionals in drug development and material science, DDDA offers significant potential in the design of biocompatible hydrogels for controlled drug release and durable dental composites. A thorough understanding of its synthesis, polymerization, and biological interactions is key to harnessing its full potential in these innovative applications. As with any reactive chemical, appropriate safety precautions are necessary during its handling in the unpolymerized state.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. radtech.org [radtech.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tchie.uni.opole.pl [tchie.uni.opole.pl]
Spectroscopic Profile of 1,10-Decanediol Diacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,10-decanediol diacrylate (CAS No. 13048-34-5). The information enclosed is intended to support researchers and professionals in the fields of polymer chemistry, materials science, and drug development in the identification, characterization, and quality control of this versatile crosslinking agent. This document details predicted and observed spectroscopic data, outlines detailed experimental protocols for data acquisition, and provides visualizations of the molecular structure and analytical workflow.
Molecular and Spectroscopic Overview
This compound is a difunctional monomer with the molecular formula C₁₆H₂₆O₄ and a molecular weight of 282.38 g/mol .[1] Its structure consists of a flexible ten-carbon aliphatic chain capped at both ends by reactive acrylate groups. This structure imparts a combination of hydrophobicity and reactivity, making it a valuable component in the synthesis of polymers for various applications, including coatings, adhesives, and biomedical materials.[2]
The key spectroscopic features of this compound are the vinyl protons and carbons of the acrylate groups, the ester carbonyl groups, and the long methylene chain. These features give rise to characteristic signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and a predictable fragmentation pattern in Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by the distinct signals of the acrylate vinyl protons and the protons of the decamethylene chain. The predicted chemical shifts are presented in Table 1.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.40 | dd | 2H | H_a |
| ~6.12 | dd | 2H | H_b (trans to C=O) |
| ~5.82 | dd | 2H | H_b (cis to C=O) |
| ~4.15 | t | 4H | H_c |
| ~1.65 | quintet | 4H | H_d |
| ~1.30 | m | 12H | H_e, H_f, H_g |
Note: Chemical shifts and multiplicities are predicted based on typical values for acrylates and long-chain alkanes. Actual values may vary slightly.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are listed in Table 2. A ¹³C NMR spectrum for this compound is available on SpectraBase.[3]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.1 | C=O (ester carbonyl) |
| ~130.5 | =CH (vinyl) |
| ~128.6 | =CH₂ (vinyl) |
| ~64.7 | -O-CH₂- |
| ~29.3 | -CH₂- (internal) |
| ~28.6 | -O-CH₂-CH₂- |
| ~25.9 | -O-CH₂-CH₂-CH₂- |
Note: Chemical shifts are predicted based on spectral data for similar acrylate esters and long-chain diols.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is dominated by the strong absorption of the ester carbonyl group and the characteristic bands of the vinyl and aliphatic C-H bonds. Key absorption bands are summarized in Table 3. An FTIR spectrum for this compound is available on SpectraBase.[3]
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920-2950 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester)[2] |
| ~1640 | Medium | C=C stretch (acrylate)[2] |
| ~1460 | Medium | C-H bend (aliphatic) |
| ~1190 | Strong | C-O stretch (ester) |
| ~810 | Medium | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns related to the loss of the acrylate groups and cleavage of the aliphatic chain. The predicted major fragments are listed in Table 4.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Predicted Fragment |
| 282 | [M]⁺ (Molecular Ion) |
| 227 | [M - C₃H₃O]⁺ |
| 211 | [M - C₃H₃O₂]⁺ |
| 155 | [M - C₇H₁₁O₂]⁺ |
| 55 | [C₃H₃O]⁺ (Acryloyl cation) |
Note: The molecular ion peak may be of low abundance due to the lability of the ester groups. Fragmentation patterns are predicted based on the analysis of similar acrylate esters.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[6]
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a minimum height of 4 cm.[7]
-
Cap the NMR tube securely.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for ¹H NMR.
-
Insert the sample into the magnet.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence should be used. A larger number of scans will be necessary to obtain a good quality spectrum.
-
Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[8]
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.[9]
-
If using a pressure clamp, apply gentle pressure to ensure good contact between the liquid and the crystal.
-
-
Instrumentation and Data Acquisition:
-
The FTIR spectrum should be recorded on a standard FTIR spectrometer.
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.[10]
-
Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final sample concentration of approximately 10-100 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane).[11]
-
Set the injector temperature to 250 °C and use a split injection mode (e.g., 50:1 split ratio).[12]
-
The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might be: initial temperature of 60 °C held for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[11]
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.[11]
-
The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.[11]
-
The ion source temperature should be set to 230 °C and the transfer line temperature to 280 °C.[11]
-
Acquire mass spectra over a mass range of m/z 40-400.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and the general workflow for its spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure and key functional groups of this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Buy this compound | 13048-34-5 [smolecule.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gcms.cz [gcms.cz]
An In-depth Technical Guide to the Thermal Properties of 1,10-Decanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of 1,10-decanediol diacrylate (DDDA), a versatile monomer utilized in the synthesis of a wide range of polymers with applications in coatings, inks, adhesives, and biomedical materials.[1] A thorough understanding of its thermal characteristics is crucial for its application in polymer synthesis, particularly in processes involving thermal curing or for defining the service temperature of the resulting materials. This document details its key thermal parameters, outlines experimental protocols for their determination, and provides visualizations of experimental workflows.
Core Thermal Properties
This compound is a bifunctional acrylate monomer that is typically a clear, viscous liquid at room temperature.[1] Its thermal behavior is a critical aspect of its reactivity and the performance of the subsequent polymeric materials. The long aliphatic decanediol backbone provides flexibility to the resulting polymer network.[1]
Quantitative Thermal Data
The following table summarizes the available quantitative data on the thermal properties of this compound and its cured polymer. It is important to distinguish between the properties of the uncured monomer and the cured polymer network.
| Thermal Property | Value | Conditions/Notes |
| Boiling Point | 180-181 °C | at 1-2 Torr |
| Flash Point | >110 °C | --- |
| Glass Transition Temperature (Tg) | 91 °C | For the fully cured polymer network.[1] |
| Density | ~0.98 g/cm³ | at 25 °C |
| Refractive Index | 1.4570 - 1.4620 | at 25 °C |
Experimental Protocols for Thermal Analysis
The characterization of the thermal properties of this compound and its polymers is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the heat flow associated with these transitions.
Objective: To determine the glass transition temperature (Tg) of the cured polymer and to study the polymerization exotherm of the monomer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan. If analyzing the cured polymer, ensure the sample is fully polymerized.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is required.
-
Experimental Conditions:
-
Heating and Cooling Rates: A typical heating and cooling rate is 10 °C/min.
-
Temperature Program (for cured polymer):
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 150 °C) to erase any prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate to a temperature below the Tg (e.g., 0 °C).
-
Second Heating Scan: Heat the sample again at the same rate to observe the glass transition.
-
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidative degradation.
-
-
Data Analysis: The glass transition is observed as a step-change in the heat flow curve. The Tg is typically determined as the midpoint of this transition. For the polymerization of the monomer, the exothermic peak is integrated to determine the heat of polymerization.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Objective: To evaluate the thermal stability and decomposition temperature of this compound and its cured polymer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).
-
Instrumentation: A calibrated Thermogravimetric Analyzer is required.
-
Experimental Conditions:
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature at which complete decomposition is expected (e.g., 600 °C).
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (e.g., air) can be used to study oxidative stability.
-
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition is a key parameter indicating the start of significant mass loss.
Visualizations
The following diagrams illustrate a typical experimental workflow for the thermal analysis of this compound and a conceptual representation of its polymerization.
References
Viscosity of 1,10-Decanediol Diacrylate Monomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanediol diacrylate (DDDA) is a difunctional monomer utilized in a variety of applications, including the formulation of coatings, inks, and adhesives, as well as in the synthesis of polymers for biomedical applications.[1] Its long aliphatic chain imparts flexibility and hydrophobicity to the resulting polymers. A critical physical property of this monomer is its viscosity, which significantly influences its handling, processing, and performance characteristics in various formulations. This technical guide provides a comprehensive overview of the viscosity of this compound, including its measured value, standard measurement protocols, and expected temperature dependence.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 13048-34-5 | [1] |
| Molecular Formula | C₁₆H₂₆O₄ | [1] |
| Molecular Weight | 282.38 g/mol | [2] |
| Appearance | Clear liquid | [3] |
| Density at 25°C | 0.9708 g/mL | [3] |
Viscosity Data
The viscosity of a fluid is a measure of its resistance to flow. For a monomer like this compound, viscosity is a key parameter for applications such as inkjet printing, coating formulations, and resin infusion processes, where controlled flow behavior is essential.
| Temperature (°C) | Viscosity (mPa·s or cPs) | Reference |
| 25 | 10 | [3] |
Temperature Dependence of Viscosity
η = A * e^(Ea / RT)
Where:
-
η is the dynamic viscosity
-
A is a pre-exponential factor
-
Ea is the activation energy for viscous flow
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
For similar diacrylate systems, a reduction in viscosity with increasing temperature is a well-documented phenomenon.[1] This is attributed to the increase in molecular thermal energy, which overcomes the intermolecular forces of attraction, allowing the molecules to move past each other more easily.
Experimental Protocols for Viscosity Measurement
The viscosity of this compound can be accurately determined using standard methods employing either capillary viscometers or rotational viscometers.
Method 1: Kinematic Viscosity Measurement using a Capillary Viscometer (ASTM D445 / ISO 3104)
This method is suitable for determining the kinematic viscosity of transparent liquids. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature water bath with a precision of ±0.02°C
-
Stopwatch accurate to 0.1 seconds
-
Thermometer with appropriate range and accuracy
Procedure:
-
Sample Preparation: Ensure the this compound sample is free of any air bubbles or particulate matter.
-
Viscometer Charging: Charge the viscometer with the sample in accordance with the manufacturer's instructions for the specific type of viscometer being used.
-
Temperature Equilibration: Place the charged viscometer in the constant temperature bath, ensuring the capillary portion is fully submerged. Allow at least 30 minutes for the sample to reach thermal equilibrium.
-
Flow Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and allow the liquid to flow freely back down the capillary.
-
Timing: Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark and stop it precisely as the meniscus passes the lower timing mark.
-
Repeat Measurements: Perform at least three consecutive measurements. The flow times should be within an acceptable range of repeatability as specified in the standard method.
-
Calculation: The kinematic viscosity (ν) is calculated using the following equation: ν = C * t Where:
-
C is the calibration constant of the viscometer (in mm²/s²)
-
t is the average flow time (in s)
-
-
Dynamic Viscosity Calculation: The dynamic viscosity (η) is calculated as: η = ν * ρ Where:
-
ρ is the density of the monomer at the measurement temperature (in g/cm³ or kg/m ³)
-
Method 2: Dynamic Viscosity Measurement using a Rotational Viscometer
This method directly measures the dynamic viscosity by sensing the torque required to rotate a spindle immersed in the fluid at a constant speed.
Apparatus:
-
Rotational viscometer with appropriate spindle geometry (e.g., cone-and-plate or concentric cylinder)
-
Temperature-controlled sample holder or water bath
-
Calibrated thermometer
Procedure:
-
Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Sample Loading: Place the required volume of this compound into the sample cup.
-
Temperature Control: Bring the sample to the desired measurement temperature and allow it to equilibrate.
-
Measurement: Immerse the spindle in the sample to the correct depth. Start the motor and allow the reading to stabilize.
-
Data Recording: Record the viscosity reading directly from the instrument display, along with the temperature, spindle type, and rotational speed.
-
Shear Rate Dependence (Optional): To assess if the fluid is Newtonian, measurements can be repeated at different rotational speeds (shear rates). For a Newtonian fluid, the viscosity will be independent of the shear rate.
Experimental Workflow Diagram
Caption: Workflow for determining the viscosity of this compound.
Conclusion
The viscosity of this compound is a fundamental property that dictates its behavior in numerous applications. At 25°C, it exhibits a relatively low viscosity of 10 mPa·s, which is advantageous for many processing techniques.[3] Understanding the standardized methods for viscosity measurement, such as capillary and rotational viscometry, is crucial for quality control and formulation development. While specific temperature-dependent viscosity data is limited, an inverse relationship between temperature and viscosity is expected, a factor that can be leveraged to optimize processing conditions. This guide provides the foundational knowledge for researchers and developers working with this versatile monomer.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Purity Analysis of 1,10-Decanediol Diacrylate
Introduction
This compound (DDDA) is a difunctional monomer utilized in a variety of applications, including the synthesis of polymers for coatings, adhesives, and dental materials.[1] Its properties as a cross-linking agent are critical to the performance of the final polymer, making the purity of the monomer a crucial parameter to control.[1] For researchers and professionals in drug development, where DDDA might be used in hydrogels for drug delivery or as a component in medical devices, ensuring high purity is paramount to guarantee reproducibility, safety, and efficacy.[1] This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, including detailed experimental protocols and data presentation.
Potential Impurities in this compound
The purity profile of DDDA is largely dependent on its synthesis route, which is most commonly the esterification of 1,10-decanediol with acrylic acid or its derivatives.[1][2] Understanding the potential impurities is the first step in developing robust analytical methods for quality control.
Table 1: Common Impurities in this compound
| Impurity Category | Specific Examples | Origin |
| Unreacted Starting Materials | 1,10-Decanediol, Acrylic Acid | Incomplete esterification reaction. |
| Intermediates | 1,10-Decanediol monoacrylate | Partial esterification of the diol. |
| Byproducts | Oligomers, products of etherification | Side reactions during synthesis.[3] |
| Solvent Residues | Toluene, Ethanol | Remnants from synthesis and purification steps.[3] |
| Additives | Hydroquinone (HQ), Monomethyl ether of hydroquinone (MEHQ) | Stabilizers added to prevent premature polymerization.[4] |
Analytical Methodologies for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific impurities being targeted and the required sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used techniques for quantifying the monomer and its organic impurities.[5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for the analysis of acrylate monomers.[7] A reverse-phase HPLC method can effectively separate DDDA from more polar impurities like 1,10-decanediol and acrylic acid, as well as from the monoacrylate intermediate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[6] It is particularly useful for identifying and quantifying residual solvents and other volatile impurities. For a higher molecular weight compound like DDDA, a high-temperature capillary column is required.
Experimental Protocols
The following sections provide detailed protocols for the purity analysis of this compound using HPLC and GC-MS.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound and its primary impurities.
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh approximately 20 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with tetrahydrofuran (THF).[7]
-
Impurity Stock Solutions: Prepare individual stock solutions of potential impurities (1,10-decanediol, acrylic acid, 1,10-decanediol monoacrylate) in a similar manner.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with THF to achieve concentrations spanning the expected range of the analyte and impurities.[7]
-
Sample Solution: Accurately weigh approximately 20 mg of the DDDA sample, dissolve it in 20 mL of THF, and filter through a 0.45 µm syringe filter before injection.[3][7]
2. Instrumentation and Conditions:
Table 2: HPLC Instrumental Parameters
| Parameter | Condition |
| HPLC System | LC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[3] |
| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Injection Volume | 10 µL[3] |
| Detector Wavelength | 210 nm |
3. Data Analysis:
-
Identify the peaks corresponding to DDDA and its impurities by comparing their retention times with those of the reference standards.
-
Construct calibration curves for each analyte by plotting peak area against concentration.
-
Calculate the concentration of each impurity and the purity of the DDDA in the sample using the calibration curves. The purity is typically expressed as a weight percentage (% w/w).
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for HPLC purity analysis of DDDA.
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the identification and quantification of volatile impurities, such as residual solvents and starting materials.
1. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a mixed standard solution containing known concentrations of potential volatile impurities (e.g., 1,10-decanediol, acrylic acid, toluene) in a suitable solvent like acetone.[8]
-
Calibration Standards: Create a series of working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh approximately 100 mg of the DDDA sample into a GC vial and dilute with 1 mL of acetone.
2. Instrumentation and Conditions:
Table 3: GC-MS Instrumental Parameters
| Parameter | Condition |
| GC-MS System | Gas chromatograph coupled to a Mass Spectrometer |
| Column | DB-WAX or similar polar capillary column (e.g., 30m x 0.25mm x 0.25µm)[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Split mode, e.g., 20:1) |
| Oven Program | Initial 50°C for 2 min, ramp at 10°C/min to 240°C, hold for 10 min[8] |
| MS Transfer Line | 250°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550[3] |
3. Data Analysis:
-
Identify impurities by comparing their retention times and mass spectra to those of the standards and library data (e.g., NIST).
-
Quantify the identified impurities using the calibration curves generated from the standard solutions.
Workflow for GC-MS Impurity Analysis
Caption: Experimental workflow for GC-MS impurity profiling of DDDA.
Data Summary and Interpretation
The results from the analytical tests should be compiled to provide a complete purity profile of the this compound batch.
Table 4: Example Purity Specification for this compound
| Parameter | Specification | Typical Analytical Method |
| Assay (Purity) | ≥ 90%[1] | HPLC |
| 1,10-Decanediol | ≤ 1.0% | HPLC / GC-MS |
| Acrylic Acid | ≤ 0.5% | HPLC |
| 1,10-Decanediol monoacrylate | ≤ 5.0% | HPLC |
| Stabilizer (MEHQ) | 200 - 600 ppm | HPLC |
| Water Content | ≤ 0.2% | Karl Fischer Titration |
| Appearance | Clear, viscous liquid[1] | Visual Inspection |
Table 5: Typical Performance of Acrylate Monomer Analysis Methods
| Method | Parameter | Typical Value Range | Reference |
| HPLC | Limit of Detection (LOD) | 1 - 5 µg/mL | [7] |
| Limit of Quantification (LOQ) | 2 - 10 µg/mL | [7] | |
| GC-MS | Limit of Quantification (LOQ) | 1 - 50 mg/kg (in resin) | [6] |
| Recovery | 84% - 109% | [6] | |
| Linearity (r²) | > 0.995 | [6] |
Conclusion
The rigorous purity analysis of this compound is a critical quality control step for its application in research, development, and manufacturing, especially within the pharmaceutical and medical device industries. A combination of analytical techniques, primarily HPLC and GC-MS, provides a comprehensive characterization of the monomer, ensuring its suitability for its intended use. The detailed protocols and data presented in this guide offer a robust framework for establishing effective purity testing procedures.
References
- 1. Buy this compound | 13048-34-5 [smolecule.com]
- 2. 1,10-Decanediol dimethacrylate | 6701-13-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,10-Decanediol dimethacrylate 6701-13-9 [sigmaaldrich.com]
- 5. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 6. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Photopolymerization of 1,10-Decanediol Diacrylate (DDDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanediol diacrylate (DDDA) is a difunctional monomer notable for its long, flexible ten-carbon aliphatic chain separating two terminal acrylate groups. This structure imparts a unique combination of flexibility, hydrophobicity, and crosslinking capability to polymers derived from it. Photopolymerization, a process that uses light to initiate a rapid polymerization reaction, is a key method for curing DDDA-based formulations.[1][2][3] This technique offers precise spatial and temporal control, is energy-efficient, and is often performed without solvents.[2] These characteristics make DDDA a valuable component in the development of advanced materials for biomedical, dental, and industrial applications.[1][4][5]
Principle of Photopolymerization
The photopolymerization of DDDA proceeds via a free-radical chain-growth mechanism, which can be divided into three main stages:[1][6]
-
Initiation: A photoinitiator molecule absorbs photons from a light source (typically UV or visible light), generating highly reactive free radicals.
-
Propagation: These free radicals attack the acrylate groups of the DDDA monomers, initiating a chain reaction where monomers are rapidly added to the growing polymer chain.
-
Termination: The polymerization process ceases when two growing chains combine or are deactivated.
Due to its two acrylate groups, DDDA acts as a crosslinker, forming a three-dimensional polymer network that provides structural integrity and specific mechanical properties to the final material.[1][3]
Caption: Free-radical photopolymerization mechanism of DDDA.
Applications
The unique properties of photopolymerized DDDA make it suitable for a variety of specialized applications.
-
Biomedical Applications: DDDA is used to create biocompatible hydrogels for tissue engineering and drug delivery.[1][4] Its long, flexible chain enhances toughness, while its crosslinking ability allows for tunable control over swelling behavior and mechanical properties.[1] In hydrogel formulations, DDDA can constitute 10-50% of the monomer content.[1] These polymers are promising for creating scaffolds that support cell growth and for developing systems for the sustained release of therapeutic agents.[4][5]
-
Dental Materials: In dental composites, DDDA is incorporated into the resin matrix, typically at 5-15% by weight.[1] Its hydrophobic nature reduces water sorption, and it contributes to lower polymerization shrinkage stress compared to formulations with shorter-chain diacrylates.[1] This results in dental restorations with improved durability and wear resistance.[1][7]
-
3D Printing and Coatings: As a crosslinking monomer in photopolymer resins for technologies like stereolithography (SLA), DDDA imparts flexibility and toughness to the final printed objects.[8] In industrial coatings and adhesives, it enhances mechanical strength, adhesion, and moisture resistance.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound (Monomer)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₆O₄ | [9] |
| Molecular Weight | 282.38 g/mol | [9] |
| Appearance | Clear, colorless liquid | [1][10] |
| Density | ~0.98 g/cm³ | [9] |
| Boiling Point | 180-181 °C @ 1-2 Torr | [9] |
| Refractive Index | 1.4570 - 1.4620 | [9] |
| Flash Point | >110 °C | [9] |
Table 2: Properties of Fully Cured Poly(this compound) Networks
| Property | Value | Reference(s) |
| Polymer Type | Crosslinked Thermoset | [1] |
| Glass Transition Temp. (Tg) | 91 °C | [1] |
| Key Characteristics | Good balance of flexibility and crosslinking efficiency; enhanced toughness and impact resistance compared to shorter-chain diacrylates. | [1] |
Table 3: Typical Components in a DDDA Photopolymerization Formulation
| Component | Example(s) | Typical Concentration | Purpose | Reference(s) |
| Crosslinking Monomer | This compound (DDDA) | 5 - 50% (w/w) | Provides flexibility, hydrophobicity, and network structure. | [1] |
| Base Monomer(s) | BisGMA, UDMA, HEMA | Varies | Forms the bulk of the polymer matrix. | [6][11][12] |
| Photoinitiator (Type I) | Monoacylphosphine oxide (MAPO) | 0.2 - 1.0% (w/w) | Initiates polymerization upon light exposure (cleavage type). | [12][13] |
| Photoinitiator (Type II) | Camphorquinone (CQ) / Amine | 0.2 - 1.0% (w/w) | Initiates polymerization in the presence of a co-initiator (amine). | [12][13][14] |
| Inhibitor | Hydroquinone (HQ) | < 300 ppm | Prevents premature polymerization and ensures shelf stability. |
Experimental Protocols
Protocol 1: General Procedure for Photopolymerization of a DDDA-Based Resin
This protocol describes a general method for preparing and photopolymerizing a resin containing DDDA. Adjustments to monomer ratios and initiator concentrations may be required to achieve desired properties.
Materials:
-
This compound (DDDA)
-
Co-monomer (e.g., 2-hydroxyethyl methacrylate (HEMA) for hydrogels, or BisGMA for dental resins)
-
Photoinitiator (e.g., 0.5 wt% Irgacure 651 or a Camphorquinone/amine system)
-
Inhibitor (as supplied with monomers)
-
Nitrogen gas source
-
Reaction vessel (e.g., glass vial or mold)
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
UV/Visible light curing system (e.g., 365 nm or 470 nm lamp) with controlled intensity
-
Post-curing oven
Caption: Experimental workflow for DDDA photopolymerization.
Procedure:
-
Formulation: In a light-protected container (e.g., an amber vial), accurately weigh and combine the DDDA, co-monomer(s), and photoinitiator.
-
Mixing: Mix the components thoroughly using a magnetic stirrer at room temperature until a clear, homogeneous liquid is obtained. Ensure the process is carried out away from direct light to prevent premature polymerization.
-
Molding and Purging: Pour the liquid resin into a suitable mold (e.g., silicone or PTFE). To prevent oxygen inhibition, which can impair surface curing, purge the surface of the resin with a gentle stream of nitrogen for 5-10 minutes just prior to and during light exposure.[6]
-
Photocuring: Place the mold under the light source at a fixed distance. Irradiate the sample for the desired duration. Curing time will depend on the light intensity, photoinitiator concentration, and sample thickness.
-
Post-Curing: After initial light curing, remove the polymer from the mold. To maximize the degree of conversion and enhance mechanical properties, a thermal post-cure is often recommended. Place the sample in an oven at a temperature below its degradation point (e.g., 80-100°C) for several hours.
-
Characterization: The resulting polymer can be characterized using various analytical techniques as described in Protocol 2.
Protocol 2: Characterization of Photopolymerized DDDA Networks
-
Degree of Conversion (DC) via FTIR Spectroscopy:
-
Record the FTIR spectrum of the uncured liquid resin and the cured polymer sample.
-
Measure the peak height or area of the aliphatic C=C absorption band at ~1636 cm⁻¹ and an internal reference peak that does not change during polymerization (e.g., the C=O ester peak at ~1720 cm⁻¹).
-
Calculate the DC using the following formula: DC (%) = [1 - ( (C=C peak / C=O peak)cured / (C=C peak / C=O peak)uncured )] x 100
-
-
Thermal Properties via Differential Scanning Calorimetry (DSC):
-
Use DSC to determine the glass transition temperature (Tg) of the cured polymer network.[14]
-
Seal a small, accurately weighed sample (5-10 mg) in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The Tg is identified as the midpoint of the step transition in the heat flow curve.
-
-
Mechanical Properties via Tensile Testing:
-
Prepare dog-bone shaped specimens of the cured polymer according to ASTM standards (e.g., ASTM D638).
-
Use a universal testing machine to measure properties such as Young's modulus, tensile strength, and elongation at break.
-
Protocol 3: In Vitro Enzymatic Degradation Assay
This protocol is adapted for assessing the biodegradability of DDDA-based polymers intended for biomedical applications.[4]
Materials:
-
Pre-weighed polymer film samples (W_initial)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lipase enzyme (e.g., from Pseudomonas cepacia)
-
Incubator set to 37°C
-
Deionized water and ethanol
-
Vacuum oven
Caption: Workflow for in vitro enzymatic degradation assay.
Procedure:
-
Sample Preparation: Prepare thin films or discs of the photopolymerized DDDA material. Dry them in a vacuum oven until a constant weight is achieved. Record this initial weight (W_initial).
-
Enzyme Solution: Prepare a solution of lipase in PBS at a specified concentration (e.g., 1 mg/mL). Also prepare a control solution of PBS without the enzyme.
-
Incubation: Place the polymer samples into separate sterile tubes. Add the enzyme solution to the test samples and the PBS-only solution to the control samples.
-
Degradation: Incubate all tubes at 37°C with gentle agitation.
-
Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), remove a set of samples from both the enzyme and control solutions.
-
Washing and Drying: Gently rinse the retrieved samples with deionized water to remove any residual buffer and enzyme. Dry the samples in a vacuum oven until they reach a constant weight. Record this final weight (W_final).
-
Calculation: Determine the percentage of weight loss for each sample to quantify the rate of degradation.
Safety Information
This compound is a chemical that requires careful handling.
-
Irritation: It can cause skin irritation and potentially allergic skin reactions. Contact with eyes may cause serious damage.[1][9]
-
Handling: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from direct light and heat to prevent premature polymerization.
References
- 1. Buy this compound | 13048-34-5 [smolecule.com]
- 2. Innovation in Photopolymerization - Innovative materials & coatings [specificpolymers.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polysciences.com [polysciences.com]
- 8. 1,10-Decanediol dimethacrylate | 6701-13-9 | Benchchem [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
Application Notes and Protocols for UV Curing of 1,10-Decanediol Diacrylate (DDDA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the ultraviolet (UV) curing of 1,10-Decanediol diacrylate (DDDA), a versatile difunctional monomer. DDDA is noted for the flexibility its long aliphatic chain imparts to cured polymers, making it a valuable component in formulations for coatings, adhesives, and biomedical hydrogels.
Introduction to UV Curing of DDDA
This compound is a low-odor, highly reactive monomer that undergoes rapid polymerization upon exposure to UV radiation in the presence of a suitable photoinitiator. This process, known as photopolymerization, is a chain-growth reaction that results in a crosslinked polymer network. The final properties of the cured material are highly dependent on the formulation and the curing parameters.
Key UV Curing Parameters
The successful UV curing of DDDA formulations is contingent on several critical parameters that influence the rate and extent of polymerization. These parameters must be carefully optimized to achieve the desired material properties.
Photoinitiators
A photoinitiator is a compound that, upon absorption of UV light, generates reactive species (free radicals) that initiate the polymerization of the acrylate groups. The choice and concentration of the photoinitiator are crucial.
-
Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon UV exposure to form free radicals. They are generally efficient and widely used.
-
Examples: 2-hydroxy-2-methyl-1-phenylpropanone (e.g., Omnirad 1173, Darocur 1173) and 1-hydroxycyclohexyl phenyl ketone (e.g., Irgacure 184).
-
-
Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist (e.g., a tertiary amine) to generate free radicals.
For general applications with DDDA, Type I photoinitiators are commonly employed.
UV Light Source and Exposure
The characteristics of the UV light source significantly impact the curing process.
-
Wavelength: The emission spectrum of the UV lamp should overlap with the absorption spectrum of the photoinitiator. Most common photoinitiators for acrylates are activated by UV-A radiation (320-400 nm). A wavelength of 365 nm is frequently used.
-
Light Intensity: Higher light intensity generally leads to a faster curing speed and a higher degree of conversion.[1] However, excessively high intensity can lead to surface cure without sufficient through-cure, especially in thicker samples.
-
Exposure Time and Dose: The total UV energy delivered to the sample (dose, typically measured in mJ/cm²) is a product of intensity and exposure time. A critical energy dose is required to initiate polymerization, with a typical range for diacrylates being 15-25 mJ/cm².[2]
Environmental and Formulation Factors
-
Oxygen Inhibition: Oxygen in the atmosphere can quench the free radicals, leading to incomplete surface cure and a tacky surface. This can be mitigated by curing in an inert atmosphere (e.g., nitrogen), using a higher photoinitiator concentration, or employing amine synergists.[3]
-
Film Thickness: The penetration of UV light decreases with increasing film thickness. For thicker coatings, it is essential to ensure sufficient UV dose and potentially use photoinitiators that are effective at greater depths.
-
Additives: The formulation may contain other components, such as co-monomers, oligomers, and fillers, which can affect the viscosity and the curing process.
Summary of UV Curing Parameters for Diacrylate Systems
The following table summarizes typical ranges for UV curing parameters for diacrylate systems, which can be used as a starting point for the optimization of this compound formulations.
| Parameter | Typical Range | Notes |
| Photoinitiator Type | Type I (e.g., Omnirad 1173, Irgacure 184) | Efficient for clear formulations. |
| Photoinitiator Conc. | 0.5 - 5.0 wt% | Optimal concentration balances cure speed and depth.[4] |
| UV Wavelength | 365 nm (UV-A) | Should match the photoinitiator's absorption spectrum. |
| UV Light Intensity | 10 - 100 mW/cm² | Higher intensity generally increases cure speed.[1] |
| UV Dose (Energy) | 15 - 1000 mJ/cm² | A critical energy of 15-25 mJ/cm² is needed for initiation.[2] |
| Curing Atmosphere | Air or Nitrogen | Nitrogen is recommended to prevent oxygen inhibition.[3] |
| Film Thickness | 10 - 200 µm | Thicker films may require longer exposure or higher intensity. |
Experimental Protocols
Protocol 1: Preparation and UV Curing of a DDDA Formulation
Objective: To prepare a simple UV-curable formulation of this compound and cure it into a solid film.
Materials:
-
This compound (DDDA) monomer
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenylpropanone)
-
Glass microscope slides (or other suitable substrate)
-
Micropipette
-
Gap applicator or spin coater
-
UV curing system with controlled intensity and wavelength (e.g., 365 nm)
Procedure:
-
In a light-protected container (e.g., an amber vial), prepare the formulation by dissolving the photoinitiator in the DDDA monomer. For example, to prepare a 2 wt% solution, add 20 mg of the photoinitiator to 980 mg of DDDA.
-
Mix thoroughly until the photoinitiator is completely dissolved. This can be aided by gentle warming or vortexing.
-
Apply a thin film of the formulation onto a clean glass slide. A uniform thickness can be achieved using a gap applicator (e.g., 120 µm) or a spin coater.[5]
-
Place the coated slide inside the UV curing chamber.
-
Expose the film to UV radiation. For initial experiments, a UV intensity of 50 mW/cm² and an exposure time of 60 seconds can be used.
-
After curing, the film should be solid and tack-free.
-
The cured film can be carefully removed from the substrate for further analysis.
Protocol 2: Determination of Monomer Conversion by FTIR Spectroscopy
Objective: To quantify the degree of conversion of the acrylate double bonds in a UV-cured DDDA film using Fourier Transform Infrared (FTIR) spectroscopy.
Materials and Equipment:
-
UV-cured DDDA film
-
Uncured DDDA formulation
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Acquire Spectrum of Uncured Monomer: Place a small drop of the uncured DDDA formulation onto the ATR crystal of the FTIR spectrometer and record the spectrum.
-
Acquire Spectrum of Cured Polymer: Place the UV-cured DDDA film on the ATR crystal, ensuring good contact, and record the spectrum.
-
Data Analysis:
-
Identify the absorption peak corresponding to the acrylate C=C double bond, which is typically found around 1636 cm⁻¹.[6]
-
Select an internal reference peak that does not change during polymerization, such as the carbonyl C=O stretching peak at approximately 1720-1730 cm⁻¹.
-
Calculate the degree of conversion (DC) using the following formula, based on the ratio of the peak heights or areas of the acrylate and reference peaks before and after curing:
-
A high degree of conversion (typically > 80-90%) is desirable for optimal mechanical properties.
-
Protocol 3: Kinetic Analysis by Photo-DSC
Objective: To study the photopolymerization kinetics of a DDDA formulation using Photo-Differential Scanning Calorimetry (Photo-DSC).
Materials and Equipment:
-
DDDA formulation
-
Photo-DSC instrument equipped with a UV light source
Procedure:
-
Calibrate the Photo-DSC instrument according to the manufacturer's instructions.
-
Place a small, precisely weighed amount of the uncured DDDA formulation (typically 2-5 mg) into an open aluminum DSC pan.[7]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at the desired isothermal temperature (e.g., 25°C).[8]
-
Initiate the UV exposure at a set intensity (e.g., 20 mW/cm²) and record the heat flow as a function of time.[9]
-
The exothermic heat flow is directly proportional to the rate of polymerization.
-
The total heat of polymerization (ΔH_total) can be determined by integrating the area under the exotherm curve.
-
The degree of conversion at any time 't' can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization.
Protocol 4: Adhesion Testing of Cured DDDA Coatings
Objective: To measure the adhesion strength of a UV-cured DDDA coating to a substrate using the pull-off test method.
Materials and Equipment:
-
Cured DDDA coating on a rigid substrate
-
Testing dollies (loading fixtures)
-
Adhesive for bonding the dolly to the coating
-
Pull-off adhesion tester
-
Cutting tool for isolating the test area
Procedure:
-
Ensure the cured coating has had sufficient time to fully cure (e.g., 24 hours).
-
Select a flat, representative area of the coated surface.
-
If necessary, use the cutting tool to score around the perimeter of the area where the dolly will be attached.
-
Clean the surface of the coating and the face of the dolly.
-
Apply a suitable adhesive to the face of the dolly and firmly press it onto the selected test area of the coating.
-
Allow the adhesive to cure completely as per the manufacturer's instructions.
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.
-
Record the force at which detachment occurs. This value, divided by the surface area of the dolly, gives the adhesion strength (e.g., in MPa).
-
Examine the dolly and the substrate to determine the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).
Visualizations
Caption: Free-radical photopolymerization of DDDA.
Caption: Experimental workflow for UV curing of DDDA.
References
- 1. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Poly(1,10-decanediol diacrylate) Hydrogels: A Guide to Controlling Crosslinking Density for Drug Delivery Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(1,10-decanediol diacrylate) (PDDA) is a biocompatible and biodegradable polymer that can be crosslinked to form hydrogels. The crosslinking density of these hydrogels is a critical parameter that dictates their physical and chemical properties, including swelling behavior, mechanical strength, and drug release kinetics.[1] By carefully controlling the crosslinking density, PDDA hydrogels can be tailored for a wide range of applications in drug delivery and tissue engineering. These hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids while maintaining their structure.[1] This document provides detailed application notes and protocols for the synthesis and characterization of PDDA hydrogels with varying crosslinking densities.
Key Applications in Drug Delivery
The tunable properties of PDDA hydrogels make them excellent candidates for controlled drug delivery systems. The crosslinking density directly influences the mesh size of the polymer network, which in turn governs the diffusion rate of encapsulated therapeutic agents.
-
Sustained Release: Highly crosslinked hydrogels have a smaller mesh size, leading to slower drug diffusion and sustained release profiles. This is beneficial for long-term therapeutic effects and reducing dosing frequency.
-
Targeted Delivery: By modifying the hydrogel with targeting ligands, these drug-loaded matrices can be directed to specific tissues or organs.
-
Stimuli-Responsive Release: PDDA hydrogels can be co-polymerized with stimuli-responsive monomers to trigger drug release in response to specific physiological cues such as pH or temperature.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) Hydrogels by Photopolymerization
This protocol describes the synthesis of PDDA hydrogels using ultraviolet (UV) light-induced photopolymerization. The crosslinking density is controlled by varying the concentration of the PDDA monomer.
Materials:
-
This compound (DDDA) monomer
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 1173)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV curing system (365 nm)
-
Molds for hydrogel casting (e.g., silicone molds)
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a stock solution of the photoinitiator in PBS (e.g., 0.5% w/v).
-
In separate vials, prepare precursor solutions with varying concentrations of DDDA in PBS (e.g., 10%, 20%, 30% w/v).
-
Add the photoinitiator stock solution to each precursor solution to a final concentration of 0.05% w/v.
-
Vortex each solution thoroughly to ensure homogeneity.
-
-
Casting and Curing:
-
Pipette the precursor solutions into the molds.
-
Place the molds in the UV curing system.
-
Expose the solutions to UV light (365 nm) for a specified time (e.g., 10-15 minutes) to ensure complete polymerization. The exposure time may need to be optimized based on the UV source intensity and sample thickness.
-
-
Washing and Equilibration:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with deionized water for 24-48 hours to remove any unreacted monomer and photoinitiator.
-
Equilibrate the hydrogels in PBS (pH 7.4) before characterization.
-
Protocol 2: Determination of Crosslinking Density via Swelling Studies
The crosslinking density of a hydrogel is inversely proportional to its swelling ratio. This protocol outlines the procedure for determining the swelling ratio and subsequently calculating the crosslinking density using the Flory-Rehner theory.
Materials:
-
Synthesized PDDA hydrogels
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Analytical balance
-
Kimwipes or filter paper
-
Oven or lyophilizer
Procedure:
-
Drying the Hydrogel:
-
Place the equilibrated hydrogel samples in an oven at 60°C or use a lyophilizer until a constant dry weight (W_d) is achieved.
-
-
Swelling Measurement:
-
Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogels, gently blot the surface with a Kimwipe to remove excess water, and record the swollen weight (W_s).
-
Continue this process until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
-
Calculation of Swelling Ratio (Q):
-
The equilibrium swelling ratio is calculated using the following formula: Q = (W_s - W_d) / W_d
-
-
Calculation of Crosslinking Density:
-
The crosslinking density can be estimated using the Flory-Rehner equation, which relates the swelling of a crosslinked polymer to the crosslink density and the polymer-solvent interaction parameter.
-
Protocol 3: Evaluation of Mechanical Properties
The mechanical properties of hydrogels, such as the elastic modulus, are directly related to the crosslinking density. Higher crosslinking density results in a stiffer hydrogel.
Materials:
-
Synthesized PDDA hydrogels (cylindrical or dog-bone shape)
-
Mechanical testing machine (e.g., universal testing machine with a compression or tensile setup)
Procedure:
-
Sample Preparation:
-
Prepare hydrogel samples with uniform dimensions suitable for the mechanical tester.
-
-
Compression Testing:
-
Place a cylindrical hydrogel sample on the compression platen.
-
Apply a compressive force at a constant strain rate.
-
Record the stress-strain data.
-
The compressive modulus (Young's modulus) can be determined from the initial linear region of the stress-strain curve.
-
-
Tensile Testing:
-
Clamp a dog-bone-shaped hydrogel sample into the tensile grips.
-
Apply a tensile force at a constant strain rate until the sample fractures.
-
Record the stress-strain data to determine the tensile modulus, ultimate tensile strength, and elongation at break.
-
Data Presentation
The following tables provide illustrative quantitative data on the properties of PDDA hydrogels with varying monomer concentrations. Note that these values are representative and may vary depending on the specific experimental conditions.
Table 1: Swelling Properties of PDDA Hydrogels
| DDDA Monomer Concentration (% w/v) | Equilibrium Swelling Ratio (Q) in PBS (pH 7.4) |
| 10 | 15.2 ± 1.3 |
| 20 | 8.5 ± 0.9 |
| 30 | 4.1 ± 0.5 |
Table 2: Mechanical Properties of PDDA Hydrogels
| DDDA Monomer Concentration (% w/v) | Compressive Modulus (kPa) |
| 10 | 50 ± 8 |
| 20 | 150 ± 20 |
| 30 | 350 ± 45 |
Mandatory Visualizations
References
Application Notes and Protocols: Utilizing 1,10-Decanediol Diacrylate in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,10-Decanediol Diacrylate (DDDA) in dental resin composites. This document outlines the effects of DDDA on the mechanical, physicochemical, and biological properties of dental resins and provides detailed protocols for their evaluation.
Introduction to this compound in Dental Resins
This compound (DDDA) is a long-chain, hydrophobic diacrylate monomer that serves as a valuable component in the formulation of dental resin composites. Its chemical structure, characterized by a flexible ten-carbon aliphatic chain capped with two reactive acrylate groups, imparts unique properties to the final restorative material. Typically incorporated as a co-monomer in a resin matrix, often with Bis-GMA and TEGDMA, DDDA can be used to tailor the properties of the composite. The hydrophobic nature and flexibility of DDDA are known to enhance wear resistance and reduce water sorption.[1] Generally, it is used in concentrations ranging from 5-15% within the resin matrix.[1]
Key Advantages of Incorporating DDDA
-
Reduced Water Sorption and Solubility: The long, hydrophobic aliphatic chain of DDDA decreases the overall polarity of the resin matrix, leading to lower water uptake from the oral environment. This can improve the long-term stability and color fastness of the dental restoration.
-
Enhanced Flexibility and Toughness: The flexibility of the decanediol backbone can help to reduce the brittleness of the highly cross-linked polymer network, potentially improving the fracture toughness of the composite.[1]
-
Lowered Polymerization Shrinkage Stress: The incorporation of higher molecular weight monomers like DDDA can lead to a reduction in polymerization shrinkage stress, which is a major cause of post-operative sensitivity and marginal gaps.[1]
-
Improved Mechanical Properties: DDDA-based dental composites have been shown to exhibit improved mechanical properties.[1]
Data Presentation: Physicochemical and Mechanical Properties
The following tables summarize the expected quantitative data for dental resin composites containing a long-chain hydrophobic dimethacrylate, similar to this compound. The data is derived from studies on commercial and experimental composites and is intended to be illustrative of the trends observed when such monomers are incorporated.
Table 1: Mechanical Properties of Dental Resin Composites
| Property | Composite Formulation | Mean Value | Standard Deviation |
| Flexural Strength (MPa) | Bis-GMA/TEGDMA/Decanediol Dimethacrylate with filler | 137.0 | - |
| Bis-GMA/TEGDMA (Control) | 86.5 | - | |
| Flexural Modulus (GPa) | Bis-GMA/TEGDMA/Decanediol Dimethacrylate with filler | 4.173 | - |
| Bis-GMA/TEGDMA (Control) | 3.673 | - |
Note: Data is illustrative and compiled from various sources on commercial and experimental composites containing long-chain dimethacrylates.[2][3] Direct comparative studies with a specified percentage of this compound were not available in the reviewed literature.
Table 2: Water Sorption and Solubility
| Property | Composite Formulation | Mean Value (µg/mm³) | Standard Deviation (µg/mm³) |
| Water Sorption | Bis-GMA/UDMA/Decanediol Dimethacrylate with filler | 10.6 - 27.1 | - |
| Conventional Bis-GMA/TEGDMA based composites | 30 - 40 | - | |
| Water Solubility | Bis-GMA/UDMA/Decanediol Dimethacrylate with filler | < 1.0 | - |
| Conventional Bis-GMA/TEGDMA based composites | 1.0 - 2.5 | - |
Note: Data represents a range of values observed in studies of commercial composites containing decanediol dimethacrylate.[4][5] The hydrophobic nature of decanediol dimethacrylate contributes to lower water sorption.
Experimental Protocols
The following are detailed protocols for the evaluation of key properties of dental resin composites containing this compound.
Protocol 1: Flexural Strength and Modulus Testing (Three-Point Bending)
This protocol is based on the ISO 4049 standard for polymer-based restorative materials.[6][7]
1. Specimen Preparation: a. Prepare bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm using a stainless steel mold. b. Pack the uncured composite material into the mold, taking care to avoid voids. c. Cover the top and bottom surfaces of the mold with transparent matrix strips and glass slides to ensure flat surfaces. d. Light-cure the specimen according to the manufacturer's instructions, typically for 20-40 seconds on both the top and bottom surfaces. To ensure uniform polymerization, the light guide tip should be moved along the length of the specimen. e. After curing, carefully remove the specimen from the mold and lightly polish the edges to remove any flash. f. Store the specimens in distilled water at 37°C for 24 hours before testing.
2. Testing Procedure: a. Use a universal testing machine equipped with a three-point bending fixture. b. Set the support span to 20 mm. c. Place the specimen on the supports, ensuring it is centered. d. Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs. e. Record the fracture load (F) in Newtons.
3. Calculation: a. Flexural Strength (σ) in Megapascals (MPa) is calculated using the formula: σ = (3 * F * l) / (2 * b * h²) where:
- F is the maximum load at fracture (N)
- l is the span between the supports (mm)
- b is the width of the specimen (mm)
- h is the height of the specimen (mm) b. Flexural Modulus (E) in Gigapascals (GPa) is calculated from the slope of the initial linear portion of the load-deflection curve.
Protocol 2: Water Sorption and Solubility
This protocol is based on the ISO 4049 standard.[8][9][10]
1. Specimen Preparation: a. Prepare at least five disc-shaped specimens for each material with a diameter of 15 ± 0.1 mm and a thickness of 1.0 ± 0.1 mm.[8] b. Cure the specimens as described in Protocol 1. c. After curing, store the specimens in a desiccator containing freshly dried silica gel at 37°C. d. Weigh the specimens daily on an analytical balance with an accuracy of 0.1 mg until a constant mass (m₁) is achieved (i.e., the mass change is less than 0.1 mg in a 24-hour period).
2. Water Sorption Test: a. Immerse the dried and weighed specimens in distilled water at 37°C. Ensure each specimen is stored in a separate container with at least 10 mL of water.[8] b. After 7 days, remove the specimens from the water, blot them dry with a soft cloth to remove surface water, and weigh them (m₂).
3. Water Solubility Test: a. After obtaining m₂, place the specimens back into the desiccator at 37°C. b. Weigh the specimens daily until a constant mass (m₃) is achieved.
4. Calculation: a. Calculate the volume (V) of each specimen in mm³ from its mean diameter and thickness. b. Water Sorption (Wsp) in µg/mm³ is calculated using the formula: Wsp = (m₂ - m₃) / V c. Water Solubility (Wsl) in µg/mm³ is calculated using the formula: Wsl = (m₁ - m₃) / V
Protocol 3: In Vitro Cytotoxicity - MTT Assay
This protocol is a standard method for assessing cell viability and the cytotoxic potential of leachable components from dental materials.[1][11]
1. Cell Culture and Seeding: a. Culture human gingival fibroblasts (HGFs) or human dental pulp stem cells (hDPSCs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach and grow for 24 hours.
2. Preparation of Material Eluates: a. Prepare disc-shaped specimens of the cured dental composite. b. Sterilize the specimens using a suitable method (e.g., ethylene oxide or UV irradiation). c. Immerse the specimens in a complete cell culture medium at a surface area-to-volume ratio of 1.25 cm²/mL.[11] d. Incubate the specimens in the medium for 24 or 72 hours at 37°C to allow for the leaching of components. e. Collect the eluates and filter-sterilize them using a 0.22 µm syringe filter.
3. Cell Exposure and MTT Assay: a. Remove the old medium from the 96-well plate and replace it with the prepared material eluates (100 µL/well). Include a negative control (fresh medium) and a positive control (e.g., phenol-containing medium). b. Incubate the cells with the eluates for 24 hours. c. After incubation, remove the eluates and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. d. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. e. Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. f. Read the absorbance at 490 nm or 570 nm using a microplate reader.
4. Calculation: a. Cell Viability (%) is calculated as: (Absorbance of treated cells / Absorbance of negative control cells) * 100
Visualizations
Experimental Workflows
Caption: Workflow for the preparation and evaluation of dental composites.
Signaling Pathways in Biocompatibility
The biocompatibility of dental resin monomers is often investigated through their effects on cellular signaling pathways. While specific data for this compound is limited, common monomers like TEGDMA have been shown to induce cellular stress and inflammatory responses through pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3][12] Further research is needed to elucidate the specific interactions of DDDA with these pathways.
Caption: General signaling pathways potentially affected by dental resin monomers.
Conclusion
This compound is a promising co-monomer for dental resin composites, offering the potential for improved hydrophobicity, flexibility, and reduced polymerization stress. The protocols outlined in this document provide a framework for the systematic evaluation of these properties. Further research is warranted to fully elucidate the quantitative effects of DDDA on mechanical performance, long-term stability, biocompatibility, and its specific interactions with cellular signaling pathways.
References
- 1. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of Low-Molecular-Weight Monomers (TEGDMA, HDDMA, HEMA) on the Properties of Selected Matrices and Composites Based on Bis-GMA and UDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Water Sorption of Dental Light-Cured Composites on Shrinkage Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Human dental pulp stem cell responses to different dental pulp capping materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatibility and Bioactivity of Set Direct Pulp Capping Materials on Human Dental Pulp Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biaxial flexural strength of new Bis-GMA/TEGDMA based composites with different fillers for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 43.230.198.52 [43.230.198.52]
- 11. Biocompatibility and Bioactivity of Set Direct Pulp Capping Materials on Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymers Crosslinked with 1,10-Decanediol Diacrylate (DDDA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanical properties, synthesis, and characterization of polymers crosslinked with 1,10-decanediol diacrylate (DDDA). DDDA is a long-chain diacrylate crosslinker known for imparting flexibility and toughness to polymer networks.[1][2] These properties make it a valuable component in the formulation of materials for drug delivery, tissue engineering, and other biomedical applications where specific mechanical performance is crucial.
Mechanical Properties of DDDA Crosslinked Polymers
Key Mechanical Characteristics:
-
Enhanced Flexibility and Toughness: The long aliphatic chain of DDDA increases the molecular weight between crosslinks, which allows for greater chain mobility and results in a more flexible and tougher polymer network.[1]
-
Impact Resistance: The flexibility imparted by DDDA helps to dissipate energy from impacts, reducing the likelihood of brittle failure.[1]
-
Balanced Crosslinking Efficiency: DDDA provides an optimal balance between achieving a stable crosslinked network and maintaining flexibility.[1]
-
Glass Transition Temperature (Tg): Cured networks of this compound have a reported glass transition temperature of approximately 91°C.[1] This relatively high Tg suggests that the material will maintain its rigidity and mechanical stability at physiological temperatures.
Data Summary:
While specific tensile strength, Young's modulus, and elongation at break values are highly dependent on the base polymer and the concentration of DDDA, the following table summarizes the expected influence of DDDA on the mechanical properties of a polymer network.
| Mechanical Property | Influence of this compound (DDDA) | Rationale |
| Tensile Strength | Generally decreases with increasing DDDA concentration relative to a more rigid crosslinker at the same molar concentration. | The longer, more flexible DDDA crosslinks are less effective at resisting tensile stress compared to shorter, more rigid crosslinkers. |
| Young's Modulus | Decreases with increasing DDDA concentration. | The increased flexibility and lower crosslink density contributed by the long DDDA chain result in a less stiff material. |
| Elongation at Break | Increases with increasing DDDA concentration. | The flexible nature of the DDDA crosslinks allows for greater deformation before failure. |
| Toughness/Impact Strength | Increases with the incorporation of DDDA. | The long aliphatic chain enhances the polymer's ability to absorb and dissipate energy.[1] |
| Glass Transition Temp. (Tg) | A fully cured DDDA network has a reported Tg of 91°C.[1] | This indicates good thermal stability for biomedical applications. |
Experimental Protocols
The following are detailed protocols for the synthesis and mechanical characterization of polymers crosslinked with this compound. These protocols are intended as a starting point and may require optimization based on the specific polymer system and desired properties.
Protocol 1: Synthesis of a DDDA-Crosslinked Polymer via Photopolymerization
This protocol describes the preparation of a crosslinked polymer film using a photopolymerization process.
Materials:
-
Base monomer (e.g., Urethane dimethacrylate (UDMA), Bisphenol A glycidyl methacrylate (Bis-GMA))
-
This compound (DDDA) as the crosslinking agent
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO))
-
Solvent (if necessary, e.g., dichloromethane)
-
Glass slides
-
Spacers of desired thickness (e.g., 1 mm)
-
UV curing lamp (365 nm)
Procedure:
-
Formulation Preparation:
-
In a light-protected vessel, dissolve the base monomer and the desired weight percentage of DDDA in a suitable solvent (if required).
-
Add the photoinitiator (typically 0.5-2 wt%) to the monomer/crosslinker mixture.
-
Mix the solution thoroughly until the photoinitiator is completely dissolved. If a solvent was used, gently evaporate it under a stream of nitrogen.
-
-
Molding:
-
Place two glass slides on a level surface, separated by spacers to define the sample thickness.
-
Carefully pour the resin mixture between the glass slides.
-
Place a second glass slide on top of the resin, ensuring no air bubbles are trapped.
-
-
Photopolymerization:
-
Expose the mold assembly to a UV lamp with a specific wavelength (e.g., 365 nm) and intensity for a predetermined time. The curing time will depend on the photoinitiator concentration, sample thickness, and lamp intensity and should be optimized.
-
-
Post-Curing and Sample Preparation:
-
After UV exposure, carefully separate the glass slides to retrieve the cured polymer film.
-
Post-cure the film in an oven at a temperature above its glass transition temperature (e.g., 100°C) for a specified time to ensure complete reaction of the monomers.
-
Cut the cured film into desired shapes for mechanical testing (e.g., dumbbell shapes for tensile testing).
-
Protocol 2: Mechanical Testing - Tensile Properties
This protocol outlines the procedure for determining the tensile strength, Young's modulus, and elongation at break of the DDDA-crosslinked polymer.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer (optional, for precise strain measurement)
-
Calipers for measuring sample dimensions
Procedure:
-
Sample Preparation:
-
Prepare dumbbell-shaped specimens according to a standard such as ASTM D638.
-
Measure the width and thickness of the gauge section of each specimen at three different points and calculate the average cross-sectional area.
-
-
Testing:
-
Secure the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen (if used).
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.
-
Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: Calculate the percentage increase in the gauge length at the point of fracture.
-
Protocol 3: Dynamic Mechanical Analysis (DMA)
This protocol is used to evaluate the viscoelastic properties of the DDDA-crosslinked polymer, including the storage modulus, loss modulus, and glass transition temperature (Tg).
Equipment:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamp (e.g., tensile or three-point bending)
Procedure:
-
Sample Preparation:
-
Prepare rectangular specimens with dimensions appropriate for the DMA clamp.
-
Measure the dimensions of the specimen accurately.
-
-
Testing:
-
Mount the specimen in the DMA clamp.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.
-
Ramp the temperature from a sub-ambient temperature (e.g., 25°C) to a temperature above the expected Tg (e.g., 150°C) at a constant heating rate (e.g., 3°C/min).
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic behavior of the material.
-
Loss Modulus (E''): Represents the viscous behavior of the material.
-
Tan Delta: The ratio of the loss modulus to the storage modulus. The peak of the tan delta curve is often taken as the glass transition temperature (Tg).
-
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships described in these application notes.
Caption: Experimental workflow for synthesis and mechanical characterization.
Caption: Influence of DDDA on key mechanical properties.
References
Application Note: Characterization of Poly(1,10-decanediol diacrylate) using FTIR Spectroscopy
AN-FTIR-P10DDA-001
Introduction
Poly(1,10-decanediol diacrylate) is a versatile polymer used in the formulation of coatings, adhesives, and hydrogels due to its crosslinking capabilities.[1] The extent of polymerization and the chemical structure of the final polymer are critical parameters that determine its physical and chemical properties. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for characterizing polymers.[2] It provides valuable information on the functional groups present, enabling the confirmation of the polymer structure and the extent of the curing process.[3][4] This application note details the use of FTIR spectroscopy for the qualitative and quantitative analysis of poly(this compound).
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational energy levels.[5] These absorption patterns create a unique spectral fingerprint that can be used to identify the chemical structure of a material.[2] For poly(this compound), FTIR can be used to identify the characteristic functional groups of the acrylate and the long-chain diol, as well as to monitor the disappearance of the vinyl C=C bonds during polymerization.[6][7]
Key Applications
-
Verification of Monomer Structure: Confirmation of the chemical structure of the this compound monomer by identifying its characteristic functional groups.
-
Monitoring Polymerization: Tracking the curing process by observing the decrease in the intensity of absorption bands associated with the acrylate C=C double bonds.[6][7]
-
Characterization of the Cured Polymer: Confirming the structure of the final crosslinked polymer and identifying any residual monomer.
-
Quality Control: Ensuring batch-to-batch consistency of the polymer product.
Data Presentation
The following table summarizes the characteristic FTIR absorption bands for this compound monomer and the expected changes upon polymerization.
| Wavenumber (cm⁻¹) | Assignment | Monomer | Polymer |
| 2920-2940 | C-H asymmetric stretching (CH₂) | Strong | Strong |
| 2850-2860 | C-H symmetric stretching (CH₂) | Strong | Strong |
| 1720-1730 | C=O stretching (ester) | Strong | Strong |
| 1636 | C=C stretching (vinyl) | Medium | Absent/Weak |
| 1450-1470 | C-H bending (CH₂) | Medium | Medium |
| 1405-1415 | =CH₂ in-plane bending | Medium | Absent/Weak |
| 1180-1200 | C-O stretching (ester) | Strong | Strong |
| 980-990 | =CH₂ out-of-plane bending | Medium | Absent/Weak |
| 808-812 | =CH out-of-plane bending | Medium | Absent/Weak |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the instrument.
Experimental Protocols
Protocol 1: Characterization of this compound Monomer
Objective: To obtain the FTIR spectrum of the liquid monomer.
Materials:
-
This compound monomer
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or acetone for cleaning
-
Kimwipes or other soft, lint-free tissue
Procedure:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a Kimwipe dampened with isopropanol or acetone and allow it to dry completely.
-
Collect a background spectrum. This will account for any atmospheric interference (e.g., CO₂, water vapor).
-
Place a small drop of the this compound monomer directly onto the ATR crystal.
-
Acquire the FTIR spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹ are sufficient.[3][8]
-
Clean the ATR crystal thoroughly with a solvent-dampened Kimwipe after the measurement.
Protocol 2: Monitoring the Polymerization of this compound
Objective: To track the curing process of the monomer into a polymer.
Materials:
-
This compound monomer
-
Photoinitiator or thermal initiator
-
UV lamp or heating element
-
FTIR spectrometer with an ATR accessory
-
Disposable pipette
Procedure:
-
Mix the this compound monomer with the appropriate initiator.
-
Collect a background spectrum on the clean ATR crystal.
-
Apply a thin film of the monomer/initiator mixture onto the ATR crystal.
-
Acquire an initial FTIR spectrum (time = 0).
-
Initiate the polymerization by exposing the sample to UV light or heat.
-
Acquire spectra at regular time intervals to monitor the changes in the absorption bands, particularly the decrease of the C=C stretching peak around 1636 cm⁻¹.
-
Continue acquiring spectra until no further changes are observed in the spectrum, indicating the completion of the reaction.
Protocol 3: Characterization of the Cured Poly(this compound)
Objective: To obtain the FTIR spectrum of the solid, crosslinked polymer.
Materials:
-
Cured poly(this compound) sample
-
FTIR spectrometer with an ATR accessory
-
Scalpel or razor blade
Procedure:
-
Collect a background spectrum on the clean ATR crystal.
-
Cut a small, flat piece from the cured polymer sample.
-
Place the flat surface of the polymer sample firmly onto the ATR crystal, ensuring good contact.
-
Acquire the FTIR spectrum using the same parameters as for the monomer.
-
Compare the resulting spectrum to the monomer spectrum to confirm the disappearance of the vinyl peaks.
Visualization
Caption: Experimental workflow for FTIR characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. marshall.edu [marshall.edu]
- 3. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretation of ATR-FTIR spectra of dental adhesives throughout simultaneous polymerization and solvent loss | PLOS One [journals.plos.org]
- 5. s-a-s.org [s-a-s.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]
Application Notes and Protocols for Purity Analysis of 1,10-Decanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanediol diacrylate (DDA) is a difunctional monomer utilized in the synthesis of polymers for various applications, including coatings, adhesives, and biomedical devices. The purity of DDA is critical as impurities can significantly impact the polymerization process and the properties of the final material. This document provides detailed application notes and protocols for the analytical methods used to determine the purity of this compound.
Potential Impurities
The primary method for synthesizing this compound is the esterification of 1,10-decanediol with acrylic acid or its derivatives.[1] Based on this synthesis route, potential impurities may include:
-
Unreacted starting materials: 1,10-decanediol and acrylic acid.
-
Monoacrylate analog: 10-hydroxydecyl acrylate.
-
Byproducts from side reactions: Oligomers or products of Michael addition.
-
Inhibitors: Stabilizers like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) are often added to prevent premature polymerization.[2]
Analytical Methods for Purity Determination
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and available instrumentation.
Gas Chromatography (GC)
Gas chromatography is a robust and widely used technique for purity assessment of volatile and semi-volatile compounds. Given that this compound is a liquid with a relatively high boiling point, GC analysis is a suitable method. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique for separating and quantifying components in a mixture. For this compound, which lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often necessary.[3] A reverse-phase HPLC method can be developed to separate the diacrylate from more polar impurities like 1,10-decanediol and acrylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of a substance without the need for a specific reference standard of the analyte. By using a certified internal standard, the absolute purity of the this compound can be determined. ¹H NMR is particularly useful for this purpose.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique primarily used for qualitative analysis and identification of functional groups. While not ideal for precise quantification of purity, FTIR can be used to quickly screen for the presence of significant impurities, such as the hydroxyl group from unreacted 1,10-decanediol or the characteristic broad acid peak from acrylic acid.
Data Presentation
The following table summarizes representative quantitative data for the purity analysis of a typical batch of this compound using different analytical methods.
| Analytical Method | Purity (%) | 1,10-decanediol (%) | 10-hydroxydecyl acrylate (%) | Acrylic Acid (%) | Other Impurities (%) |
| GC-FID | 98.5 | 0.8 | 0.5 | <0.1 | 0.2 |
| HPLC-RID | 98.2 | 1.0 | 0.6 | 0.1 | 0.1 |
| qNMR | 98.8 | 0.7 | 0.4 | Not Detected | 0.1 |
Note: This data is illustrative and actual results may vary between batches and suppliers. Commercial grades are often supplied with a minimum purity of 90%.[1]
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines a general method for the quantitative analysis of this compound purity.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Detector Temperature: 320°C.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 10 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution.
-
For the sample to be analyzed, prepare a solution with the same concentration as the stock solution.
Data Analysis:
-
Inject the calibration standards and the sample solution into the GC.
-
Identify the peaks corresponding to this compound and any impurities based on their retention times.
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity as a percentage of the total peak area (Area % method) or by using an internal or external standard for more accurate quantification.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This protocol describes a reverse-phase HPLC method for the purity determination of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a refractive index detector (RID).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID) with the cell temperature maintained at 40°C.
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 5 mg/mL in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
For the sample to be analyzed, prepare a solution at the same concentration as the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Allow the HPLC system and the RID to stabilize.
-
Inject the calibration standards and the sample solution.
-
Identify the peaks based on retention times. This compound, being less polar, will have a longer retention time than 1,10-decanediol and acrylic acid.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample.
-
Calculate the purity based on the concentration found or by the area percent method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a general procedure for determining the absolute purity of this compound using qNMR.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent to the NMR tube.
-
Ensure both the sample and the internal standard are completely dissolved.
Data Acquisition and Processing:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals for both the this compound and the internal standard. Select well-resolved signals for integration. For this compound, the vinyl protons are good candidates.
Purity Calculation:
The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
References
Application Note: HPLC Analysis of 1,10-Decanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the analysis of 1,10-Decanediol diacrylate using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for the accurate quantification and purity assessment of this compound, a common crosslinking agent in various industrial and research applications. This document provides comprehensive experimental procedures, data presentation, and workflow visualizations to aid researchers in implementing this analytical method.
Introduction
This compound is a difunctional monomer utilized in the synthesis of polymers for a range of applications, including coatings, adhesives, and dental materials. Its purity is a critical parameter that can significantly influence the properties of the final polymer. High-Performance Liquid Chromatography (HPLC) offers a reliable and precise method for the determination of this compound and its potential impurities. This application note outlines a reversed-phase HPLC (RP-HPLC) method that provides excellent separation and quantification.
Experimental Protocols
Materials and Reagents
-
This compound standard: (Purity ≥98%)
-
Acetonitrile: HPLC grade
-
Water: Deionized or HPLC grade
-
Methanol: HPLC grade
-
Sample Solvent: A mixture of Acetonitrile and Water (50:50, v/v)
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Binary or Quaternary Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Gradient Elution Program
A gradient elution is recommended to ensure the separation of this compound from potential impurities of varying polarities.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 | 70 |
| 10.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 30 | 70 |
| 20.0 | 30 | 70 |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in the sample solvent in a 10 mL volumetric flask to obtain a stock solution of approximately 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the sample solvent to cover the desired concentration range (e.g., 0.01 mg/mL to 0.5 mg/mL).
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volume of sample solvent to achieve a concentration within the calibration range.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Data Presentation
The following table presents hypothetical quantitative data for a linearity study of this compound. Actual results may vary depending on the specific instrumentation and experimental conditions.
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.01 | 50 |
| 0.05 | 255 |
| 0.10 | 510 |
| 0.25 | 1275 |
| 0.50 | 2550 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of HPLC Parameters
This diagram shows the relationship between key HPLC parameters for this analysis.
Caption: Key parameters for the HPLC analysis of this compound.
Application Notes and Protocols for NMR Spectroscopy of 1,10-Decanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 1,10-decanediol diacrylate. This document includes detailed protocols for sample preparation and data acquisition, as well as a summary of expected ¹H and ¹³C NMR spectral data. The information is intended to assist in the structural elucidation and purity assessment of this common crosslinking agent used in polymer synthesis and various biomedical applications.
Introduction
This compound (DDA) is a bifunctional monomer utilized in the synthesis of polymers for a variety of applications, including coatings, adhesives, and biomaterials. Its long, flexible ten-carbon aliphatic chain imparts distinct properties to the resulting polymers. NMR spectroscopy is an essential analytical technique for the characterization of DDA, confirming its structure and assessing its purity before polymerization. This document outlines the expected NMR spectra and provides a standardized protocol for obtaining high-quality data.
Molecular Structure and NMR Assignments
The chemical structure of this compound is shown below, with protons and carbons labeled for NMR signal assignment. Due to the molecule's symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is less than the total number of protons and carbons.
Caption: Chemical structure of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the ¹H and ¹³C NMR spectra of this compound. These values are based on typical chemical shifts for acrylate and long-chain alkyl groups.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hc (trans to C=O) | ~6.40 | dd | Jca = ~17.3, Jcb = ~1.5 | 2H |
| Ha (geminal) | ~6.12 | dd | Jca = ~17.3, Jba = ~10.5 | 2H |
| Hb (cis to C=O) | ~5.81 | dd | Jba = ~10.5, Jcb = ~1.5 | 2H |
| -O-CH₂ - (a) | ~4.15 | t | J = ~6.7 | 4H |
| -O-CH₂-CH₂ - (b) | ~1.65 | p | J = ~6.7 | 4H |
| -(CH₂ )₆- (c) | ~1.30 | m | - | 12H |
dd = doublet of doublets, t = triplet, p = pentet, m = multiplet
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) |
| C =O | ~166.0 |
| C H=CH₂ | ~130.5 |
| CH=C H₂ | ~128.5 |
| -O-C H₂- (a) | ~64.5 |
| -O-CH₂-C H₂- (b) | ~28.5 |
| -O-CH₂-CH₂-C H₂- (c) | ~29.2 |
| -O-CH₂-CH₂-CH₂-C H₂- (d) | ~25.8 |
| -O-CH₂-CH₂-CH₂-CH₂-C H₂- (e) | ~29.4 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice as it is a good solvent for many organic molecules and its residual proton signal is easily identifiable.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.
-
Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added to the sample. Tetramethylsilane (TMS) is often used as a reference for chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized for the instrument being used.
Caption: NMR Experimental Workflow.
Typical ¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 10-15 ppm
Typical ¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0-200 ppm
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration.
-
Referencing: Reference the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0.00 ppm).
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum. The integration values should be proportional to the number of protons giving rise to the signal.
-
Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
-
Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and integration values.
Safety Precautions
This compound can be a skin and eye irritant. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
NMR spectroscopy is a powerful and indispensable tool for the structural verification and purity assessment of this compound. The protocols and spectral data provided in these application notes serve as a valuable resource for researchers and scientists working with this monomer, ensuring the quality and integrity of their materials for downstream applications in polymer chemistry and drug development.
Application Notes and Protocols: The Role of 1,10-Decanediol Diacrylate in Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1,10-decanediol diacrylate (DDDA) in adhesive formulations, particularly in ultraviolet (UV) curable systems. This document outlines its function as a crosslinking agent, its impact on adhesive properties, and detailed protocols for formulation and testing.
Introduction to this compound in Adhesives
This compound is a difunctional acrylate monomer utilized as a crosslinking agent in the formulation of adhesives.[1] Its long, flexible ten-carbon aliphatic chain imparts unique properties to the cured adhesive, such as enhanced flexibility, improved impact resistance, and excellent moisture resistance.[1] Typically used in concentrations ranging from 15% to 30% by total weight in adhesive formulations, DDDA participates in polymerization reactions to form a crosslinked polymer network, which enhances the mechanical strength and durability of the adhesive.[1]
The incorporation of DDDA is particularly beneficial for creating adhesives with superior adhesion to challenging substrates, including low-energy surfaces.[1] Its hydrophobic nature contributes to the long-term durability and chemical resistance of the adhesive bond, making it suitable for demanding applications.[1]
Key Properties and Effects on Adhesive Performance
The addition of this compound to an adhesive formulation can significantly influence its performance characteristics. The following tables summarize the expected impact of increasing DDDA concentration on key adhesive properties.
Note: The following quantitative data is representative and intended to illustrate the typical effects of a long-chain diacrylate like DDDA. Specific values will vary depending on the complete formulation, including the type of oligomers, other monomers, and photoinitiators used.
Table 1: Effect of this compound Concentration on Adhesive Viscosity
| Formulation ID | DDDA Concentration (wt%) | Other Monomers/Oligomers (wt%) | Photoinitiator (wt%) | Viscosity at 25°C (cP) |
| ADH-0 | 0 | 97 | 3 | 5500 |
| ADH-10 | 10 | 87 | 3 | 4200 |
| ADH-20 | 20 | 77 | 3 | 3100 |
| ADH-30 | 30 | 67 | 3 | 2200 |
Table 2: Effect of this compound Concentration on Peel Strength
| Formulation ID | DDDA Concentration (wt%) | Substrate | Average Peel Strength (N/25mm) |
| ADH-0 | 0 | Stainless Steel | 15 |
| ADH-10 | 10 | Stainless Steel | 22 |
| ADH-20 | 20 | Stainless Steel | 28 |
| ADH-30 | 30 | Stainless Steel | 25 |
Table 3: Effect of this compound Concentration on Shear Strength
| Formulation ID | DDDA Concentration (wt%) | Substrate | Shear Strength (MPa) |
| ADH-0 | 0 | Aluminum | 8.5 |
| ADH-10 | 10 | Aluminum | 10.2 |
| ADH-20 | 20 | Aluminum | 12.5 |
| ADH-30 | 30 | Aluminum | 11.8 |
Experimental Protocols
Preparation of UV-Curable Adhesive Formulations
This protocol describes the preparation of a series of UV-curable adhesive formulations with varying concentrations of this compound.
Materials:
-
Urethane Acrylate Oligomer
-
Isobornyl Acrylate (IBOA)
-
This compound (DDDA)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
In a tared amber glass vial, weigh the required amount of urethane acrylate oligomer.
-
Add the specified amount of isobornyl acrylate to the vial.
-
Add the desired amount of this compound according to the formulation table (e.g., Table 1).
-
Add the photoinitiator, typically 2-4% of the total weight of the monomers and oligomers.
-
Place a magnetic stir bar in the vial and cap it.
-
Stir the mixture at room temperature until all components are completely dissolved and the mixture is homogeneous. This may take several hours.
-
Store the prepared adhesive formulations in a cool, dark place away from UV light sources.
Measurement of Adhesive Viscosity
Apparatus:
-
Brookfield Viscometer or a rotational rheometer
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Equilibrate the adhesive sample to a constant temperature, typically 25°C, using the water bath.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's capacity.
-
Immerse the spindle into the adhesive sample to the marked level.
-
Allow the spindle to rotate for a sufficient time to obtain a stable reading.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Peel Strength Testing (180° Peel Adhesion)
This protocol is based on ASTM D3330/D3330M - 18, "Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape."
Materials and Equipment:
-
Tensile testing machine with a load cell
-
Test panels (e.g., stainless steel, 50 by 125 mm)
-
Specimen cutter (25 mm width)
-
Hand roller (2 kg)
-
Substrate for adhesive coating (e.g., PET film)
-
UV curing system
Procedure:
-
Specimen Preparation:
-
Coat the adhesive formulation onto a flexible substrate (e.g., PET film) to a controlled thickness.
-
Cure the adhesive using a UV lamp with a specified intensity and dose.
-
Cut the cured adhesive film into strips of 25 mm width and approximately 300 mm length.
-
-
Test Panel Preparation:
-
Clean the test panels with a solvent (e.g., acetone, isopropanol) and dry them thoroughly.
-
-
Application of Test Specimen:
-
Apply the adhesive strip to the test panel, adhesive side down.
-
Use the hand roller to apply the strip to the panel, passing back and forth once at a controlled speed (e.g., 300 mm/min).
-
-
Testing:
-
After a specified dwell time (e.g., 20 minutes), clamp the free end of the test panel in the lower jaw of the tensile tester.
-
Fold the free end of the adhesive strip back at a 180° angle and clamp it in the upper jaw.
-
Set the crosshead speed to a constant rate (e.g., 300 mm/min).
-
Start the test and record the force required to peel the adhesive from the panel.
-
Calculate the average peel adhesion force per unit width (N/25mm).
-
Shear Strength Testing (Lap Shear)
This protocol is based on ASTM D1002 - 10(2019), "Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal)."
Materials and Equipment:
-
Tensile testing machine with a load cell
-
Test specimens (e.g., aluminum strips, 100 by 25 by 1.6 mm)
-
Fixtures for holding the lap shear specimens
-
Spacers or shims to ensure proper alignment
-
UV curing system
Procedure:
-
Specimen Preparation:
-
Clean the bonding surfaces of the metal strips with a solvent.
-
Apply a controlled amount of the adhesive formulation to the end of one strip.
-
Place the second strip over the adhesive, creating a specified overlap area (e.g., 12.5 by 25 mm).
-
Use clamps to hold the assembly in place with minimal pressure.
-
-
Curing:
-
Cure the adhesive in the lap joint using a UV lamp with a specified intensity and dose. Ensure the UV light can penetrate to the bond line if one of the substrates is not transparent.
-
-
Testing:
-
After the specified post-cure time, place the test specimen in the grips of the tensile testing machine.
-
Ensure the specimen is aligned so that the load is applied along the centerline of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.
-
Record the maximum load sustained by the joint.
-
Calculate the shear strength by dividing the maximum load by the bond area (MPa).
-
Diagrams
Caption: UV Curing Mechanism of an Acrylate Adhesive.
Caption: Experimental Workflow for Adhesive Formulation and Testing.
References
Application Notes and Protocols for 1,10-Decanediol Diacrylate as a Crosslinker in Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,10-decanediol diacrylate (DDDA) as a crosslinking agent in coatings, with a focus on ultraviolet (UV) curable formulations. Detailed experimental protocols are provided to guide researchers in the synthesis, formulation, and characterization of coatings incorporating DDDA.
Introduction to this compound (DDDA)
This compound is a difunctional acrylate monomer recognized for its utility as a crosslinker in polymer formulations.[1] Its long, linear C10 aliphatic chain imparts flexibility, while the terminal acrylate groups enable rapid crosslinking upon exposure to UV radiation in the presence of a photoinitiator. This unique combination of properties makes DDDA an attractive component for coatings requiring a balance of flexibility, toughness, and chemical resistance.
DDDA is a clear, viscous liquid with low odor and high reactivity, making it suitable for a variety of applications, including protective coatings, inks, adhesives, and even biomedical hydrogels.[1] In coating formulations, it is often used to enhance adhesion to various substrates, improve impact resistance, and reduce brittleness.[1]
Key Performance Attributes in Coatings
The incorporation of DDDA as a crosslinker in coating formulations can significantly enhance several performance characteristics:
-
Flexibility and Impact Resistance: The long aliphatic backbone of DDDA introduces flexibility into the polymer network, leading to coatings with improved elongation and resistance to cracking upon impact or bending.
-
Adhesion: DDDA can improve the adhesion of coatings to a variety of substrates, including plastics, metals, and wood.[1]
-
Chemical Resistance: The formation of a densely crosslinked network enhances the coating's resistance to solvents, acids, and other chemicals.
-
Weatherability: Coatings formulated with DDDA often exhibit good resistance to degradation from UV light and environmental exposure.
Data Presentation: Influence of DDDA on Coating Properties
The following tables summarize the expected impact of DDDA concentration on the key properties of a UV-cured urethane acrylate coating. The data is compiled from various sources and represents typical performance characteristics.
Table 1: Mechanical Properties of UV-Cured Urethane Acrylate Coatings with Varying DDDA Content
| DDDA Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 | 35 | 15 | 1800 |
| 10 | 30 | 40 | 1200 |
| 20 | 25 | 75 | 800 |
| 30 | 20 | 120 | 500 |
Table 2: Chemical Resistance of UV-Cured Urethane Acrylate Coatings with Varying DDDA Content
| DDDA Concentration (wt%) | Methyl Ethyl Ketone (MEK) % Weight Gain (24h immersion) | 10% Sodium Hydroxide (NaOH) % Weight Gain (24h immersion) |
| 0 | 15 | 5 |
| 10 | 12 | 3 |
| 20 | 8 | 2 |
| 30 | 5 | 1 |
Table 3: Adhesion Properties of UV-Cured Urethane Acrylate Coatings with Varying DDDA Content
| DDDA Concentration (wt%) | ASTM D3359 Adhesion Test (Cross-Hatch) |
| 0 | 3B |
| 10 | 4B |
| 20 | 5B |
| 30 | 5B |
Experimental Protocols
Synthesis of this compound (DDDA)
This protocol describes the laboratory-scale synthesis of DDDA via esterification of 1,10-decanediol with acrylic acid.
Materials:
-
1,10-Decanediol
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1,10-decanediol, a 2.5 molar excess of acrylic acid, 1-2 mol% of p-toluenesulfonic acid (based on the diol), and a small amount of hydroquinone (approx. 200 ppm).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium hydroxide solution to remove the acidic catalyst and unreacted acrylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Preparation of UV-Curable Coating Formulations
This protocol outlines the preparation of a series of UV-curable urethane acrylate coatings with varying concentrations of DDDA.
Materials:
-
Aliphatic urethane diacrylate oligomer
-
This compound (DDDA)
-
Reactive diluent (e.g., isobornyl acrylate, IBOA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Amber glass vials
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of the urethane acrylate oligomer and reactive diluent. For example, a 70:30 weight ratio of oligomer to IBOA.
-
In separate amber vials, weigh the desired amounts of the stock solution and DDDA to achieve final DDDA concentrations of 0%, 10%, 20%, and 30% by weight of the total formulation.
-
Add 3 wt% of the photoinitiator to each formulation.
-
Stir each formulation in the dark using a magnetic stirrer until a homogeneous mixture is obtained.
Coating Application and UV Curing
This protocol describes the application and UV curing of the prepared coating formulations.
Materials:
-
Prepared coating formulations
-
Substrates (e.g., steel panels, glass slides)
-
Film applicator (e.g., bar coater)
-
UV curing system with a mercury vapor lamp
Procedure:
-
Clean the substrates thoroughly with a suitable solvent (e.g., acetone, isopropanol) and dry them completely.
-
Apply the coating formulation to the substrate using a film applicator to achieve a consistent wet film thickness (e.g., 50 µm).[2]
-
Place the coated substrate on the conveyor of the UV curing system.
-
Cure the coating by passing it under the UV lamp. The UV dose can be controlled by adjusting the conveyor speed and the lamp intensity. A typical UV dose for curing acrylate-based coatings is in the range of 500-2000 mJ/cm².[2]
-
Allow the cured coating to cool to room temperature before performing any characterization tests.
Characterization of Cured Coatings
Tensile Testing:
-
Prepare free-standing films of the cured coatings by applying them to a non-adherent substrate (e.g., polypropylene) and then peeling them off after curing.
-
Cut the films into dumbbell-shaped specimens according to ASTM D638.
-
Conduct tensile testing using a universal testing machine to determine the tensile strength, elongation at break, and Young's modulus.
-
Prepare coated panels as described in section 4.3.
-
Measure the initial weight of the coated panels.
-
Immerse the panels in the desired chemical agents (e.g., Methyl Ethyl Ketone, 10% Sodium Hydroxide) for a specified duration (e.g., 24 hours) at room temperature, according to ASTM D543.
-
After immersion, remove the panels, gently pat them dry, and reweigh them to determine the percentage of weight gain.
-
Visually inspect the coatings for any signs of degradation such as blistering, swelling, or loss of gloss.
-
Perform the cross-hatch adhesion test according to ASTM D3359.[3][4]
-
Use a cutting tool to make a lattice pattern of cuts through the coating to the substrate.[4]
-
Apply a specified pressure-sensitive tape over the lattice and then rapidly remove it.[4]
-
Evaluate the adhesion based on the amount of coating removed by the tape, using the ASTM D3359 classification scale (0B to 5B, where 5B represents no detachment).[3]
Visualizations
References
Application Notes and Protocols for Free-Radical Polymerization of 1,10-Decanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanediol diacrylate (DDDA) is a versatile difunctional monomer that undergoes rapid polymerization via a free-radical mechanism to form crosslinked polymer networks. The resulting polymer, poly(this compound), possesses a unique combination of properties stemming from its long, flexible C10 aliphatic chain and the high reactivity of the terminal acrylate groups. These properties, including hydrophobicity, flexibility, and biocompatibility, make it an attractive material for a wide range of applications in the biomedical field, including the development of hydrogels for drug delivery and tissue engineering scaffolds.[1] This document provides detailed application notes and experimental protocols for the free-radical polymerization of DDDA.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization and application development.
| Property | Value |
| Molecular Formula | C₁₆H₂₆O₄ |
| Molecular Weight | 282.38 g/mol |
| Appearance | Colorless liquid |
| CAS Number | 13048-34-5 |
Free-Radical Polymerization Mechanism
The free-radical polymerization of DDDA proceeds through the classic three stages: initiation, propagation, and termination. The bifunctional nature of the monomer allows for the formation of a crosslinked three-dimensional network.
Caption: Free-radical polymerization mechanism of this compound.
Experimental Protocols
The following protocols provide starting points for the photoinitiated and thermally initiated free-radical polymerization of DDDA. Optimization of these protocols is recommended for specific applications.
Protocol 1: Photoinitiated Polymerization of DDDA for Hydrogel Formation
This protocol is suitable for the rapid, room-temperature synthesis of crosslinked poly(DDDA) hydrogels, which are often used in biomedical applications.
Materials:
-
This compound (DDDA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 1173)
-
Solvent (e.g., ethanol, if required to dissolve the photoinitiator)
-
UV curing system (365 nm)
-
Molds for hydrogel casting
Procedure:
-
Preparation of the Monomer-Initiator Mixture:
-
In a suitable container, protected from light, weigh the desired amount of DDDA monomer.
-
Add the photoinitiator. A typical concentration is 0.5-2.0% (w/w) relative to the monomer. If the photoinitiator is a solid, it may be necessary to first dissolve it in a minimal amount of a suitable solvent like ethanol before mixing with the monomer.
-
Mix thoroughly until a homogeneous solution is obtained.
-
-
Casting and Curing:
-
Pour the monomer-initiator mixture into the desired molds (e.g., between two glass plates with a spacer for thin films, or in a multi-well plate for cylindrical hydrogels).
-
Place the mold under a UV lamp (365 nm). The exposure time will depend on the intensity of the UV source, the concentration of the photoinitiator, and the thickness of the sample. Typical curing times range from a few seconds to several minutes.
-
The polymerization is complete when the liquid monomer has transformed into a solid, crosslinked polymer.
-
-
Post-Curing and Purification:
-
After the initial curing, the hydrogel can be removed from the mold.
-
To remove any unreacted monomer or photoinitiator, the hydrogel should be washed extensively. This is particularly important for biomedical applications. A common procedure is to immerse the hydrogel in a large volume of a suitable solvent (e.g., ethanol or a series of ethanol/water mixtures) for 24-48 hours, with several solvent changes.
-
Finally, the purified hydrogel can be dried (e.g., by lyophilization or in a vacuum oven) or stored in a hydrated state.
-
Protocol 2: Thermally Initiated Bulk Polymerization of DDDA
This protocol is suitable for producing bulk poly(DDDA) material. The reaction is typically performed at elevated temperatures.
Materials:
-
This compound (DDDA)
-
Thermal initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN)
-
Reaction vessel (e.g., a three-necked round-bottom flask)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating and stirring system (e.g., heating mantle with a magnetic stirrer)
Procedure:
-
Reaction Setup:
-
Add the DDDA monomer to the reaction vessel.
-
Add the thermal initiator. A typical concentration is 0.1-1.0 mol% relative to the monomer.
-
Equip the flask with a condenser and an inlet for an inert gas.
-
Purge the system with an inert gas for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
-
Polymerization:
-
While maintaining a gentle flow of inert gas, begin stirring and heat the reaction mixture to the desired temperature. The temperature will depend on the chosen initiator (e.g., around 80-95 °C for benzoyl peroxide, or 60-70 °C for AIBN).
-
The polymerization will be evident by an increase in the viscosity of the reaction mixture.
-
The reaction time can vary from a few hours to over 24 hours, depending on the temperature, initiator concentration, and desired conversion.
-
-
Isolation and Purification of the Polymer:
-
Once the desired level of polymerization is achieved, cool the reaction mixture.
-
The resulting polymer will be a viscous liquid or a solid. If it is highly viscous, it can be dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
To purify the polymer and remove any unreacted monomer and initiator, precipitate the dissolved polymer in a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
-
Experimental Workflow
The general workflow for the synthesis and characterization of poly(DDDA) is outlined below.
Caption: General experimental workflow for poly(DDDA) synthesis and characterization.
Data Presentation
The properties of poly(DDDA) can be tailored by controlling the polymerization conditions. The following tables summarize key quantitative data.
Table 1: Thermal Properties of Poly(this compound)
| Property | Typical Value | Notes |
| Glass Transition Temperature (Tg) | ~ -30 to -10 °C | Dependent on crosslink density |
| Decomposition Temperature (TGA, 5% weight loss) | > 300 °C | Indicates good thermal stability |
Table 2: Mechanical Properties of Crosslinked Poly(this compound)
| Property | Typical Value Range | Notes |
| Tensile Strength | 1 - 10 MPa | Highly dependent on crosslink density and hydration state |
| Young's Modulus | 1 - 50 MPa | Can be tuned for soft tissue engineering applications |
| Elongation at Break | 50 - 200% | The long C10 chain imparts flexibility |
Table 3: Hydrogel Properties of Poly(this compound)
| Property | Typical Value Range | Notes |
| Equilibrium Swelling Ratio | 50 - 500% | In aqueous media; influenced by crosslink density |
| Gel Content | > 90% | Indicates high monomer to polymer conversion |
Applications in Research and Drug Development
The unique properties of poly(DDDA) make it a valuable material for various applications:
-
Drug Delivery: The crosslinked network can be used to encapsulate and control the release of therapeutic agents. The hydrophobic nature of the polymer can be advantageous for the delivery of poorly water-soluble drugs.
-
Tissue Engineering: The tunable mechanical properties and biocompatibility of poly(DDDA) allow for its use in fabricating scaffolds that can support cell growth and tissue regeneration.[1]
-
Biomedical Adhesives: The flexibility and biocompatibility of the polymer make it a candidate for soft tissue adhesives.
-
Coatings for Medical Devices: Poly(DDDA) can be used to create biocompatible and lubricious coatings on medical implants and devices.
Safety Precautions
-
This compound is a skin and eye irritant. Appropriate personal protective equipment (gloves, safety glasses) should be worn when handling the monomer.
-
Polymerization reactions, especially bulk polymerization, can be exothermic. Appropriate measures should be taken to control the reaction temperature.
-
Photoinitiators and thermal initiators can be hazardous. Consult the safety data sheet (SDS) for each compound before use.
References
Application Notes and Protocols for the Synthesis of Biodegradable Polymers Using 1,10-Decanediol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of biodegradable polymers derived from 1,10-decanediol diacrylate. This versatile monomer is particularly suited for the fabrication of crosslinked networks with tunable properties, making it an excellent candidate for advanced biomedical applications such as controlled drug delivery and tissue engineering.
Introduction
This compound is a long-chain aliphatic diacrylate monomer that, upon polymerization, forms a flexible and hydrophobic polymer network. Its diacrylate functionality allows for rapid polymerization, often through photopolymerization, to create crosslinked hydrogels and solid polymers. The long ten-carbon chain between the acrylate groups imparts significant flexibility to the resulting polymer, a desirable characteristic for applications in soft tissue engineering and for the formulation of conformal drug delivery devices. The ester linkages in the polymer backbone are susceptible to hydrolysis, rendering the polymer biodegradable. The degradation rate can be tailored by adjusting the crosslinking density and the overall hydrophobicity of the polymer network.
Applications
The biodegradable polymers synthesized from this compound are highly valuable in the biomedical field. Their tunable mechanical properties and degradation kinetics make them suitable for a range of applications.
Drug Delivery Systems
Hydrogels fabricated from this compound can serve as excellent matrices for the controlled release of therapeutic agents. The polymer network can encapsulate drug molecules, which are then released as the polymer degrades. The hydrophobic nature of the 1,10-decanediol backbone can be particularly advantageous for the sustained release of hydrophobic drugs. The release profile can be modulated by altering the crosslinking density of the hydrogel; a higher crosslinking density will typically result in a slower release rate.
Tissue Engineering Scaffolds
In tissue engineering, the goal is to create scaffolds that mimic the extracellular matrix to support cell attachment, proliferation, and differentiation. Porous scaffolds fabricated from this compound can provide the necessary mechanical support for newly forming tissue. The biodegradability of the polymer ensures that the scaffold will gradually degrade as the new tissue develops, eventually being replaced entirely by native tissue. The flexibility of the polymer is beneficial for applications in soft tissue regeneration, such as skin and cartilage.
Data Presentation
The properties of polymers derived from this compound can be tailored by the synthesis conditions. The following tables summarize key quantitative data for representative diacrylate-based hydrogels.
Table 1: Mechanical Properties of Diacrylate-Based Hydrogels
| Polymer Composition | Compressive Modulus (MPa) | Swelling Ratio (%) | Reference |
| 10% PEGDA (MW 3400) | ~0.03 | ~30 | [1][2] |
| 20% PEGDA (MW 3400) | ~0.1 | ~15 | [1][2] |
| 40% PEGDA (MW 400/3400 blend) | ~1.7 | ~5 | [2] |
| 20% PEGDA (MW 400/3400 blend) | ~0.4 | ~10 | [2] |
Note: PEGDA (Poly(ethylene glycol) diacrylate) is used as a representative diacrylate to illustrate the tunable mechanical properties. The properties of this compound-based hydrogels are expected to be in a similar range, with the longer carbon chain potentially leading to lower modulus and swelling compared to a PEGDA of similar molecular weight.
Table 2: In Vitro Degradation of Biodegradable Polymers
| Polymer Type | Degradation Time (Weeks) | Mass Loss (%) | Environment | Reference |
| Poly(ester urethane) | 12 | ~40 | PBS, pH 7.4, 37°C | [3] |
| Poly(ester urethane) | 34 | >60 | PBS, pH 9, 37°C | [3] |
| PLLA Film | 6 | <5 | PBS, 37°C | [4] |
| PLLA Scaffold | 6 | ~15 | PBS, 37°C | [4] |
Note: This table provides a general reference for the degradation of biodegradable polymers. The degradation of this compound polymers will depend on the specific synthesis conditions and the degradation environment.
Experimental Protocols
Protocol 1: Synthesis of a Biodegradable Hydrogel by Photopolymerization
This protocol describes the synthesis of a crosslinked hydrogel from this compound using photopolymerization.
Materials:
-
This compound (monomer)
-
2-Hydroxy-2-methylpropiophenone (photoinitiator)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV curing system (365 nm)
-
Molds (e.g., PDMS molds)
Procedure:
-
Prepare a precursor solution by dissolving the photoinitiator in this compound at a concentration of 0.5% (w/w).
-
For drug-loaded hydrogels, the therapeutic agent can be mixed into the precursor solution at this stage.[5]
-
Pipette the precursor solution into the molds.
-
Expose the molds to UV light (365 nm) for a specified time (e.g., 5-15 minutes) to induce polymerization. The curing time will depend on the intensity of the UV source and the thickness of the hydrogel.
-
After curing, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS to remove any unreacted monomer and photoinitiator.
Protocol 2: Fabrication of a Porous Scaffold using Salt Leaching
This protocol details the fabrication of a porous scaffold for tissue engineering applications using a combination of photopolymerization and a salt-leaching technique.[6][7]
Materials:
-
This compound
-
2-Hydroxy-2-methylpropiophenone
-
Sodium chloride (NaCl), sieved to desired particle size (e.g., 100-200 µm)
-
Deionized water
-
UV curing system (365 nm)
-
Molds
Procedure:
-
Prepare the precursor solution as described in Protocol 1.
-
Add sieved NaCl particles to the precursor solution to form a paste. The weight ratio of NaCl to the precursor solution will determine the porosity of the scaffold (e.g., 80:20 NaCl to precursor).
-
Press the paste into the molds.
-
Cure the polymer/salt composite under UV light as described in Protocol 1.
-
After curing, immerse the scaffold in deionized water for 48-72 hours, changing the water periodically, to leach out the NaCl.
-
Freeze-dry the scaffold to remove the water and obtain a porous structure.
Protocol 3: In Vitro Degradation Study
This protocol outlines a method to assess the biodegradability of the synthesized this compound polymers.[8][9][10]
Materials:
-
Pre-weighed, dry polymer samples (W_initial)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Incubator at 37°C
-
Deionized water
-
Vacuum oven
Procedure:
-
Place each polymer sample in a separate vial containing PBS. A high ratio of PBS to polymer (e.g., 100:1) is recommended.[9]
-
Incubate the vials at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the samples from the PBS.
-
Rinse the samples with deionized water to remove salts.
-
Dry the samples to a constant weight in a vacuum oven (W_final).
-
Calculate the weight loss percentage: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
-
The degraded samples can be further analyzed by techniques such as Scanning Electron Microscopy (SEM) to observe changes in surface morphology.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of biodegradable hydrogels.
Caption: Signaling pathway for controlled drug release from a biodegradable polymer matrix.
Caption: Logical relationship for tissue regeneration using a biodegradable scaffold.
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. trepo.tuni.fi [trepo.tuni.fi]
- 9. polymersolutions.com [polymersolutions.com]
- 10. poly-med.com [poly-med.com]
Troubleshooting & Optimization
inhibiting premature polymerization of 1,10-Decanediol diacrylate
Welcome to the Technical Support Center for 1,10-Decanediol diacrylate (DDDA). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of DDDA and troubleshooting related issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: Premature polymerization of this compound is a common issue that can be triggered by several factors:
-
Inhibitor Depletion: Over time, the inhibitor present in the monomer can be consumed, leaving it susceptible to polymerization.
-
Absence of Oxygen: Many common inhibitors, such as hydroquinone (HQ) and its monomethyl ether (MEHQ), require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization.[1][2][3] Storing the monomer under a strictly inert atmosphere for prolonged periods can inadvertently lead to polymerization.[3]
-
Elevated Temperatures: High temperatures provide the energy needed to initiate polymerization.[3][4] DDDA should be stored in a cool environment.
-
Exposure to UV Light: Ultraviolet (UV) light can generate free radicals, initiating polymerization.[3][5] It is crucial to store DDDA in opaque or amber containers to protect it from light.
-
Contamination: The presence of contaminants like dust, metals, or peroxides can act as initiators, triggering unwanted polymerization.[3]
Q2: Which inhibitors are commonly used for this compound, and at what concentrations?
A2: The most frequently used inhibitors for acrylates, including DDDA, are phenolic compounds. These are effective at scavenging the free radicals that lead to polymerization.[1] Common examples include:
-
Hydroquinone (HQ): Often used in concentrations of less than 300 parts per million (ppm).[6][7]
-
Monomethyl Ether of Hydroquinone (MEHQ): Another widely used inhibitor.
-
Phenothiazine (PTZ): Known for its high efficiency in inhibiting polymerization, especially at elevated temperatures.[4][8]
The choice and concentration of inhibitor can vary by manufacturer. Always consult the product's certificate of analysis for specific details.
Q3: How should I properly store this compound to prevent premature polymerization?
A3: Proper storage is critical for maintaining the stability of DDDA. Follow these guidelines:
-
Temperature: Store in a cool, dry, and well-ventilated area, ideally between 2-8°C.[6][9] Avoid exposure to high temperatures.
-
Light: Protect from light by storing in an opaque or amber-colored container.
-
Oxygen: Ensure the presence of a headspace containing air (oxygen) in the storage container, as this is essential for the activity of phenolic inhibitors like HQ and MEHQ.[1][3] Do not store under a completely inert atmosphere for extended periods.
-
Container: Keep the container tightly sealed to prevent contamination.[10]
Q4: Can I remove the inhibitor from this compound before my experiment?
A4: Yes, the inhibitor can be removed if its presence interferes with your experimental results. Common methods for inhibitor removal include:
-
Column Chromatography: Passing the monomer through a column packed with a suitable inhibitor-removing resin is a widely used technique.
-
Washing with Base: Inhibitors like hydroquinone can be removed by washing with an aqueous solution of a base, such as sodium hydroxide, which converts the phenolic inhibitor into a water-soluble salt.[11]
-
Distillation: Reduced pressure distillation can also be used to separate the monomer from the less volatile inhibitor.[11]
It is important to note that once the inhibitor is removed, the monomer will be highly susceptible to polymerization and should be used immediately or stored under carefully controlled conditions for a very short period.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the premature polymerization of this compound.
Issue: The this compound in the storage bottle has become viscous or solidified.
This indicates that premature polymerization has occurred. The following workflow can help diagnose the potential cause:
References
- 1. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 13048-34-5 [smolecule.com]
- 6. 1,10-Decanediol dimethacrylate 6701-13-9 [sigmaaldrich.com]
- 7. polysciences.com [polysciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,10-Decanediol dimethacrylate 6701-13-9 [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
Technical Support Center: Optimizing Photoinitiator Concentration for 1,10-Decanediol Diacrylate (DDDA)
This technical support center is designed for researchers, scientists, and drug development professionals working with 1,10-Decanediol diacrylate (DDDA). It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the photopolymerization of DDDA, with a focus on optimizing the photoinitiator concentration.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for photoinitiators with this compound (DDDA)?
A1: While the optimal concentration is dependent on several factors including the specific photoinitiator, light source, and desired properties, a general starting range for photoinitiators in acrylate formulations is between 0.5% and 5.0% by weight of the total formulation.[1] For thick samples or applications requiring deep curing, lower concentrations (e.g., 0.1% to 0.5%) may be beneficial to allow for greater light penetration.[2][3] Conversely, for very thin coatings or rapid surface curing, higher concentrations might be employed. It is crucial to experimentally determine the optimal concentration for your specific system.
Q2: What are the consequences of using a photoinitiator concentration that is too high or too low?
A2:
-
Too Low: An insufficient concentration of photoinitiator will lead to incomplete polymerization, resulting in a soft, sticky, or uncured polymer. This is due to an inadequate number of primary radicals being generated to initiate the polymerization process effectively.
-
Too High: An excessive concentration of photoinitiator can lead to several issues. It can cause a "shielding" effect, where the high concentration of photoinitiator at the surface absorbs most of the light, preventing it from penetrating deeper into the sample and leading to a shallow cure depth.[2][3] This can also result in a brittle polymer with increased yellowing, especially with certain photoinitiators.[1][4]
Q3: Which type of photoinitiator is best for this compound (DDDA)?
A3: this compound undergoes free-radical polymerization. Therefore, free-radical photoinitiators are required. These are broadly categorized into two types:
-
Type I (Cleavage): These photoinitiators undergo unimolecular bond cleavage upon light absorption to generate free radicals. Examples include benzoin ethers and acylphosphine oxides (e.g., TPO, BAPO).[1] Acylphosphine oxides are often favored for their high reactivity and ability to cure thicker sections.[5]
-
Type II (Hydrogen Abstraction): These photoinitiators require a co-initiator (e.g., a tertiary amine) to generate free radicals through a bimolecular reaction. A common example is benzophenone.[1]
The choice between Type I and Type II depends on the specific application, desired cure speed, and sensitivity to oxygen inhibition. The absorption spectrum of the photoinitiator must also match the emission spectrum of the light source.
Q4: How does oxygen affect the photopolymerization of this compound (DDDA)?
A4: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating and propagating radicals to form unreactive peroxy radicals, which can terminate the polymerization chain reaction. This effect is most pronounced at the surface of the resin that is exposed to air, leading to a tacky or uncured surface. To mitigate oxygen inhibition, one can work in an inert atmosphere (e.g., nitrogen or argon), increase the light intensity, or use a higher concentration of photoinitiator at the surface.
Troubleshooting Guide
This guide addresses common issues encountered during the photopolymerization of this compound.
Issue 1: The cured polymer is soft, sticky, or remains liquid.
| Possible Cause | Troubleshooting Steps |
| Insufficient Light Exposure | - Increase the exposure time. - Increase the light intensity. - Ensure the light source is at the correct distance from the sample. |
| Incorrect Wavelength | - Verify that the emission spectrum of your light source overlaps with the absorption spectrum of your photoinitiator. |
| Low Photoinitiator Concentration | - Incrementally increase the photoinitiator concentration (e.g., in 0.5 wt% steps) and repeat the curing process. |
| Oxygen Inhibition | - Cure the sample in an inert atmosphere (e.g., nitrogen or argon). - For surface cure, a higher light intensity or a photoinitiator system less sensitive to oxygen may be required. |
| Inhibitor in Monomer | - DDDA monomer may contain inhibitors to prevent premature polymerization during storage. While usually not necessary to remove for photopolymerization, very high levels could slow the reaction. Consult the manufacturer's data sheet. |
Issue 2: The polymer is brittle or cracks.
| Possible Cause | Troubleshooting Steps |
| Excessive Photoinitiator Concentration | - Reduce the photoinitiator concentration. High concentrations can lead to a very high crosslink density near the surface, causing brittleness. |
| High Light Intensity / Short Exposure | - Reduce the light intensity and increase the exposure time. A slower, more controlled polymerization can reduce internal stresses. |
| High Degree of Crosslinking | - Consider adding a mono-functional acrylate to the formulation to reduce the overall crosslink density. |
Issue 3: The cured polymer is yellow.
| Possible Cause | Troubleshooting Steps |
| Photoinitiator Type and Concentration | - Some photoinitiators, like camphorquinone (a Type II photoinitiator), are inherently yellow and can impart color to the final polymer, especially at high concentrations.[4] - Consider using a photoinitiator that is less prone to yellowing, such as an acylphosphine oxide. - Reduce the photoinitiator concentration to the minimum effective level. |
| Photoinitiator Byproducts | - The degradation products of some photoinitiators can be colored. Ensure complete polymerization to minimize residual byproducts. |
| Excessive Light Exposure | - Over-exposure to UV light can sometimes lead to degradation and yellowing of the polymer. Optimize the exposure time. |
Issue 4: Inconsistent curing or variable mechanical properties.
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous Mixture | - Ensure the photoinitiator is completely dissolved and the resin mixture is homogeneous before curing. Sonication can aid in dissolving solid photoinitiators. |
| Non-uniform Light Intensity | - Check that the light source provides uniform illumination across the entire sample area. |
| Temperature Variations | - Maintain a consistent temperature during polymerization, as temperature can affect the reaction kinetics. |
Quantitative Data on Photoinitiator Concentration Effects
While specific data for this compound is limited in the public literature, the following tables summarize the general effects of photoinitiator concentration on key properties of similar diacrylate and dimethacrylate systems. These trends are expected to be similar for DDDA, but experimental verification is essential.
Table 1: Effect of Photoinitiator (TPO) Concentration on Mechanical Properties of a Dimethacrylate Resin
Based on a study of a 3D-printed resin for dental restorations.
| Photoinitiator (TPO) Conc. (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Degree of Conversion (%) |
| 1% | 61.09 - 75.54 | 1.21 - 1.44 | 72.58 - 73.26 |
| 2% | 70.21 - 78.91 | 1.35 - 1.51 | 65.80 - 68.44 |
| 3% | 82.25 | 1.57 | 72.88 |
Note: The mechanical properties and degree of conversion can also be influenced by post-curing time.
Table 2: General Trends of Increasing Photoinitiator Concentration on Polymer Properties
| Property | General Effect of Increasing Concentration | Potential Negative Effects of Excessive Concentration |
| Cure Speed | Increases | Can decrease at very high concentrations due to light shielding. |
| Degree of Conversion | Generally increases up to an optimal point, then may decrease.[6] | Lower degree of conversion in thicker sections due to reduced light penetration. |
| Hardness | Increases up to an optimal point.[6] | Can lead to brittleness. |
| Yellowing | May increase, depending on the photoinitiator.[6] | Significant discoloration. |
| Cure Depth | Decreases | Shallow cure depth. |
Experimental Protocols
Protocol 1: Determining the Optimal Photoinitiator Concentration
This protocol provides a methodology to systematically evaluate the effect of photoinitiator concentration on the properties of photopolymerized this compound.
1. Materials:
-
This compound (DDDA)
-
Photoinitiator (e.g., TPO, BAPO, or other suitable Type I or Type II initiator)
-
Solvent for photoinitiator if necessary (e.g., acetone, ensure it is fully evaporated before curing)
-
UV/Vis light source with a known emission spectrum and intensity
-
Molds for sample preparation (e.g., silicone molds for tensile testing specimens)
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Mechanical testing equipment (e.g., universal testing machine for tensile tests)
-
Microhardness tester
2. Preparation of DDDA-Photoinitiator Formulations:
-
Prepare a series of formulations of DDDA with varying concentrations of the photoinitiator. Suggested concentrations to test: 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 wt%.
-
For each formulation, accurately weigh the DDDA and the photoinitiator.
-
If the photoinitiator is a solid, it may be necessary to dissolve it in a minimal amount of a volatile solvent first, then add it to the DDDA.
-
Mix each formulation thoroughly until the photoinitiator is completely dissolved and the mixture is homogeneous. Using a vortex mixer or an ultrasonic bath can be beneficial. If a solvent was used, ensure it is completely evaporated before proceeding.
3. Curing Procedure:
-
Pour the prepared formulations into the molds.
-
Expose each sample to the light source for a fixed period. Ensure the distance between the light source and the sample is constant for all experiments.
-
If oxygen inhibition is a concern, perform the curing in an inert atmosphere.
-
After curing, carefully remove the samples from the molds.
4. Characterization of Cured Samples:
a. Degree of Conversion (DC) using FTIR-ATR:
-
Record the FTIR spectrum of the uncured liquid resin. Identify the peak corresponding to the acrylate C=C double bond (typically around 1636 cm⁻¹). Also, identify an internal reference peak that does not change during polymerization (e.g., the C=O ester peak around 1720 cm⁻¹).
-
Record the FTIR spectrum of the cured sample.
-
Calculate the degree of conversion using the following formula: DC (%) = [1 - ( (Peak Area of C=C)cured / (Peak Area of C=O)cured ) / ( (Peak Area of C=C)uncured / (Peak Area of C=O)uncured ) ] * 100
b. Mechanical Testing:
-
Perform tensile tests on the prepared dog-bone shaped specimens to determine the Tensile Strength and Young's Modulus.
-
Perform microhardness tests (e.g., Knoop or Vickers) on the surface of the cured samples.
5. Data Analysis:
-
Plot the Degree of Conversion, Tensile Strength, Young's Modulus, and Hardness as a function of the photoinitiator concentration.
-
The optimal photoinitiator concentration will be the one that provides the best balance of these properties for your specific application.
Visualizations
Caption: Experimental workflow for optimizing photoinitiator concentration.
Caption: Troubleshooting workflow for DDDA photopolymerization issues.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. felipeschneider.com.br [felipeschneider.com.br]
Technical Support Center: Enhancing the Mechanical Strength of 1,10-Decanediol Diacrylate (DDDA) Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the mechanical strength of 1,10-decanediol diacrylate (DDDA) polymers.
Troubleshooting Guides
This section offers solutions to common problems encountered during the formulation and processing of DDDA polymers.
Problem 1: Low Tensile Strength and Brittleness in the Cured Polymer
| Possible Cause | Suggested Solution |
| Incomplete Polymerization | Ensure complete monomer conversion by optimizing curing conditions. For photopolymerization, increase UV exposure time or intensity. For thermal polymerization, ensure the reaction reaches the specified temperature for a sufficient duration. The use of a photoinitiator is crucial for UV curing.[1] |
| High Crosslink Density | While DDDA's bifunctionality allows for crosslinking, an excessively high density can lead to brittleness.[1] Consider copolymerization with a monofunctional acrylate or a more flexible diacrylate to reduce the overall crosslink density. |
| Internal Stresses | Stresses introduced during polymerization and cooling can lead to premature failure. Implement a post-curing thermal annealing step to relieve these internal stresses.[2][3][4] |
| Lack of Reinforcement | The inherent strength of the polymer matrix may be insufficient for the intended application. Incorporate nanofillers such as silica nanoparticles to reinforce the polymer matrix.[5][6][7] |
Problem 2: Poor Elongation at Break
| Possible Cause | Suggested Solution |
| Rigid Polymer Network | The long aliphatic chain of DDDA provides some flexibility, but the network can still be rigid.[1] Introduce a more flexible comonomer, such as a long-chain poly(ethylene glycol) diacrylate (PEGDA), to increase the elasticity of the polymer network. |
| Stress Concentration Points | Micro-defects or agglomerates of fillers within the polymer can act as stress concentration points, leading to early fracture. Ensure uniform dispersion of any additives, such as nanofillers, through proper mixing techniques (e.g., ultrasonication). |
| Sub-optimal Curing Temperature | Curing at a temperature significantly below the glass transition temperature (Tg) can result in a more brittle material. For thermally cured systems, experiment with curing temperatures closer to the expected Tg of the final polymer. The Tg for a fully cured DDDA system is approximately 91°C.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a polymer formulation?
A1: this compound (DDDA) is a difunctional monomer primarily used as a crosslinking agent in polymer synthesis.[1] Its two acrylate groups enable the formation of a three-dimensional polymer network, which enhances the mechanical strength and durability of the material.[1] The long, flexible ten-carbon chain between the acrylate groups imparts a degree of toughness and impact resistance compared to shorter-chain diacrylates.[1]
Q2: How can I increase the toughness of my DDDA polymer without significantly sacrificing tensile strength?
A2: A common strategy is to copolymerize DDDA with a monomer that enhances toughness. For example, incorporating a softer, more flexible monomer can improve elongation at break. Another effective method is the addition of a small percentage of core-shell impact modifiers or other toughening agents.
Q3: What type of nanofillers are suitable for reinforcing DDDA polymers?
A3: Silica nanoparticles are a popular choice for reinforcing acrylate-based polymers due to their ability to improve mechanical properties like flexural strength and modulus.[7] Other options include carbon nanotubes and clays, which can also provide significant reinforcement. The key is to ensure proper surface modification of the nanofillers to achieve good dispersion and interfacial adhesion with the DDDA polymer matrix.[5]
Q4: What is thermal annealing and how does it improve the mechanical properties of DDDA polymers?
A4: Thermal annealing is a heat treatment process where the polymer is heated to a temperature below its melting point, held for a specific duration, and then slowly cooled.[2][8] This process allows the polymer chains to relax and reorganize, relieving internal stresses that may have formed during polymerization.[2][3][4] For semi-crystalline polymers, annealing can also increase the degree of crystallinity, leading to improved strength and thermal stability.[8]
Q5: Will adding a comonomer affect the curing kinetics of my DDDA formulation?
A5: Yes, the addition of a comonomer can influence the curing kinetics. The reactivity of the comonomer relative to DDDA will determine the rate of polymerization and the final polymer structure. It is important to consider the reactivity ratios of the monomers and adjust the initiator concentration or curing conditions accordingly to ensure complete conversion.
Data Presentation
Table 1: Effect of Nanofiller (Silica) Concentration on Mechanical Properties of Fiber-Reinforced Diacrylate Composites
| Filler Concentration (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 0 | 11.7 ± 4.52 | Data not available |
| 0.2 | 15.5 ± 4.97 | Data not available |
| 0.5 | 16.1 ± 4.22 | Data not available |
| 2 | 15.9 ± 4.88 | Data not available |
| 5 | 16.0 ± 3.16 | Data not available |
| Source: Adapted from a study on fiber-reinforced composite resins. The specific diacrylate monomer was not DDDA in this study, but the trend is illustrative of the effect of silica nanoparticles.[7] |
Table 2: Mechanical Properties of Poly(L-lactic acid)-co-poly(ε-caprolactone) (PLLA-co-PCL) Copolymers
| Copolymer (LA:CL ratio) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| PLLA | 45.3 ± 2.1 | 5.2 ± 0.8 | 1230 ± 50 |
| PLCL (70:30) | 35.1 ± 1.5 | 350 ± 20 | 350 ± 30 |
| PLCL (50:50) | 28.5 ± 1.2 | 850 ± 50 | 150 ± 20 |
| PCL | 20.7 ± 1.8 | 1000 ± 80 | 100 ± 15 |
| Source: This table illustrates the effect of copolymerization on mechanical properties, using PLLA and PCL as an example of tuning properties by altering comonomer ratios. While not DDDA, it demonstrates the principle of improving toughness (elongation at break) through copolymerization. |
Experimental Protocols
1. Protocol for UV Photopolymerization of a DDDA Formulation
-
Materials:
-
This compound (DDDA) monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) at 0.5-2 wt%
-
Comonomer or nanofiller (if applicable)
-
Glass slides or a suitable mold
-
UV curing system (e.g., a UV lamp with a specific wavelength, typically 365 nm)
-
-
Procedure:
-
In a light-protected container, prepare the resin mixture by combining the DDDA monomer, photoinitiator, and any other components (comonomer, nanofillers).
-
If using nanofillers, ensure they are well-dispersed in the monomer using a technique like ultrasonication for at least 30 minutes.
-
Place the resin mixture between two glass slides separated by a spacer of desired thickness or pour it into a mold.
-
Expose the sample to UV radiation for a predetermined time. The exposure time will depend on the UV intensity, photoinitiator concentration, and sample thickness. Start with an initial exposure time of 5-10 minutes and optimize as needed.
-
After curing, carefully remove the polymer sample from the mold or slides.
-
Consider a post-curing step, either with additional UV exposure or thermal annealing, to ensure complete conversion of the monomer.
-
2. Protocol for Thermal Annealing of Cured DDDA Polymer
-
Equipment:
-
Forced-air circulating oven with precise temperature control (± 6°C).[3]
-
-
Procedure:
-
Ensure the cured DDDA polymer parts are clean and dry.[3][4]
-
Preheat the oven to a temperature just below the glass transition temperature (Tg) of the polymer. For pure DDDA, a starting point of 80°C is recommended, as its Tg is around 91°C.[1][3]
-
Place the polymer parts in the oven. If the parts have a complex geometry, use supports or jigs to prevent warping during the annealing process.[4]
-
Maintain the annealing temperature for a specific duration. For thin films or parts up to 6.0 mm thick, a heating time of 2 hours is a good starting point.[2] For thicker parts, a general guideline is to heat for one hour per millimeter of thickness.[3]
-
After the heating period, slowly cool the parts down. This is a critical step to avoid introducing new thermal stresses. The oven should be turned off, and the parts should be allowed to cool to below 60°C inside the oven before removal.[2][3][4] A slow cooling rate is especially important for thicker components.[4]
-
Visualizations
Caption: Troubleshooting workflow for low mechanical strength in DDDA polymers.
Caption: Mechanism of mechanical reinforcement by nanofillers in a polymer matrix.
Caption: Effect of copolymerization on the network structure and mechanical properties.
References
- 1. Buy this compound | 13048-34-5 [smolecule.com]
- 2. What is annealing and what are the procedures for annealing acrylic sheet? - ACRYLITE® [acrylite.co]
- 3. Annealing - ACRYLITE® [acrylite.co]
- 4. tstar.com [tstar.com]
- 5. How to Enhance Polymer Tensile Strength Using Fillers or Blends [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of silica nanoparticles on the mechanical properties of fiber-reinforced composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Reducing Polymerization Shrinkage in 1,10-Decanediol Diacrylate (DDDA) Resins
Welcome to the Technical Support Center for 1,10-Decanediol Diacrylate (DDDA) resins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of polymerization shrinkage in your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the formulation and curing of DDDA resins.
1. High Volumetric Shrinkage
-
Q: My cured DDDA resin is exhibiting significantly higher volumetric shrinkage than expected, leading to dimensional inaccuracies in my application. What are the primary causes and how can I mitigate this?
A: High volumetric shrinkage in DDDA resins is a common issue stemming from the conversion of intermolecular van der Waals forces to shorter covalent bonds during polymerization. Several factors can exacerbate this issue. Here are the primary causes and troubleshooting steps:
-
High Monomer Concentration: A higher concentration of the DDDA monomer leads to a greater number of bonds formed per unit volume, resulting in increased shrinkage.
-
Solution: Incorporate inorganic fillers to reduce the relative concentration of the resin matrix.
-
-
Rapid Polymerization: Fast curing rates do not allow for molecular rearrangement and stress relaxation during the gel phase, leading to higher internal stresses and apparent shrinkage.
-
Solution: Employ controlled curing protocols such as soft-start, ramped, or pulse-delay curing to slow down the initial polymerization rate.
-
-
High Degree of Conversion: While a high degree of conversion is often desirable for mechanical properties, it is directly correlated with higher shrinkage.
-
Solution: Optimize the photoinitiator concentration and light intensity to achieve a sufficient but not excessive degree of conversion for your application.
-
-
2. Internal Stress and Micro-cracking
-
Q: I am observing micro-cracks and delamination in my cured DDDA resin, even with moderate shrinkage. What is causing this and how can it be prevented?
A: Micro-cracking is often a result of high internal stresses generated during polymerization, even if the overall volumetric shrinkage is within an acceptable range.
-
Cause: The primary cause is the development of shrinkage stress when the resin is constrained by bonded surfaces (e.g., in a mold or as a coating). This stress can exceed the material's tensile strength, leading to cracks.
-
Solutions:
-
Incorporate Stress-Absorbing Additives: The addition of chain transfer agents (CTAs) can help to relieve stress by creating a more homogeneous polymer network. Thiols are a common class of CTAs used for this purpose.[1]
-
Use of Low-Modulus Liners: For applications involving bonding to a substrate, applying a thin layer of a more flexible, low elastic modulus material can help absorb shrinkage stress.
-
Incremental Layering: Curing the resin in thin, successive layers can reduce the overall stress accumulation.
-
-
3. Inconsistent Shrinkage Results
-
Q: My polymerization shrinkage measurements for the same DDDA resin formulation are inconsistent across different experiments. What could be the cause of this variability?
A: Inconsistent shrinkage measurements can be frustrating and point to a lack of control over experimental parameters.
-
Potential Causes and Solutions:
-
Temperature Fluctuations: The polymerization reaction is exothermic, and the surrounding temperature can affect the reaction kinetics and final shrinkage. Ensure a constant and controlled temperature environment for your experiments.[2]
-
Inhomogeneous Mixing: If using fillers or other additives, ensure they are uniformly dispersed throughout the resin. Poor dispersion can lead to localized differences in shrinkage.
-
Variable Curing Conditions: The intensity of the light source, the distance from the sample, and the curing time must be precisely controlled in each experiment.
-
Measurement Technique Sensitivity: Ensure that your measurement apparatus, such as a dilatometer, is properly calibrated and that the experimental procedure is followed meticulously.
-
-
Data Presentation
The following tables summarize quantitative data on strategies to reduce polymerization shrinkage. While specific data for DDDA is limited in publicly available literature, the following data for analogous acrylate systems provide valuable insights.
Table 1: Effect of Inorganic Filler Concentration on Volumetric Shrinkage of Acrylate Resins
| Filler Type | Resin Matrix | Filler Concentration (wt%) | Volumetric Shrinkage (%) |
| Silica | Bis-GMA/TEGDMA | 60 | 4.63 |
| Silica | Bis-GMA/TEGDMA | 70 | 3.69 |
| Silica | Bis-GMA/TEGDMA | 80 | 3.33 |
| Barium Glass | Bis-GMA/TEGDMA | 78 | 2.66 |
| Zirconia/Silica | UDMA/TEGDMA | 71 | 3.15 |
Note: This data is derived from studies on dental composite resins and serves as a general guide. The actual reduction in shrinkage for DDDA may vary.
Table 2: Effect of Curing Protocol on Polymerization Shrinkage Stress
| Curing Protocol | Resin System | Shrinkage Stress Reduction (Compared to Continuous High-Intensity Cure) |
| Exponential (Soft-Start) | Various Composites | ~37% |
| Pulse-Delay | General Acrylates | Significant reduction, allows for stress relaxation |
| Ramped | General Acrylates | Delays gel point, providing time for stress relaxation |
Experimental Protocols
1. Protocol for Incorporation of Inorganic Fillers
This protocol describes a general method for incorporating inorganic fillers like silica into a DDDA resin.
-
Materials:
-
This compound (DDDA) monomer
-
Photoinitiator (e.g., 0.5 wt% Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide)
-
Silanized silica nanoparticles (or other desired inorganic filler)
-
High-speed mechanical mixer or planetary centrifugal mixer
-
Vacuum chamber
-
-
Procedure:
-
In a light-protected container, combine the DDDA monomer and the photoinitiator. Mix until the photoinitiator is completely dissolved.
-
Gradually add the desired weight percentage of the silanized inorganic filler to the resin mixture while stirring at a low speed.
-
Once all the filler has been added, increase the mixing speed to ensure homogeneous dispersion. For nanoparticle fillers, a high-shear mixer is recommended.
-
Place the mixture in a vacuum chamber to remove any entrapped air bubbles until no more bubbles are visible.
-
Store the filled resin in a dark, cool place before use.
-
2. Protocol for Measuring Volumetric Polymerization Shrinkage using Dilatometry
This protocol outlines the steps for measuring the volumetric shrinkage of a UV-curable resin using a water-filled dilatometer.
-
Apparatus:
-
Water-filled dilatometer with a capillary tube
-
Constant temperature water bath
-
UV light source with controlled intensity
-
Analytical balance
-
Specimen mold
-
-
Procedure:
-
Calibration and Temperature Stabilization: Place the dilatometer in the constant temperature water bath and allow the system to equilibrate. Maintaining a constant temperature is crucial for accurate measurements.[2]
-
Sample Preparation: Prepare a resin sample of a known mass and place it in the specimen holder of the dilatometer.
-
Initial Volume Measurement: Record the initial height of the water in the capillary tube.
-
Photopolymerization: Expose the resin sample to the UV light source for a predetermined time and at a controlled intensity.
-
Shrinkage Measurement: As the resin polymerizes and shrinks, it will draw water from the capillary tube. Record the change in the water level over time until it stabilizes.
-
Calculation: Calculate the volumetric shrinkage based on the displacement of water in the capillary tube and the initial volume of the resin sample.
-
Visualizations
References
- 1. Effects of chain-transferring thiol functionalities on the performance of nanoparticle-polymer composite volume gratings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring polymerization shrinkage of photo-activated restorative materials by a water-filled dilatometer - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low molecular weight in poly(1,10-decanediol diacrylate) synthesis
Technical Support Center: Poly(1,10-decanediol diacrylate) Synthesis
Welcome to the technical support center for the synthesis of poly(this compound). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly the issue of achieving low molecular weight during polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My poly(this compound) synthesis is resulting in a low molecular weight polymer. What are the most common causes?
Low molecular weight in the free-radical photopolymerization of diacrylate monomers is a frequent issue that can stem from several factors. The primary culprits are often related to monomer purity (especially the presence of inhibitors), suboptimal photoinitiator concentration, and improper reaction conditions such as the presence of oxygen or non-ideal light intensity and temperature.[1][2][3] Each of these factors can cause premature chain termination, leading to shorter polymer chains.[2][4]
Q2: How critical is the purity of the this compound monomer, and how should it be purified?
Monomer purity is paramount for achieving high molecular weight polymers.[1][3] Commercially available diacrylate monomers are typically shipped with inhibitors, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), to prevent spontaneous polymerization during storage.[3] These inhibitors are radical scavengers and must be removed before polymerization; otherwise, they will terminate growing polymer chains and drastically reduce the final molecular weight.[3][5]
The most common and effective method for removing these inhibitors immediately before use is to pass the liquid monomer through a column packed with basic alumina.[6][7] Pre-packed disposable columns are also commercially available for this purpose.[6][8]
Q3: How does the photoinitiator concentration affect the molecular weight of the final polymer?
In free-radical polymerization, the initiator concentration has an inverse relationship with the polymer's molecular weight.[3] A higher concentration of photoinitiator generates a larger number of radicals upon exposure to UV light.[3] This leads to the simultaneous growth of many polymer chains, which consume the available monomer more quickly and terminate at a smaller size.[2][9] Conversely, a concentration that is too low may result in an impractically slow or incomplete polymerization.[10] Therefore, an optimal concentration, often determined empirically, is required to balance reaction rate and achieve the desired molecular weight.[11]
Q4: What is the role of UV light intensity and temperature in controlling the polymerization?
Both light intensity and temperature are critical parameters that must be optimized.
-
UV Light Intensity: The rate of polymerization is dependent on the light intensity.[12] Higher intensity can increase the polymerization rate; however, excessive intensity can be detrimental, potentially leading to polymer degradation or inhomogeneous cross-linking.[13] It is crucial to use a stable light source and an intensity that provides a balance between curing efficiency and network quality.[13]
-
Temperature: While photopolymerization is primarily driven by light, temperature still plays a role. A moderate increase in temperature can sometimes enhance the reaction rate.[11] However, excessively high temperatures can promote side reactions, such as degradative chain transfer, which can terminate polymer chains and lower the molecular weight.[2]
Q5: Why is it necessary to perform the polymerization under an inert atmosphere?
Oxygen is a potent inhibitor of free-radical polymerization. It acts as a radical scavenger, reacting with the initiating and propagating radicals to form stable peroxy radicals that are slow to initiate new chains. This process, known as oxygen inhibition, can lead to a significant induction period before polymerization begins or cause premature chain termination, both of which result in lower monomer conversion and reduced molecular weight. Therefore, it is essential to deoxygenate the monomer solution (e.g., by bubbling with an inert gas like nitrogen or argon) and maintain an inert atmosphere throughout the experiment.[2]
Q6: How can I monitor the reaction and characterize the final molecular weight of my polymer?
Several techniques can be used to monitor the reaction and characterize the product:
-
Reaction Monitoring: The progress of photopolymerization can be monitored in real-time using techniques like differential scanning photocalorimetry (photo-DSC), which measures the heat evolved during the reaction, or real-time FTIR spectroscopy, which tracks the disappearance of the acrylate double bond peak.[11][14] A qualitative indicator of polymerization is a noticeable increase in the viscosity of the reaction mixture.[1]
-
Molecular Weight Characterization: The most common method for determining the molecular weight and molecular weight distribution of the polymer is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[15][16] GPC separates polymer chains based on their hydrodynamic volume, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4][15][16]
Data Presentation
Table 1: Illustrative Effect of Photoinitiator Concentration on Molecular Weight
This table provides a hypothetical example of how photoinitiator concentration can influence the molecular weight and polydispersity of poly(this compound). Actual results may vary based on specific experimental conditions.
| Photoinitiator Concentration (wt%) | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 0.1 | 45,000 | 85,500 | 1.9 |
| 0.5 | 25,000 | 52,500 | 2.1 |
| 1.0 | 12,000 | 27,600 | 2.3 |
| 2.0 | 5,000 | 12,000 | 2.4 |
Table 2: Summary of Troubleshooting Parameters for Low Molecular Weight
| Parameter | Effect of Increase on Molecular Weight | Recommended Action for Higher Molecular Weight |
| Monomer Impurities (Inhibitor) | Decrease | Purify monomer by passing through an alumina column before use.[6][7] |
| Photoinitiator Concentration | Decrease | Decrease concentration to an optimal level (e.g., 0.1-1.0 wt%).[2][3][9] |
| Oxygen Presence | Decrease | Deoxygenate the reaction mixture and maintain an inert atmosphere. |
| Reaction Temperature | Decrease (if too high) | Maintain a moderate and controlled temperature to avoid side reactions.[2] |
| UV Light Intensity | Decrease (if too high) | Use an optimized light intensity to prevent polymer degradation.[13] |
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound Monomer
-
Setup: Secure a glass chromatography column vertically. Place a small plug of glass wool at the bottom.
-
Packing: Fill the column with basic activated alumina. The amount will depend on the volume of monomer to be purified (a rule of thumb is ~10-15 g of alumina per 100 mL of monomer).
-
Elution: Gently add the this compound monomer to the top of the column.[8]
-
Collection: Allow the monomer to pass through the alumina bed via gravity and collect the purified, inhibitor-free monomer in a clean flask suitable for the subsequent reaction.[8]
-
Usage: Use the purified monomer immediately, as the inhibitor has been removed, making it susceptible to spontaneous polymerization.[6]
Protocol 2: General Photopolymerization of this compound
-
Preparation: In a reaction vessel (e.g., a Schlenk flask), add the desired amount of purified this compound monomer.
-
Initiator Addition: Add the photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one) at the desired concentration and stir until fully dissolved.
-
Deoxygenation: Deoxygenate the mixture by bubbling dry nitrogen or argon gas through the solution for at least 30 minutes while stirring.[2]
-
Polymerization: Place the reaction vessel under a UV lamp (e.g., 365 nm wavelength) at a fixed distance.[12][14] Ensure the setup is shielded to prevent UV exposure.
-
Reaction: Irradiate the solution for the desired time while maintaining a positive pressure of inert gas and constant stirring. The reaction progress can be monitored by the increase in viscosity.
-
Isolation: After polymerization, the resulting polymer can be used directly or purified if necessary (e.g., by dissolving in a suitable solvent and precipitating into a non-solvent like cold methanol).[2]
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.[2]
Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
-
Sample Preparation: Accurately weigh a small amount of the dry polymer (e.g., 2-5 mg) and dissolve it in a suitable GPC solvent (e.g., Tetrahydrofuran, THF) to a known concentration (e.g., 1 mg/mL).
-
Filtration: Filter the sample solution through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter.
-
GPC Analysis: Inject the filtered sample into a GPC system equipped with a suitable column set and a refractive index (RI) detector.[4]
-
Calibration: The system should be calibrated with narrow-PDI polymer standards (e.g., polystyrene) to generate a calibration curve of log(Molecular Weight) vs. Elution Time.[4]
-
Data Analysis: The GPC software uses the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the sample from its chromatogram.[16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound | 13048-34-5 [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Controlling Crosslinking Density with 1,10-Decanediol Diacrylate
Welcome to the technical support center for controlling crosslinking density using 1,10-Decanediol diacrylate (DDDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDDA) and what are its primary applications?
A1: this compound is a long-chain, hydrophobic diacrylate monomer.[1] It is primarily used as a crosslinking agent and a reactive diluent in polymer synthesis.[1] Its long, flexible C10 aliphatic chain allows for the formation of tough and flexible polymer networks.[1][2] Common applications include coatings, adhesives, sealants, inks, and biomedical and dental materials where it enhances durability and wear resistance.[1][2][3]
Q2: How does the concentration of DDDA affect the crosslinking density of a polymer?
A2: The concentration of DDDA is directly proportional to the crosslinking density of the resulting polymer. As the concentration of this bifunctional monomer increases, it creates more connections between polymer chains, resulting in a more tightly crosslinked network. This increased crosslinking density typically leads to a higher storage modulus and decreased swelling in solvents.[4][5]
Q3: What are the common methods for initiating the polymerization of DDDA?
A3: The most common method for curing DDDA is through free-radical polymerization, which can be initiated using thermal initiators or photoinitiators.[2] UV curing using photoinitiators is a widely used technique as it allows for rapid curing at ambient temperatures.[2][6]
Q4: How do I choose the right photoinitiator and its concentration for UV curing of DDDA?
A4: The choice of photoinitiator depends on the wavelength of your UV light source.[7] The concentration of the photoinitiator is a critical parameter that needs to be optimized.[8][9] A concentration that is too low may result in incomplete curing, while an excessively high concentration can lead to a shallow depth of cure and may negatively impact the mechanical properties of the polymer.[10][11] It is recommended to start with the manufacturer's suggested concentration and optimize based on experimental results.[12]
Q5: What are the key safety precautions when handling DDDA?
A5: this compound can cause skin and eye irritation.[2] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14][15] Avoid inhalation of vapors and direct contact with skin and eyes.[16]
Troubleshooting Guides
Issue 1: Incomplete Polymerization or Low Yield
| Possible Cause | Recommended Solution |
| Insufficient Initiator Concentration | Increase the concentration of the thermal or photoinitiator in small increments. Ensure the initiator is active and has been stored correctly.[17] |
| Inadequate UV Light Intensity or Exposure Time | Increase the UV light intensity or the exposure time. Ensure the UV lamp is functioning correctly and the wavelength is appropriate for the chosen photoinitiator.[6] |
| Oxygen Inhibition | For UV curing, oxygen can inhibit free-radical polymerization at the surface.[6] Perform the curing process in an inert atmosphere (e.g., nitrogen or argon) or use a higher initiator concentration. |
| Impure Monomers | Impurities in DDDA or other monomers can terminate the polymerization reaction.[17] Use high-purity monomers. If necessary, purify the monomers before use.[17] |
Issue 2: Polymer is Brittle or Too Stiff
| Possible Cause | Recommended Solution |
| Crosslinking Density is Too High | Reduce the concentration of DDDA in your formulation. A lower concentration will result in a less densely crosslinked network with increased flexibility.[18] |
| High Concentration of Multi-functional Monomers | If using other multi-functional monomers in addition to DDDA, consider reducing their concentration.[19][20] |
Issue 3: Polymer is Too Soft or Swells Excessively
| Possible Cause | Recommended Solution |
| Crosslinking Density is Too Low | Increase the concentration of DDDA to create a more rigid network structure.[5] |
| Incomplete Polymerization | Refer to the troubleshooting guide for "Incomplete Polymerization or Low Yield" to ensure complete curing. |
Issue 4: Polymer Discoloration (Yellowing/Darkening)
| Possible Cause | Recommended Solution |
| Thermal Degradation | If using thermal initiation, the polymerization temperature may be too high. Lower the temperature in increments.[21] Ensure the reaction is carried out under an inert atmosphere to prevent thermo-oxidative degradation.[21] |
| Photoinitiator Degradation | Some photoinitiators can cause yellowing upon exposure to UV light. Consider using a different photoinitiator or optimizing its concentration. |
| Impurities | Impurities in the monomers or residual catalysts can promote degradation.[21] Use high-purity monomers.[17] |
Quantitative Data
The following tables summarize the expected relationship between DDDA concentration and key polymer properties. The exact values will depend on the specific polymer system and experimental conditions.
Table 1: Effect of DDDA Concentration on Swelling Ratio
| DDDA Concentration (wt%) | Expected Swelling Ratio | Description |
| Low (e.g., 1-2%) | High | A lower crosslinking density allows the polymer network to absorb more solvent, leading to a higher swelling ratio.[5] |
| Medium (e.g., 5-10%) | Moderate | A moderate crosslinking density restricts solvent uptake to a certain extent. |
| High (e.g., >15%) | Low | A high crosslinking density significantly reduces the space between polymer chains, limiting the amount of solvent that can be absorbed.[5][22] |
Table 2: Effect of DDDA Concentration on Mechanical Properties (Qualitative)
| DDDA Concentration (wt%) | Storage Modulus (E') | Tensile Strength | Elongation at Break |
| Low | Low | Lower | Higher |
| Medium | Intermediate | Intermediate | Intermediate |
| High | High | Higher | Lower |
Note: The storage modulus, a measure of the material's stiffness, generally increases with higher crosslinking density.[4][23]
Experimental Protocols
Protocol 1: UV Photopolymerization of a DDDA-based Hydrogel
This protocol describes the preparation of a hydrogel where DDDA is used as a crosslinker.
Materials:
-
Primary monomer (e.g., Acrylamide, N-isopropylacrylamide)
-
This compound (DDDA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Solvent (e.g., Deionized water, Phosphate-buffered saline)
-
UV light source (365 nm)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
In a light-protected container (e.g., an amber vial), dissolve the primary monomer in the chosen solvent to the desired concentration.
-
Add the desired weight percentage of DDDA to the solution.
-
Add the photoinitiator (e.g., 0.5 - 1 wt% relative to the total monomer content).
-
Mix the solution thoroughly until all components are fully dissolved. If necessary, use gentle heating and sonication.
-
-
Casting the Hydrogel:
-
Pour the pre-polymer solution into a mold of the desired shape and dimensions.
-
-
UV Curing:
-
Place the mold under a UV lamp.
-
Expose the solution to UV light (e.g., 365 nm) for a predetermined amount of time (e.g., 5-15 minutes). The optimal exposure time will depend on the light intensity, photoinitiator concentration, and sample thickness.
-
-
Post-Curing and Swelling:
-
Carefully remove the cured hydrogel from the mold.
-
To remove any unreacted monomers and initiator, immerse the hydrogel in a large volume of the solvent for 24-48 hours, changing the solvent periodically.
-
The hydrogel can then be used for characterization.
-
Protocol 2: Characterization of Crosslinking Density using Swelling Studies
Procedure:
-
Initial Weight: After purification (as described in Protocol 1, step 4), gently blot the surface of the hydrogel to remove excess water and record its swollen weight (Ws).
-
Drying: Place the hydrogel in a vacuum oven at a moderate temperature (e.g., 60 °C) until it reaches a constant weight. This is the dry weight (Wd).
-
Calculation of Swelling Ratio: The swelling ratio (SR) can be calculated using the following formula: SR = (Ws - Wd) / Wd
Protocol 3: Characterization of Mechanical Properties using Dynamic Mechanical Analysis (DMA)
Procedure:
-
Sample Preparation: Prepare rectangular samples of the cured polymer with precise dimensions suitable for the DMA instrument.
-
DMA Measurement:
-
Mount the sample in the DMA instrument in a suitable mode (e.g., tensile or compression).
-
Perform a temperature sweep at a constant frequency (e.g., 1 Hz) over a desired temperature range.
-
The storage modulus (E') in the rubbery plateau region (above the glass transition temperature) can be used to compare the relative crosslinking densities of different samples.[23][24] A higher storage modulus in this region generally indicates a higher crosslinking density.[4]
-
Visualizations
Caption: Experimental workflow for preparing and characterizing DDDA-crosslinked polymers.
Caption: Relationship between DDDA concentration and key polymer properties.
Caption: Troubleshooting logic for common issues with DDDA polymerization.
References
- 1. This compound|High-Performance Crosslinker [benchchem.com]
- 2. Buy this compound | 13048-34-5 [smolecule.com]
- 3. polysciences.com [polysciences.com]
- 4. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]
- 5. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Structure Effects on Swelling Properties of Hydrogels Based on Sodium Alginate and Acrylic Polymers | MDPI [mdpi.com]
- 23. tainstruments.com [tainstruments.com]
- 24. mdpi.com [mdpi.com]
Technical Support Center: 1,10-Decanediol Diacrylate (DDDA) Monomer Stability
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of 1,10-Decanediol diacrylate (DDDA) monomer during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered with DDDA monomer stability.
Q1: I've observed an increase in the viscosity of my DDDA monomer upon storage. What could be the cause?
An increase in viscosity is a primary indicator of premature polymerization. This can be triggered by several factors:
-
Improper Storage Temperature: DDDA is sensitive to heat. Storage at temperatures above the recommended range (typically 2-8°C) can initiate thermal polymerization.[1]
-
Exposure to Light: UV light can trigger free-radical polymerization in acrylate monomers. It is crucial to store DDDA in opaque or amber containers to prevent light exposure.
-
Contamination: Contamination with radical initiators such as peroxides (often found in older solvents), metal ions (from spatulas or containers), or even dust can lead to polymerization.
-
Inhibitor Depletion: DDDA is typically supplied with an inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), to prevent spontaneous polymerization.[1] Over time, or due to exposure to the factors above, this inhibitor can be consumed, leaving the monomer susceptible to polymerization.
Q2: My DDDA monomer appears cloudy or has formed solid particles. Is it still usable?
Cloudiness or the presence of solid particles are clear signs of polymerization. The monomer is no longer pure and should not be used in experiments where precise control over the polymerization process is required. Using such a monomer can lead to inconsistent results, including altered reaction kinetics and final polymer properties.
Q3: Can I store inhibited DDDA under an inert atmosphere (e.g., nitrogen or argon) to improve stability?
No, this is generally not recommended and can be counterproductive. Common phenolic inhibitors like MEHQ and HQ require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization. Storing under a fully inert atmosphere can render the inhibitor ineffective and increase the risk of spontaneous polymerization. An air headspace in the storage container is necessary for the inhibitor to function correctly.
Q4: How can I check if the inhibitor in my DDDA is still active?
While a simple visual inspection for signs of polymerization (increased viscosity, cloudiness) is the first step, a more quantitative assessment of the inhibitor concentration can be performed using techniques like UV-Vis spectrophotometry. A decrease in the inhibitor concentration below the recommended level (often specified by the supplier) indicates a reduced shelf life and an increased risk of premature polymerization.
Q5: What are the ideal storage and handling conditions for DDDA to ensure maximum stability?
To maximize the shelf life and maintain the stability of DDDA monomer, adhere to the following guidelines:
-
Storage Temperature: Store in a cool, dark place, ideally between 2-8°C as recommended by many suppliers.[1] Some sources may recommend storage below 15°C.[2]
-
Protection from Light: Always store in an opaque or amber-colored container to protect it from UV light.
-
Container: Keep the container tightly sealed to prevent contamination. Ensure there is an adequate air headspace above the liquid for the inhibitor to be effective.
-
Handling: Use clean, dry equipment (glass or stainless steel) when handling the monomer to avoid contamination. Avoid contact with incompatible substances such as strong oxidizing agents, acids, and bases.
Quantitative Data on DDDA Stability
| Storage Temperature (°C) | Inhibitor Type (Concentration) | Estimated Shelf Life (Months) | Potential Observations |
| 2 - 8 | MEHQ (200-300 ppm) | > 12 | Stable, clear liquid |
| 25 (Room Temperature) | MEHQ (200-300 ppm) | 3 - 6 | Gradual increase in viscosity over time |
| 40 | MEHQ (200-300 ppm) | < 1 | Rapid increase in viscosity, potential for gelation |
Note: The actual shelf life will depend on various factors including the initial inhibitor concentration, exposure to light, and the presence of any contaminants.
Experimental Protocols
1. Protocol for Measuring Viscosity of DDDA Monomer
This protocol describes how to measure the dynamic viscosity of DDDA using a rotational viscometer to assess for premature polymerization.
-
Objective: To determine the viscosity of the DDDA monomer as an indicator of its stability.
-
Apparatus:
-
Procedure:
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of DDDA (typically low viscosity for the pure monomer).
-
Sample Preparation: Place a sufficient volume of the DDDA monomer into the sample cup. Ensure there are no air bubbles.
-
Temperature Equilibration: Place the sample cup in the temperature-controlled holder and allow the sample to equilibrate to a standard temperature (e.g., 25°C) for at least 15 minutes.[3]
-
Measurement: Immerse the spindle into the monomer to the correct depth as specified by the instrument manual. Start the rotation at the selected speed and allow the reading to stabilize.
-
Data Recording: Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).
-
Interpretation: Compare the measured viscosity to the value provided on the certificate of analysis for the fresh monomer. A significant increase in viscosity indicates that polymerization has occurred.
-
2. Protocol for Determining Inhibitor (Hydroquinone) Concentration using UV-Vis Spectroscopy
This protocol provides a method to estimate the concentration of hydroquinone (HQ), a common inhibitor in acrylate monomers, using UV-Vis spectrophotometry.
-
Objective: To quantify the concentration of HQ inhibitor in a DDDA sample.
-
Apparatus:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
-
Reagents:
-
DDDA monomer sample.
-
Methanol (spectroscopic grade).
-
Hydroquinone (analytical standard).
-
-
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of HQ in methanol (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of standard solutions with known concentrations (e.g., 1, 2, 5, 10, 15 µg/mL) by serial dilution with methanol.[5]
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the DDDA monomer.
-
Dissolve it in a known volume of methanol to achieve a concentration that is expected to fall within the range of the standard curve. This may require a significant dilution.
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the HQ standard solutions.
-
Determine the concentration of HQ in the sample solution by interpolating its absorbance on the calibration curve.
-
Calculate the original concentration of HQ in the neat DDDA monomer based on the initial weight and dilution factor.
-
-
Visualizations
Caption: Troubleshooting workflow for premature polymerization of DDDA.
References
- 1. 1,10-Decanediol dimethacrylate 6701-13-9 [sigmaaldrich.com]
- 2. Buy this compound | 13048-34-5 [smolecule.com]
- 3. worldoftest.com [worldoftest.com]
- 4. scribd.com [scribd.com]
- 5. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
preventing discoloration in 1,10-Decanediol diacrylate polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of 1,10-Decanediol diacrylate (DDDA), with a specific focus on preventing discoloration.
Troubleshooting Guide: Discoloration (Yellowing/Browning) in Poly(this compound)
Discoloration, typically appearing as a yellow or brown tint in the final polymer, is a common issue that can compromise the material's aesthetic and optical properties. This guide will help you identify the root causes and implement effective solutions.
| Symptom | Potential Cause | Troubleshooting Steps |
| Yellowing of the final polymer | Thermo-oxidative Degradation: Prolonged exposure to high temperatures during polymerization can lead to the breakdown of polymer chains and the formation of colored byproducts. The presence of oxygen significantly accelerates this process. | Optimize Reaction Temperature and Time: Avoid unnecessarily high temperatures, especially during the final stages of polymerization. |
| Inert Atmosphere: Conduct the entire polymerization process under a continuous purge of an inert gas, such as nitrogen or argon, to minimize oxygen exposure.[1] | ||
| Use of Antioxidants: Incorporate antioxidants to inhibit oxidative degradation. A combination of primary (e.g., hindered phenols) and secondary (e.g., phosphites) antioxidants can provide comprehensive protection. | ||
| Inconsistent color between batches | Monomer Impurities: Impurities in the this compound monomer can act as initiators for discoloration reactions. | Ensure High Purity of Monomers: Use high-purity monomers (≥99%). If necessary, purify the monomer before use. |
| Variable Oxygen Levels: Inconsistent purging with inert gas can lead to varying levels of oxygen in the reactor from batch to batch. | Standardize Inert Gas Purging: Implement a standardized and rigorous inert gas purging protocol for all reactions. | |
| Darkening of the polymer upon cooling or storage | Post-synthesis Oxidation: The polymer can continue to oxidize after the synthesis is complete, especially if exposed to air while still hot. | Cool Under Inert Atmosphere: Cool the polymer under an inert atmosphere before exposing it to air. |
| Long-term Stabilizers: The addition of antioxidants during synthesis can also provide long-term stability against discoloration during storage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration in polyesters synthesized from 1,10-decanediol?
A1: The primary causes of discoloration, typically yellowing, are thermal degradation and oxidation reactions that occur at the high temperatures required for polymerization.[1] These reactions lead to the formation of colored byproducts. Factors that can exacerbate discoloration include the presence of oxygen, impurities in the monomers, and the type of catalyst used.
Q2: How can I minimize discoloration during the synthesis process?
A2: To minimize discoloration, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction to prevent oxidation. Optimizing the reaction temperature and time to avoid excessive heat exposure is also critical. Using high-purity monomers and selecting an appropriate initiation system can significantly improve the color of the final polymer.
Q3: What role do antioxidants play in preventing discoloration?
A3: Antioxidants are highly effective in preventing discoloration by inhibiting oxidative degradation. They work by scavenging free radicals that initiate the degradation process. A combination of primary antioxidants (e.g., hindered phenols like BHT) and secondary antioxidants (e.g., phosphites) is often used to provide comprehensive protection against both thermal and oxidative degradation.[2][3]
Q4: What is a typical concentration range for antioxidants like BHT?
A4: The optimal concentration of an antioxidant depends on the specific polymer system and processing conditions. However, for acrylate-based resins, concentrations of butylated hydroxytoluene (BHT) in the range of 0.01 wt% to 0.5 wt% have been shown to be effective.[4][5][6][7] It is recommended to start with a low concentration and optimize based on experimental results.
Q5: How is the color of the polymer measured quantitatively?
A5: The color of the polymer can be measured quantitatively using techniques such as the Yellowness Index (YI) according to ASTM E313.[1][8][9][10] This is typically done using a spectrophotometer or colorimeter. A lower Yellowness Index indicates less yellowing.
Quantitative Data on Discoloration
The following table provides illustrative data on the impact of different experimental conditions on the Yellowness Index (YI) of poly(this compound).
| Experiment ID | Polymerization Temperature (°C) | Atmosphere | Antioxidant (BHT) (wt%) | Yellowness Index (YI) |
| 1 | 90 | Air | 0 | 25.4 |
| 2 | 90 | Nitrogen | 0 | 8.2 |
| 3 | 80 | Nitrogen | 0 | 5.1 |
| 4 | 90 | Nitrogen | 0.05 | 3.5 |
| 5 | 90 | Nitrogen | 0.1 | 1.8 |
| 6 | 80 | Nitrogen | 0.1 | 1.2 |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Purification of this compound (DDDA) Monomer by Column Chromatography
Impurities in the monomer can significantly contribute to discoloration. This protocol describes a method for purifying DDDA.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Round bottom flasks
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude DDDA in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure DDDA and remove the solvent using a rotary evaporator to yield the purified monomer.
Protocol 2: Thermal Polymerization of this compound with Discoloration Prevention
This protocol outlines the bulk free-radical polymerization of DDDA with measures to minimize discoloration.
Materials:
-
Purified this compound (DDDA)
-
Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Antioxidant (e.g., Butylated hydroxytoluene - BHT)
-
Schlenk flask or similar reaction vessel with an inlet for inert gas
-
Magnetic stirrer and hot plate
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer and Additive Preparation: In the Schlenk flask, add the purified DDDA monomer.
-
Additive Incorporation: Add the desired amount of thermal initiator (e.g., 0.1-1.0 wt%) and antioxidant (e.g., 0.05-0.2 wt% BHT).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for at least 30 minutes to remove any dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Polymerization: Place the flask on the hot plate with magnetic stirring and heat to the desired polymerization temperature (e.g., 70-90°C).
-
Reaction Monitoring: Monitor the polymerization by observing the increase in viscosity. The reaction time will depend on the temperature and initiator concentration.
-
Cooling: Once the desired conversion is reached, cool the polymer to room temperature under the inert atmosphere.
Protocol 3: Quantitative Measurement of Polymer Discoloration (Yellowness Index)
This protocol describes the measurement of the Yellowness Index (YI) according to ASTM E313.[1][8][9][10]
Equipment:
-
Spectrophotometer or colorimeter
-
Standard white and black calibration tiles
-
Sample holder
Procedure:
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white and black tiles.
-
Sample Preparation: Prepare a polymer sample of a standardized thickness (e.g., a thin film or a pressed plaque). The surface should be clean and free of defects.
-
Measurement: Place the sample in the sample holder of the instrument.
-
Data Acquisition: Initiate the measurement. The instrument will measure the tristimulus values (X, Y, Z) of the sample.
-
Yellowness Index Calculation: The Yellowness Index (YI) is calculated using the following formula: YI = [100 * (C_x * X - C_z * Z)] / Y Where X, Y, and Z are the CIE tristimulus values, and C_x and C_z are coefficients related to the illuminant and observer.
Visualizations
Caption: Troubleshooting workflow for discoloration in DDDA polymerization.
Caption: Logical relationship of factors causing and preventing discoloration.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 3. partinchem.com [partinchem.com]
- 4. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. infinitalab.com [infinitalab.com]
- 9. Yellowness Index (YI) ASTM E313 [intertek.com]
- 10. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
Technical Support Center: Polymerization of 1,10-Decanediol Diacrylate
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and understanding the effects of temperature on the polymerization of 1,10-decanediol diacrylate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing this compound, and how does temperature play a role in each?
A1: The two primary methods for polymerizing this compound are thermal polymerization and photopolymerization.
-
Thermal Polymerization: This method uses heat to initiate the polymerization, often with a thermal initiator. Temperature control is critical; it must be high enough to activate the initiator and promote chain propagation but low enough to avoid thermal degradation of the monomer and the resulting polymer.[1][2]
-
Photopolymerization: This method employs a photoinitiator that generates reactive species (radicals or cations) upon exposure to light (typically UV or visible). While light initiates the reaction, temperature still significantly influences the polymerization kinetics.[3][4]
Q2: How does an increase in temperature generally affect the photopolymerization of diacrylates?
A2: Increasing the temperature during the photopolymerization of diacrylates generally leads to:
-
Increased Polymerization Rate: Higher temperatures reduce the viscosity of the monomer, which enhances the mobility of reactive species and monomer molecules, leading to a faster reaction.[4][5]
-
Higher Final Conversion: By increasing molecular mobility, higher temperatures can help to overcome diffusional limitations that may trap reactive species in the polymer network, thus allowing for a more complete reaction.[3][4]
-
Potential for Side Reactions: At excessively high temperatures, side reactions such as thermal degradation and depolymerization can occur, which may compromise the properties of the final polymer.[2][3]
Q3: What are the potential side reactions at high temperatures during the polymerization of this compound?
A3: At elevated temperatures, this compound can undergo undesirable side reactions, including:
-
Thermo-oxidative Degradation: In the presence of oxygen, high temperatures can lead to degradation, causing discoloration (yellowing or darkening) of the polymer.[2]
-
Uncontrolled Thermal Polymerization: Even in photopolymerization, high ambient temperatures can lead to spontaneous, thermally initiated polymerization, which can affect the predictability and homogeneity of the process.[4]
-
Depolymerization: At very high temperatures, the polymer chains may begin to break down, reducing the molecular weight and compromising mechanical properties.[3]
Troubleshooting Guides
Issue 1: Low Polymer Conversion or Incomplete Curing
| Possible Cause | Recommended Solution |
| Insufficient Temperature (Photopolymerization) | Increase the reaction temperature in increments (e.g., 10°C). This will lower the viscosity and increase molecular mobility, facilitating a higher degree of conversion.[3][4][5] |
| Temperature Too Low (Thermal Polymerization) | Ensure the temperature is within the optimal range for the chosen thermal initiator. A low temperature will result in a slow or incomplete initiation. |
| Oxygen Inhibition | Purge the reaction setup with an inert gas (e.g., nitrogen, argon) before and during polymerization to minimize the effects of oxygen, which can inhibit free-radical polymerization.[2][3] |
| Insufficient Initiator Concentration | Optimize the concentration of the photoinitiator or thermal initiator.[1] |
Issue 2: Polymer Discoloration (Yellowing/Darkening)
| Possible Cause | Recommended Solution |
| Excessive Polymerization Temperature | Lower the reaction temperature. While this may slow the reaction rate, it can significantly reduce thermal degradation.[2] |
| Presence of Oxygen | Maintain a continuous inert gas purge throughout the polymerization process to prevent thermo-oxidative degradation.[2] |
| Impurities in the Monomer | Use high-purity this compound. Impurities can act as catalysts for degradation at high temperatures.[2][6] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Poor Temperature Control | Ensure uniform and consistent temperature throughout the reaction mixture and across different batches. Use a calibrated heating system and ensure efficient stirring.[2] |
| Variations in Ambient Temperature | Be mindful of fluctuations in the laboratory's ambient temperature, as this can affect the reaction kinetics, especially for sensitive polymerizations. |
| Inconsistent Experimental Protocol | Adhere to a strict and well-documented experimental protocol to ensure batch-to-batch consistency.[2] |
Data Presentation
Table 1: Effect of Temperature on Key Polymerization Parameters
| Parameter | Effect of Increasing Temperature | Rationale | Potential Negative Effects of Excessive Temperature |
| Polymerization Rate | Increases | Reduced viscosity, increased molecular mobility, and higher initiator efficiency.[4][5] | Uncontrolled polymerization, potential for thermal runaway. |
| Final Monomer Conversion | Generally Increases | Overcomes diffusional limitations in the polymer network.[3][4] | Depolymerization at very high temperatures.[3] |
| Polymer Molecular Weight | Can Increase or Decrease | Initially increases due to higher propagation rates, but can decrease at very high temperatures due to chain transfer or degradation.[1][2] | Thermal degradation and chain scission.[2] |
| Polymer Discoloration | Increases | Higher likelihood of thermo-oxidative degradation.[2] | Significant yellowing or browning of the final product.[2] |
Experimental Protocols
General Protocol for Photopolymerization of this compound
-
Preparation: In a clean, dry reaction vessel, add the desired amount of this compound and the photoinitiator (e.g., 0.1-5 wt%). If necessary, a solvent can be used to reduce viscosity, though this will need to be removed later.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen) for at least 10-15 minutes to remove dissolved oxygen.[3] Maintain a gentle flow of the inert gas throughout the experiment.
-
Temperature Control: Place the reaction vessel in a setup that allows for precise temperature control (e.g., a heated stage or a reaction block). Set the desired polymerization temperature.
-
Initiation: Once the system has reached the set temperature, begin irradiation with a light source of the appropriate wavelength for the chosen photoinitiator.
-
Monitoring: The progress of the polymerization can be monitored in real-time using techniques like RT-FTIR or photo-DSC.[5]
-
Termination: Once the desired conversion is reached, the light source is turned off.
-
Post-Curing: In some cases, a post-curing step at an elevated temperature (without light) may be performed to enhance the final conversion.
Visualizations
References
strategies to minimize unreacted monomer in 1,10-Decanediol diacrylate polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,10-Decanediol diacrylate (DDDA) polymers. The focus is on strategies to minimize unreacted monomer, a critical factor for ensuring the safety and efficacy of biomedical devices and drug delivery systems.
Troubleshooting Guide: High Unreacted Monomer Content
Encountering a high concentration of residual this compound monomer in your final polymer can compromise its properties and biocompatibility. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Logical Workflow for Troubleshooting
The following diagram illustrates a step-by-step process for troubleshooting high residual monomer levels.
Caption: Troubleshooting workflow for addressing high residual monomer in DDDA polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high residual this compound monomer in my polymer?
High residual monomer content can stem from several factors:
-
Incomplete Polymerization: The polymerization reaction may not have proceeded to completion. This can be due to suboptimal reaction conditions such as incorrect temperature, insufficient reaction time, or premature termination of the reaction.
-
Suboptimal Initiator Concentration: The concentration of the initiator plays a crucial role. Too low a concentration may not generate enough free radicals to sustain the polymerization, while an excessively high concentration can lead to premature termination and other side reactions.
-
Oxygen Inhibition: For free-radical polymerization, the presence of oxygen can inhibit the reaction by scavenging free radicals. Performing the polymerization under an inert atmosphere (e.g., nitrogen or argon) is often necessary.
-
Monomer Purity: Impurities in the this compound monomer can interfere with the polymerization process.
-
Diffusion Limitations: As the polymer network forms and viscosity increases, the mobility of the remaining monomer and reactive species can be hindered, preventing them from reacting further.
Q2: How can I optimize my polymerization conditions to minimize unreacted monomer?
Optimizing your reaction parameters is key to achieving high monomer conversion. Consider the following:
-
Initiator Concentration: The optimal concentration of the photoinitiator is crucial for maximizing monomer conversion. For some diacrylate systems, a photoinitiator concentration of around 3% (w/w) has been shown to yield maximum conversion.[1] However, exceeding a certain threshold may not provide additional benefits and could even be detrimental.[2]
-
Polymerization Temperature: Increasing the polymerization temperature can enhance the mobility of monomer molecules and reactive species, leading to a higher degree of conversion.[1] For heat-cured denture base resins, a curing cycle at 70°C followed by a period at 100°C significantly reduces residual monomer compared to curing at 70°C alone.[3]
-
Curing Time: Extending the polymerization time can allow the reaction to proceed further to completion. For heat-cured resins, polymerizing at 100°C for 12 hours has been shown to result in the lowest residual monomer content.[3]
-
Inert Atmosphere: To prevent oxygen inhibition, it is highly recommended to conduct the polymerization under an inert atmosphere, such as nitrogen or argon.
The following diagram illustrates the relationship between key experimental parameters and their impact on residual monomer.
Caption: Relationship between experimental parameters and residual monomer content.
Q3: Are there any post-polymerization methods to reduce residual monomer?
Yes, post-polymerization treatments can be very effective:
-
Post-Cure Heating: Subjecting the polymer to a heat treatment after the initial polymerization can promote the reaction of remaining monomer. A post-cure heat treatment at 50°C can lead to a significant reduction in unreacted monomer, with treatments at 75°C and above often resulting in the lowest levels.[4][5] For some acrylic resins, immersion in a 60°C water bath for 30 minutes is recommended to improve the degree of conversion and reduce leached monomer.[6][7]
-
Solvent Extraction: Unreacted monomer can be removed by extracting the polymer with a suitable solvent in which the monomer is soluble but the polymer is not. This is a common purification step.
-
Vacuum Drying: Applying a vacuum at an elevated temperature can help to remove volatile unreacted monomer from the polymer matrix.
Q4: How can I accurately quantify the amount of unreacted this compound in my polymer?
Several analytical techniques can be used for this purpose. The most common are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and reliable method for quantifying residual monomers.[8][9] It offers good sensitivity and can separate the monomer from other components in the polymer matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the determination of residual monomers, providing both quantification and identification.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to quantify residual monomers directly from a solution of the polymer, often without the need for extensive sample preparation.[13][14][15]
Quantitative Data Summary
The following tables summarize the impact of different parameters on residual monomer content, based on studies of various acrylate systems. While not specific to this compound, these data provide valuable insights into general trends.
Table 1: Effect of Polymerization Temperature on Residual Monomer
| Polymer System | Polymerization Temperature (°C) | Average Residual Monomer (wt%) | Reference |
| Autopolymerized Denture Base Resin | 30 | 4.6 | [3] |
| Autopolymerized Denture Base Resin | 60 | 3.3 | [3] |
| Heat-cured Denture Base Resin | 70 | Significantly higher than 70°C then 100°C | [3] |
| Heat-cured Denture Base Resin | 70 then 100 | Significantly lower than 70°C only | [3] |
| Heat-cured Denture Base Resin | 100 (for 12h) | 0.07 | [3] |
Table 2: Effect of Post-Cure Heating on Residual Monomer Reduction
| Monomer | Post-Cure Temperature (°C) | Reduction in Unreacted Monomer (%) | Reference |
| TEGDMA | 50 | 80 | [4][5] |
| BIS-GMA | 50 | 75 | [4][5] |
| Ethoxylated BIS-GMA | 50 | 77 | [4][5] |
Experimental Protocols
Protocol 1: Quantification of Residual this compound by HPLC
This protocol provides a general framework for the quantification of residual DDDA. Optimization may be required for specific polymer matrices.
1. Materials and Reagents:
-
This compound (DDDA) standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solvent for polymer dissolution (e.g., Tetrahydrofuran - THF)
-
Polymer sample
-
0.45 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
3. Standard Preparation:
-
Prepare a stock solution of DDDA standard in acetonitrile (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the residual monomer in your samples.
4. Sample Preparation:
-
Accurately weigh a known amount of the polymer sample (e.g., 50 mg).
-
Dissolve the polymer in a suitable solvent (e.g., 1 mL of THF).[16]
-
Add a non-solvent for the polymer (e.g., 10 mL of methanol) to precipitate the polymer while keeping the monomer in solution.[9]
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.
5. HPLC Analysis:
-
Set the HPLC conditions. A typical starting point could be:
-
Inject the prepared standards and sample extracts.
-
Construct a calibration curve by plotting the peak area of the DDDA standard against its concentration.
-
Determine the concentration of residual DDDA in the sample extract from the calibration curve and calculate the weight percentage in the original polymer sample.
Protocol 2: Quantification of Residual this compound by GC-MS
This protocol outlines a general procedure for analyzing residual DDDA using GC-MS.
1. Materials and Reagents:
-
This compound (DDDA) standard
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)[10][12]
-
Internal standard (e.g., a compound with similar chemical properties but a different retention time)
-
Polymer sample
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-WAX)
3. Standard Preparation:
-
Prepare a stock solution of DDDA and the internal standard in the extraction solvent.
-
Prepare a series of calibration standards with varying concentrations of DDDA and a constant concentration of the internal standard.
4. Sample Preparation:
-
Weigh a known amount of the polymer sample.
-
Perform a solvent extraction to isolate the residual monomer. This may involve dissolving the polymer and precipitating it, or a liquid-liquid extraction if the polymer is in a solution. For solid samples, microwave-assisted extraction can be employed.
-
Add a known amount of the internal standard to the extract.
5. GC-MS Analysis:
-
Set the GC-MS parameters (injector temperature, oven temperature program, carrier gas flow rate, MS scan parameters).
-
Inject the standards and sample extracts.
-
Identify the peaks for DDDA and the internal standard based on their retention times and mass spectra.
-
Create a calibration curve by plotting the ratio of the peak area of DDDA to the peak area of the internal standard against the concentration of DDDA.
-
Calculate the concentration of residual DDDA in the sample extract and subsequently in the original polymer.
Protocol 3: Quantification of Residual this compound by ¹H NMR
This protocol describes the use of ¹H NMR for quantifying residual DDDA.
1. Materials and Reagents:
-
Polymer sample containing residual DDDA
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves the polymer
-
Internal standard with a known concentration and a distinct NMR signal that does not overlap with the polymer or monomer signals.
2. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation:
-
Accurately weigh a known amount of the polymer sample and the internal standard into an NMR tube.
-
Add a sufficient amount of deuterated solvent to dissolve the sample completely.
4. NMR Analysis:
-
Acquire the ¹H NMR spectrum of the sample.
-
Identify the characteristic peaks of the DDDA monomer (e.g., vinyl protons) and the internal standard.
-
Integrate the area of a specific DDDA peak and the internal standard peak.
-
Calculate the amount of residual DDDA using the following formula:
Amount of DDDA = (Area of DDDA peak / Number of protons for DDDA peak) * (Number of protons for IS peak / Area of IS peak) * (Amount of IS)
-
From this, the weight percentage of residual monomer in the original polymer sample can be calculated.
References
- 1. researchgate.net [researchgate.net]
- 2. felipeschneider.com.br [felipeschneider.com.br]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. addent.com [addent.com]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. Effect of post-polymerization heat-treatments on degree of conversion, leaching residual MMA and in vitro cytotoxicity of autopolymerizing acrylic repair resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jps.usm.my [jps.usm.my]
- 10. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. A GC-MS Method for Determination of β-Propiolactone Residues in Inactivated Covid-19 Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ismar.org [ismar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. waters.com [waters.com]
- 17. Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biocompatibility of 1,10-Decanediol Diacrylate (DDA) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 1,10-Decanediol diacrylate (DDA) hydrogels. Our goal is to help you enhance the biocompatibility of your DDA hydrogels for successful experimental outcomes.
I. Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with DDA hydrogels, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Cell Death or Poor Cell Viability in DDA Hydrogel Cultures
Question: I am observing significant cell death and poor viability shortly after seeding cells onto my DDA hydrogels. What are the likely causes and how can I troubleshoot this?
Answer: High cytotoxicity in DDA hydrogel cultures is a common issue that can often be traced back to the presence of unreacted components or the material's inherent properties. Here are the primary causes and actionable solutions:
-
Cause 1: Residual Unreacted Monomers. this compound, like many acrylate-based monomers, can be cytotoxic if not fully polymerized.[1][2][3] Unreacted monomers can leach out of the hydrogel and into the cell culture medium, leading to cell death.[1][2]
-
Solution: Rigorous Purification. It is crucial to remove any unreacted monomers after polymerization. A common and effective method is solvent extraction. Immerse your hydrogels in a suitable solvent such as ethanol or a mixture of ethanol and deionized water.[4] The hydrogels should be swelled in the solvent for an extended period (e.g., 24-48 hours), with several solvent changes, to ensure complete removal of leachable components.[5] Post-curing heat treatment can also significantly reduce the amount of leachable, unreacted monomer.[6]
-
-
Cause 2: Cytotoxicity of the Photoinitiator. Some photoinitiators used for UV curing can be cytotoxic, especially at high concentrations or if they are not fully consumed during the polymerization reaction.
-
Solution: Optimize Photoinitiator Concentration and Curing Time. Use the lowest effective concentration of the photoinitiator. Ensure complete polymerization by optimizing the UV exposure time and intensity. It is also important to wash the hydrogels thoroughly after curing to remove any residual photoinitiator or its byproducts.
-
-
Cause 3: Inherent Material Properties. The hydrophobicity of DDA can sometimes lead to poor protein adsorption, which is necessary for cell attachment and survival.
-
Solution: Surface Modification. Enhance the hydrogel's biocompatibility by modifying its surface with cell-adhesive ligands. A widely used approach is the immobilization of peptides containing the Arg-Gly-Asp (RGD) sequence, which is a key recognition motif for cell surface integrins.[4][7] This can be achieved through various chemical conjugation techniques.
-
Issue 2: Poor Cell Adhesion and Spreading on DDA Hydrogels
Question: My cells are remaining rounded and are not adhering or spreading properly on the DDA hydrogel surface. What can I do to improve cell attachment?
Answer: Poor cell adhesion is often a result of the hydrogel's surface chemistry and topography. Here’s how to address this issue:
-
Cause 1: Lack of Cell Adhesion Motifs. The surface of a pure DDA hydrogel may lack the necessary biological cues to promote cell adhesion.
-
Solution 1: Surface Coating with Extracellular Matrix (ECM) Proteins. A straightforward method to improve cell adhesion is to coat the hydrogel surface with ECM proteins like fibronectin, laminin, or collagen. These proteins present natural binding sites for cell integrins.
-
Solution 2: Covalent Immobilization of Adhesion Peptides. For more stable and long-term modification, covalently link cell-adhesive peptides, such as those containing the RGD sequence, to the hydrogel surface.[4][7][8] This creates a more bioactive interface for cells to attach and spread.
-
-
Cause 2: Surface Hydrophobicity. The hydrophobic nature of DDA can hinder the adsorption of serum proteins from the culture medium that are essential for cell adhesion.
-
Solution: Plasma Treatment. Treating the hydrogel surface with oxygen plasma can introduce hydrophilic functional groups (e.g., hydroxyl, carboxyl), making the surface more wettable and conducive to protein adsorption and subsequent cell adhesion.
-
Issue 3: Inconsistent or Non-Reproducible Experimental Results
Question: I am getting variable results between different batches of DDA hydrogels in terms of cell viability and behavior. How can I improve the consistency of my experiments?
Answer: Inconsistent results often stem from variations in hydrogel preparation and characterization.
-
Cause 1: Incomplete Polymerization. The degree of polymerization can affect the hydrogel's mechanical properties and the amount of leachable monomers.
-
Solution: Standardize Curing Parameters. Ensure consistent UV light intensity, exposure time, and distance from the light source for all hydrogel samples. Monitor the polymerization process to ensure it goes to completion.
-
-
Cause 2: Inadequate Purification. Inconsistent removal of unreacted monomers and other reagents will lead to variable cytotoxicity.
-
Solution: Implement a Standardized Purification Protocol. Follow a consistent and thorough washing/extraction protocol for all hydrogel batches. Quantifying the amount of leached monomers using techniques like high-performance liquid chromatography (HPLC) can help validate the effectiveness of the purification process.[9]
-
-
Cause 3: Variability in Surface Modification. Inconsistent surface modification will lead to variable cell adhesion and signaling.
-
Solution: Characterize Modified Surfaces. Use surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements to confirm the successful and consistent modification of the hydrogel surface with adhesion ligands.[8]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in DDA hydrogels?
A1: The primary cause of cytotoxicity in DDA hydrogels is often the presence of unreacted DDA monomers that can leach into the cell culture medium.[1][2][3] Thorough purification of the hydrogels after polymerization is essential to minimize this effect.
Q2: How can I confirm that my purification process is effective?
A2: The effectiveness of the purification process can be confirmed by quantifying the amount of leached monomers from the hydrogel. This is typically done by incubating the hydrogel in a solvent (e.g., ethanol/water mixture) for a specific period and then analyzing the solvent for the presence of the monomer using techniques like High-Performance Liquid Chromatography (HPLC).[9]
Q3: What is the RGD peptide and how does it improve biocompatibility?
A3: RGD stands for the amino acid sequence Arginine-Glycine-Aspartic acid. This sequence is found in many extracellular matrix proteins and is a primary binding site for integrins, which are cell surface receptors that mediate cell-matrix adhesion. By immobilizing RGD peptides on the surface of a DDA hydrogel, you create specific binding sites for cells, which promotes cell adhesion, spreading, and can lead to improved cell viability and function.[4][7][10]
Q4: Can I use commercially available DDA without further purification?
A4: It is highly recommended to purify DDA hydrogels after polymerization, even if you are using high-purity monomers. The polymerization process is rarely 100% efficient, and residual monomers are likely to be present in the hydrogel network.
Q5: What cell viability assays are suitable for 3D hydrogel cultures?
A5: Standard 2D cell viability assays may not always be accurate for 3D hydrogel constructs.[3][11][12] Live/Dead staining followed by microscopic imaging is a reliable method for assessing cell viability within a 3D hydrogel.[13][14] For quantitative analysis, ATP-based assays like CellTiter-Glo® 3D have shown better accuracy in 3D systems compared to metabolic assays like MTS.[11][12] It is always recommended to validate quantitative assay results with direct imaging.[11][12]
III. Quantitative Data Summary
The following tables summarize quantitative data from various studies on hydrogel biocompatibility. This data can serve as a reference for expected outcomes and for comparing the effects of different modifications.
Table 1: Effect of Purification on Cell Viability in Acrylate-Based Hydrogels
| Hydrogel Composition | Purification Method | Cell Type | Cell Viability (%) | Reference |
| Poly(ethylene glycol) diacrylate (PEGDA) | Unpurified | Huh7 | ~60% | [15] |
| Poly(ethylene glycol) diacrylate (PEGDA) | Washed with PBS | Huh7 | >90% | [15] |
| Methacrylate-based resin | Unpurified | Mouse Fibroblast | ~9% | [1] |
| Methacrylate-based resin | 1:8 dilution of extract | Mouse Fibroblast | ~90% | [1] |
Table 2: Impact of Surface Modification on Cell Response
| Hydrogel/Surface | Surface Modification | Cell Type | Outcome Measure | Result | Reference |
| Polyurethane-Poly(ethylene Glycol) Diacrylate | RGD peptide immobilization | Human Dermal Fibroblasts | Cell Viability | >95% | [12] |
| Polyether ether ketone (PEEK) | None | NIH/3T3 Fibroblasts | Cell Adhesion | Low | [8] |
| Polyether ether ketone (PEEK) | RGD peptide immobilization | NIH/3T3 Fibroblasts | Cell Adhesion | Significantly Increased | [8] |
| Gold | G1-G4 dendronized surface | Human Corneal Epithelial Cells | Cell Proliferation | Exponential Increase | [16] |
| Gold | G1-G2 dendronized with PEG-OMe | Human Corneal Epithelial Cells | Cell Adhesion | Significantly Reduced | [16] |
IV. Experimental Protocols
Protocol 1: Purification of DDA Hydrogels by Solvent Extraction
This protocol describes a general method for removing unreacted monomers and other soluble components from DDA hydrogels.
Materials:
-
Polymerized DDA hydrogels
-
Ethanol (cell culture grade)
-
Deionized (DI) water (sterile)
-
Sterile containers (e.g., petri dishes or conical tubes)
-
Shaker or orbital rocker
Procedure:
-
Following polymerization, carefully remove the DDA hydrogels from their molds and place them into a sterile container.
-
Prepare a 70% ethanol solution in DI water.
-
Completely submerge the hydrogels in the 70% ethanol solution. Use a sufficient volume of the solution to allow for effective diffusion (e.g., at least 10 times the volume of the hydrogels).
-
Place the container on a shaker or orbital rocker at room temperature and agitate gently for 4-6 hours.
-
Carefully decant the ethanol solution.
-
Repeat the washing step with fresh 70% ethanol solution at least three more times over a 24-48 hour period.
-
After the final ethanol wash, wash the hydrogels with sterile DI water three times for 1-2 hours each to remove residual ethanol.
-
Finally, equilibrate the hydrogels in sterile phosphate-buffered saline (PBS) or cell culture medium before cell seeding.
Protocol 2: Surface Modification of DDA Hydrogels with RGD Peptides via EDC/NHS Chemistry
This protocol outlines a common method for covalently immobilizing RGD-containing peptides onto carboxylated DDA hydrogel surfaces. If the DDA hydrogel does not have carboxyl groups, it will first need to be surface-modified to introduce them (e.g., through acrylic acid co-polymerization or plasma treatment).
Materials:
-
Carboxylated DDA hydrogels
-
GRGDSP peptide (or other RGD-containing peptide)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS)
-
Sterile DI water
Procedure:
-
Wash the carboxylated DDA hydrogels with MES buffer.
-
Prepare a fresh activation solution by dissolving EDC and NHS in MES buffer. Typical concentrations are in the range of 5-50 mM for both EDC and NHS.
-
Immerse the hydrogels in the EDC/NHS activation solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Briefly rinse the hydrogels with MES buffer to remove excess EDC and NHS.
-
Immediately immerse the activated hydrogels in a solution of the GRGDSP peptide dissolved in PBS (e.g., 0.1-1 mg/mL).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
After the coupling reaction, wash the hydrogels extensively with PBS and then sterile DI water to remove any non-covalently bound peptides.
-
The RGD-modified hydrogels are now ready for cell culture experiments.
V. Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in Cell Response to Hydrogel Properties
The biocompatibility of a hydrogel is not just about the absence of toxicity, but also about how the material's physical and biochemical properties influence cell behavior through various signaling pathways. The stiffness of the hydrogel, for instance, can be sensed by cells and translated into intracellular signals that affect cell fate.
Caption: Key signaling pathways influenced by hydrogel properties.
Experimental Workflow for Enhancing DDA Hydrogel Biocompatibility
The following diagram illustrates a logical workflow for developing and validating the biocompatibility of DDA hydrogels.
Caption: A typical experimental workflow for enhancing DDA hydrogel biocompatibility.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WO2007075556A2 - Method for removing unreacted components from hydrogel ophthalmic lenses - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. cathi.uacj.mx [cathi.uacj.mx]
- 9. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 10. Design of RGDS Peptide-Immobilized Self-Assembling β-Strand Peptide from Barnacle Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harnessing the potential of hydrogels for advanced therapeutic applications: current achievements and future directions [pfocr.wikipathways.org]
- 12. Cell proliferation on hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Cell adhesion and proliferation on hydrophilic dendritically modified surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,10-Decanediol Diacrylate (DDDA) Coatings
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the surface cure of 1,10-Decanediol diacrylate (DDDA) based coatings.
Troubleshooting Guide: Improving Surface Cure
Poor surface cure, often characterized by a tacky or sticky surface, is a common issue in the UV curing of acrylate-based coatings like those containing DDDA. This is primarily caused by oxygen inhibition at the coating-air interface.[1][2][3] The following guide provides a systematic approach to diagnosing and resolving this problem.
Problem: The surface of my DDDA coating is tacky or incompletely cured after UV exposure.
This is a classic sign of oxygen inhibition, where atmospheric oxygen interacts with free radicals, preventing complete polymerization at the surface.[2][3]
Troubleshooting Steps:
-
Verify UV Curing Parameters:
-
Increase UV Intensity: A higher light intensity can generate free radicals more rapidly, overwhelming the inhibitory effect of oxygen.[2][3] The curing speed is increased, leaving less time for oxygen to interfere.[2]
-
Optimize Wavelength: Ensure the UV lamp's spectral output matches the absorption profile of the photoinitiator. Shorter wavelengths are often absorbed more at the surface and can help improve surface cure.[3]
-
Longer Cure Time: In some cases, a longer exposure time can help to mitigate the effects of oxygen inhibition.[2]
-
-
Evaluate the Formulation:
-
Photoinitiator Concentration: Increasing the photoinitiator concentration can lead to a higher concentration of free radicals, which can help to overcome oxygen inhibition.[4]
-
Amine Synergists: The addition of amines can reduce oxygen inhibition.[3]
-
Thiol Additives: Thiols are highly effective at reducing oxygen inhibition.[3]
-
Consider Alternative Photoinitiators: Some photoinitiators are inherently better at promoting surface cure.
-
-
Control the Curing Atmosphere:
-
Inert Atmosphere: The most direct way to eliminate oxygen inhibition is to remove oxygen from the curing environment.[1][2] This can be achieved by curing in an inert atmosphere, such as nitrogen, argon, or carbon dioxide.[1][5]
-
Barrier Methods: Applying a transparent film over the coating before curing can act as a physical barrier to oxygen.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: Why is the surface of my DDDA coating tacky, but the bulk of the coating is hard?
A1: This phenomenon is a hallmark of oxygen inhibition.[3] Oxygen from the surrounding air diffuses into the top layer of the liquid coating and interacts with the free radicals generated by the photoinitiator. This terminates the polymerization reaction at the surface, leaving it under-cured and tacky, while the bulk of the coating, which is not exposed to as much oxygen, cures properly.[3][6]
Q2: What is the mechanism of oxygen inhibition?
A2: During UV curing, a photoinitiator absorbs UV light and generates highly reactive free radicals, which initiate the polymerization of the acrylate groups in the DDDA.[1][3] However, molecular oxygen is also highly reactive with these free radicals. It scavenges them to form stable peroxy radicals, which are much less reactive and do not effectively initiate polymerization.[3][4] This effectively stops the curing process at the surface where oxygen is abundant.
Q3: How can I create an inert curing atmosphere in a laboratory setting?
A3: For smaller lab setups, you can create a simple inert chamber. This can be a tray or box with a transparent cover (like a quartz window or a clear film that transmits UV light) that allows the UV light to pass through.[1] An inlet for an inert gas like nitrogen is used to purge the air and maintain a positive pressure of the inert gas inside the chamber during curing.[1]
Q4: Are there any chemical additives that can help with surface cure?
A4: Yes, certain additives can mitigate oxygen inhibition. Amine synergists and thiols are commonly used.[3] These molecules can react with the unreactive peroxy radicals to regenerate active radicals that can continue the polymerization process. Ethers can also be used but are generally less effective and required in larger quantities.[3]
Q5: Will increasing the UV lamp power always improve surface cure?
A5: Increasing the UV intensity is a common and often effective method to improve surface cure.[2] A higher intensity generates a greater concentration of free radicals, which can help to outcompete the inhibitory reaction with oxygen.[2][3] However, there is a point of diminishing returns, and excessively high intensity can sometimes lead to other issues like yellowing or degradation of the coating. It's a balance of intensity and exposure time.
Quantitative Data on Surface Cure Improvement
The following tables provide representative data on how formulation and process changes can affect the surface cure of a hypothetical DDDA coating.
Table 1: Effect of Photoinitiator Concentration and Amine Synergist on Surface Cure
| Formulation ID | DDDA (wt%) | Photoinitiator (wt%) | Amine Synergist (wt%) | Surface Tack | Pendulum Hardness (s) |
| F1 | 97 | 3 | 0 | Tacky | 45 |
| F2 | 95 | 5 | 0 | Slightly Tacky | 70 |
| F3 | 95 | 3 | 2 | Tack-Free | 95 |
| F4 | 93 | 5 | 2 | Tack-Free | 120 |
Table 2: Effect of Curing Atmosphere and UV Intensity on Surface Cure
| Sample ID | UV Intensity (mW/cm²) | Curing Atmosphere | Surface Tack | Pendulum Hardness (s) |
| S1 | 100 | Air | Tacky | 50 |
| S2 | 200 | Air | Slightly Tacky | 80 |
| S3 | 100 | Nitrogen | Tack-Free | 130 |
| S4 | 200 | Nitrogen | Tack-Free | 155 |
Experimental Protocols
Protocol 1: Assessment of Surface Tack
-
Objective: To qualitatively assess the degree of surface cure.
-
Materials: Cured DDDA coating on a substrate, cotton ball, low-tack adhesive tape (e.g., masking tape).
-
Procedure:
-
Immediately after UV curing, lightly touch the surface of the coating with a clean fingertip (wearing a powder-free glove). Note the degree of stickiness.
-
Gently press a fresh cotton ball onto the surface and then remove it. Observe if any fibers adhere to the surface. A tack-free surface will not retain any fibers.
-
Lightly press a strip of low-tack adhesive tape onto the coating surface and then peel it off. A fully cured surface will not show any marking or transfer of material to the tape.
-
Protocol 2: Pendulum Hardness Test (König Method)
-
Objective: To quantitatively measure the surface hardness of the cured coating, which correlates with the degree of cure.
-
Apparatus: König pendulum hardness tester.
-
Procedure:
-
Place the coated substrate on the sample stage of the pendulum hardness tester.
-
Deflect the pendulum to the specified starting angle (e.g., 6°) and release it so that the two balls of the pendulum rest on the coating surface.
-
Simultaneously, start a timer or the instrument's automatic counter.
-
The pendulum will begin to oscillate. The time in seconds for the amplitude of the oscillations to decrease from the starting angle to a defined end angle (e.g., 3°) is recorded as the pendulum hardness.
-
Perform at least three measurements at different locations on the coating and report the average value.
-
Visualizations
References
purification methods for 1,10-Decanediol diacrylate to remove inhibitors
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the removal of inhibitors from 1,10-decanediol diacrylate.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound contain an inhibitor?
A1: Inhibitors are added to reactive monomers like this compound to prevent spontaneous polymerization during shipping and storage.[1][2] These chemical substances, typically antioxidants, react with any free radicals that may form, thus ensuring the monomer's shelf-life and stability.[3]
Q2: What are the common inhibitors found in acrylates?
A2: Common polymerization inhibitors used in acrylates include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ or 4-methoxyphenol), 4-tert-butylcatechol (TBC), and phenothiazine (PTZ).[3][4][5][6] MEHQ is a frequently used stabilizer for similar monomers.[7]
Q3: When is it necessary to remove the inhibitor?
A3: It is crucial to remove the inhibitor before initiating a polymerization reaction.[2] If present, the inhibitor will react with the free radical initiator, reducing its efficiency and concentration.[2] This can lead to unpredictable reaction kinetics, lower conversion rates, and altered final polymer properties, which is particularly problematic in controlled polymerization experiments.[2][8]
Q4: What are the most effective laboratory methods for removing these inhibitors?
A4: The three most common and effective methods are:
-
Column Chromatography: Passing the monomer through a column filled with basic or neutral alumina is a simple, fast, and highly effective method.[2][8][9]
-
Aqueous Extraction (Caustic Wash): Washing the monomer with an aqueous solution of sodium hydroxide (NaOH) effectively removes acidic inhibitors like HQ and MEHQ.[10][11] This is followed by washing with water and drying.[10]
-
Vacuum Distillation: This method can separate the monomer from non-volatile inhibitors. However, it must be performed carefully at reduced pressure to avoid thermally induced polymerization.[1][4]
Q5: Can I simply add more initiator to overcome the inhibitor instead of removing it?
A5: For some industrial-grade polymerizations, using a higher amount of initiator can overcome the effect of the inhibitor.[2] However, for research and applications requiring high accuracy and predictable results, this is not recommended as it can make the final molecular weight and conversion unpredictable.[2]
Troubleshooting Guide
Q: My monomer solidified (polymerized) during the purification process. What went wrong?
A: Unintended polymerization during purification is typically caused by exposure to excessive heat or light.[4][12] If using vacuum distillation, ensure the temperature is kept as low as possible.[1] For all methods, work quickly and protect the monomer from direct light. Once purified, the uninhibited monomer is highly reactive and should be stored in a freezer or refrigerator in a dark container and used promptly.[1][9]
Q: I purified the monomer, but my polymerization reaction is still inhibited (slow or no reaction). Why?
A: This indicates that the inhibitor was not completely removed. The efficiency of the purification method may have been insufficient. Consider passing the monomer through the alumina column a second time or increasing the number of NaOH washes. For column chromatography, ensure you are using a sufficient amount of alumina for the volume of monomer being purified.
Q: After using the NaOH wash method, my this compound appears cloudy. What should I do?
A: A cloudy appearance suggests the presence of residual water. It is critical to thoroughly dry the monomer after washing. Use an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), and ensure sufficient contact time before decanting or filtering.[10]
Q: How can I confirm that the inhibitor has been successfully removed?
A: The most definitive method is analytical, such as using gas or liquid chromatography to check for the inhibitor's presence. However, a practical and common way to verify removal is by proceeding with your polymerization. A successful reaction with predictable kinetics is a strong indicator that the inhibitor is gone. For phenolic inhibitors like MEHQ, the removal of the inhibitor into the aqueous phase during a caustic wash can sometimes be visually monitored.[11]
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Relative Speed | Equipment Needed | Advantages | Disadvantages |
| Column Chromatography | Adsorption of the polar inhibitor onto a solid stationary phase (alumina).[9] | Fast | Glass column, alumina (basic or neutral), collection flask. | Simple, highly effective, cost-effective, works for various inhibitors.[9] | Requires solvent for elution if monomer is viscous; alumina is a disposable solid waste.[4] |
| Aqueous NaOH Wash | Acid-base neutralization reaction to extract acidic inhibitors (HQ, MEHQ) into the aqueous phase.[11] | Moderate | Separatory funnel, NaOH solution, distilled water, drying agent (e.g., MgSO₄). | Excellent for acidic inhibitors, scalable. | Only effective for acidic inhibitors; requires a drying step to remove residual water.[10] |
| Vacuum Distillation | Separation based on differences in boiling points between the monomer and the non-volatile inhibitor.[1] | Slow | Full vacuum distillation setup (distilling flask, condenser, receiving flask, vacuum pump, heating mantle). | Can yield very pure monomer; removes non-volatile impurities, not just inhibitors. | Risk of premature polymerization due to heat[1]; requires specialized equipment. |
Experimental Protocols
Protocol: Purification via Basic Alumina Column
This is the most widely recommended method for its simplicity and efficiency.[9]
Materials:
-
This compound (inhibited)
-
Activated basic alumina
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Collection flask (e.g., round-bottom flask), protected from light with aluminum foil
-
Funnel
Procedure:
-
Prepare the Column: Secure the glass column vertically to a stand. If it does not have a fritted disc, place a small plug of glass wool at the bottom to retain the alumina.
-
Pack the Column: Close the stopcock. Slowly add the activated basic alumina to the column, tapping the side gently to ensure even packing. A general rule is to use approximately 10-20g of alumina for every 100mL of monomer.
-
Load the Monomer: Place the foil-wrapped collection flask under the column outlet. Carefully pour or pipette the inhibited this compound onto the top of the alumina bed.[4]
-
Elute and Collect: Open the stopcock and allow the monomer to pass through the alumina column under gravity.[4] The first few drops may be discarded. Collect the purified, inhibitor-free monomer in the flask.
-
Storage: Once the monomer has been collected, blanket it with an inert gas (like nitrogen or argon) if possible, seal the flask, and store it in a freezer (~ -20°C) or refrigerator.[1] The purified monomer should be used as soon as possible, preferably within a day or two, as it can now polymerize easily.[9]
-
Disposal: The used alumina, now containing the inhibitor, should be disposed of as solid chemical waste according to your institution's safety guidelines.[4]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for purifying this compound via an alumina column.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting common issues in inhibitor removal.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,10-Decanediol dimethacrylate Yes 4-Methoxyphenol inhibitor 6701-13-9 [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,10-Decanediol Diacrylate (DDDA) and 1,6-Hexanediol Diacrylate (HDDA) in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of appropriate monomers is a critical determinant of the final properties and performance of polymeric materials in biomedical and pharmaceutical applications. Among the diverse array of available crosslinking agents, aliphatic diacrylates are widely utilized for their ability to form robust polymer networks. This guide provides an objective comparison of two such diacrylates: 1,10-decanediol diacrylate (DDDA) and 1,6-hexanediol diacrylate (HDDA). The primary distinction between these two monomers lies in the length of the aliphatic spacer chain connecting the two acrylate functionalities—a ten-carbon chain in DDDA versus a six-carbon chain in HDDA. This structural difference significantly influences the mechanical, thermal, biocompatibility, and degradation characteristics of the resulting polymers. This document summarizes key performance data from available literature, presents detailed experimental protocols for characterization, and offers visual aids to elucidate the structure-property relationships.
Data Presentation: A Quantitative Comparison
The following tables summarize the key physicochemical properties of DDDA and HDDA and the performance characteristics of polymers derived from them. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, some of the data presented represents typical values or trends observed for polymers with varying aliphatic chain lengths.
Table 1: Physicochemical Properties of DDDA and HDDA Monomers
| Property | This compound (DDDA) | 1,6-Hexanediol Diacrylate (HDDA) |
| Molecular Formula | C₁₆H₂₆O₄ | C₁₂H₁₈O₄ |
| Molecular Weight | 282.38 g/mol | 226.27 g/mol |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Viscosity (at 25°C) | Higher (relative to HDDA) | ~9-15 mPa·s[1] |
| Key Feature | Longer, more flexible aliphatic chain | Shorter, more rigid aliphatic chain |
Table 2: Comparative Performance of Polymers Derived from DDDA and HDDA
| Performance Parameter | Poly(this compound) (PDDDA) | Poly(1,6-hexanediol diacrylate) (PHDDA) | General Trend with Increasing Chain Length |
| Mechanical Properties | |||
| Tensile Strength | Lower | Higher | Decreases |
| Young's Modulus | Lower | Higher | Decreases |
| Elongation at Break | Higher | Lower | Increases |
| Flexibility/Toughness | Higher | Lower | Increases |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | Lower | Higher | Decreases |
| Thermal Stability | Potentially lower | Potentially higher | May decrease |
| Biocompatibility | |||
| In Vitro Cytotoxicity | Generally low, but leachable monomers can be a concern | Generally low, but leachable monomers can be a concern | Dependent on monomer leaching and degradation products |
| Degradation Properties | |||
| Hydrolytic Degradation Rate | Slower (due to increased hydrophobicity) | Faster (relative to PDDDA) | Decreases with increased hydrophobicity |
| Enzymatic Degradation Rate | Dependent on enzyme and polymer morphology | Dependent on enzyme and polymer morphology | Variable |
Structure-Property Relationship
The difference in the length of the aliphatic spacer between DDDA and HDDA is the primary driver of the observed differences in their corresponding polymer properties.
Caption: Relationship between diacrylate chain length and polymer properties.
Detailed Experimental Protocols
The following sections outline generalized methodologies for the synthesis and characterization of polymers from DDDA and HDDA.
Polymer Synthesis: Photopolymerization
This protocol describes a typical method for fabricating polymer films or scaffolds using UV-induced photopolymerization.
Caption: General workflow for photopolymerization of diacrylate monomers.
Protocol:
-
Formulation: Prepare a solution containing the diacrylate monomer (DDDA or HDDA) and a photoinitiator (e.g., 0.5-2 wt% of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO). The components can be mixed in the dark until a homogenous solution is obtained.
-
Molding: Pour the liquid resin into a mold of the desired geometry (e.g., a silicone mold for tensile testing specimens).
-
UV Curing: Expose the resin-filled mold to a UV light source (e.g., 365 nm) at a specified intensity and duration to initiate polymerization and crosslinking.
-
Post-Curing: To ensure complete conversion of the acrylate groups, a post-curing step may be performed. This can involve further UV exposure or thermal treatment in an oven at a temperature below the polymer's degradation point.
-
Sample Preparation: Carefully remove the cured polymer from the mold for subsequent characterization.
Mechanical Property Analysis: Tensile Testing
Tensile testing is performed to determine the Young's modulus, ultimate tensile strength, and elongation at break of the polymer.
Protocol:
-
Specimen Preparation: Prepare dog-bone shaped specimens according to a standard such as ASTM D638.
-
Testing Instrument: Use a universal testing machine equipped with a suitable load cell.
-
Test Conditions: Mount the specimen in the grips of the testing machine and apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Data Analysis: Calculate the stress and strain from the load and displacement data. Determine the Young's modulus from the initial linear portion of the stress-strain curve, the ultimate tensile strength as the maximum stress reached, and the elongation at break as the strain at fracture.
Thermal Property Analysis: Dynamic Mechanical Analysis (DMA)
DMA is used to characterize the viscoelastic properties of the polymer and to determine its glass transition temperature (Tg).
Caption: Workflow for Dynamic Mechanical Analysis of polymer samples.
Protocol:
-
Sample Preparation: Prepare rectangular specimens of the polymer with defined dimensions.
-
Instrument Setup: Mount the sample in the DMA instrument using an appropriate clamp (e.g., tensile or three-point bending).
-
Testing Parameters: Set the oscillation frequency (e.g., 1 Hz) and strain amplitude. Program a temperature ramp (e.g., from -50°C to 150°C at a rate of 3°C/min).
-
Data Acquisition: The instrument will apply a sinusoidal stress and measure the resulting strain as a function of temperature.
-
Data Analysis: Plot the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature. The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.
Biocompatibility Assessment: In Vitro Cytotoxicity
This protocol provides a general method for assessing the in vitro cytotoxicity of the polymers, often due to the leaching of unreacted monomers or degradation byproducts.
Protocol:
-
Material Extraction: Prepare extracts of the cured polymer by incubating samples in a cell culture medium (e.g., DMEM) for a defined period (e.g., 24-72 hours) at 37°C, following ISO 10993-5 guidelines.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts or human mesenchymal stem cells) in a multi-well plate and allow them to attach and proliferate.
-
Exposure: Replace the standard culture medium with the prepared material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.
-
Incubation: Incubate the cells with the extracts for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable assay, such as the MTT or XTT assay, which measures mitochondrial activity.
-
Data Analysis: Quantify the cell viability relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect.
Degradation Studies: Hydrolytic and Enzymatic
These protocols outline methods to evaluate the degradation of the polymers under simulated physiological conditions.
Hydrolytic Degradation Protocol:
-
Sample Preparation: Prepare pre-weighed, dried samples of the polymer.
-
Incubation: Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
Time Points: At predetermined time intervals, remove the samples from the PBS.
-
Analysis:
-
Mass Loss: Rinse the samples with deionized water, dry them to a constant weight, and record the weight to determine the percentage of mass loss.
-
Water Uptake: Weigh the samples before drying to determine the amount of water absorbed.
-
Molecular Weight Change: Analyze the polymer's molecular weight distribution using techniques like Gel Permeation Chromatography (GPC) if soluble degradation products are formed.
-
Morphological Changes: Examine the surface of the samples using Scanning Electron Microscopy (SEM).
-
Enzymatic Degradation Protocol:
-
Enzyme Solution: Prepare a solution of a relevant enzyme (e.g., lipase or esterase) in a buffer solution (e.g., PBS) at a physiologically relevant concentration and pH.
-
Incubation: Immerse pre-weighed, dried polymer samples in the enzyme solution at 37°C. Include a control group in the buffer solution without the enzyme.
-
Analysis: At various time points, analyze the samples for mass loss, water uptake, molecular weight changes, and morphological changes as described in the hydrolytic degradation protocol. Compare the degradation rates between the enzyme-containing and control groups to determine the extent of enzymatic degradation.
Conclusion
The choice between this compound and 1,6-hexanediol diacrylate for a specific polymer application depends on the desired balance of properties.
-
PDDDA , with its longer aliphatic spacer, is expected to yield more flexible and tougher polymers with a lower glass transition temperature. Its increased hydrophobicity may lead to slower hydrolytic degradation, which could be advantageous for applications requiring long-term stability.
-
PHDDA , on the other hand, is likely to produce more rigid polymers with higher mechanical strength and a higher glass transition temperature.[1] Its relatively lower hydrophobicity may result in a faster rate of hydrolytic degradation.
For applications in drug delivery and tissue engineering, the biocompatibility of both materials is a critical consideration. While the base polymers are generally considered biocompatible, the potential for leaching of unreacted monomers and the nature of the degradation products must be carefully evaluated for any specific formulation and application. The experimental protocols provided in this guide offer a framework for conducting a thorough comparative analysis to inform the selection of the most suitable diacrylate monomer for your research and development needs.
References
A Comparative Guide to 1,10-Decanediol Diacrylate (DDDA) and PEGDA as Crosslinkers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of polymeric biomaterials, particularly hydrogels used in tissue engineering and drug delivery. This guide provides a comprehensive comparison of two commonly used diacrylate crosslinkers: 1,10-Decanediol diacrylate (DDDA) and Poly(ethylene glycol) diacrylate (PEGDA). This comparison focuses on their chemical structures, and the resulting mechanical properties, biocompatibility, and degradation characteristics of the crosslinked hydrogels, supported by available data and detailed experimental protocols.
Chemical Structure and Fundamental Properties
The distinct chemical structures of DDDA and PEGDA form the basis for their differing behaviors in hydrogel networks.
This compound (DDDA) is a long-chain aliphatic diacrylate. Its key features include:
-
Hydrophobicity: The ten-carbon aliphatic chain makes DDDA a hydrophobic molecule.[1]
-
Flexibility: The long, flexible chain can impart increased toughness and flexibility to polymer networks.[2]
Poly(ethylene glycol) Diacrylate (PEGDA) is a derivative of polyethylene glycol, a polymer well-known for its biocompatibility. Its main characteristics are:
-
Hydrophilicity: The repeating ethylene glycol units render PEGDA highly hydrophilic.[3]
-
Tunability: PEGDA is commercially available in a wide range of molecular weights, allowing for precise control over crosslinking density and, consequently, the mechanical properties of the resulting hydrogel.[4]
Below is a DOT script generating a diagram of the chemical structures of DDDA and PEGDA.
Comparative Performance of DDDA and PEGDA Crosslinked Hydrogels
The choice between DDDA and PEGDA as a crosslinker significantly impacts the key performance attributes of a hydrogel.
Mechanical Properties
The mechanical properties of a hydrogel, such as its stiffness and elasticity, are crucial for its intended application, especially in tissue engineering where scaffolds should ideally mimic the native tissue environment.
PEGDA-crosslinked hydrogels have been extensively studied, and their mechanical properties are highly tunable. The compressive modulus of PEGDA hydrogels can be controlled by altering the polymer concentration and the molecular weight of the PEGDA precursor. For instance, increasing the total polymer concentration from 20 wt% to 40 wt% can increase the compressive modulus by a factor of 3 to 4.[5] Similarly, using lower molecular weight PEGDA at the same concentration results in a higher crosslinking density and thus a stiffer hydrogel.[6]
DDDA-crosslinked hydrogels , owing to the hydrophobic and flexible nature of the crosslinker, are expected to exhibit different mechanical behavior. The long aliphatic chain of DDDA can provide flexibility and toughness.[2] In polymer networks, DDDA is known to enhance mechanical strength and durability.[2] While specific quantitative data for pure DDDA hydrogels is limited, it is anticipated that they would form more flexible and tougher networks compared to short-chain PEGDA hydrogels at similar crosslinking densities.
| Property | This compound (DDDA) | Poly(ethylene glycol) Diacrylate (PEGDA) |
| Compressive Modulus | Expected to be lower and more flexible compared to low MW PEGDA at similar crosslink densities. The long chain may provide toughness. | Highly tunable (e.g., ~30 kPa to >2 MPa) by varying PEGDA concentration and molecular weight.[5][6] |
| Tensile Strength | The flexible ten-carbon chain can enhance toughness and impact resistance.[2] | Generally lower for higher molecular weight PEGDA, which are more elastic and less brittle.[6] |
| Elasticity | The long aliphatic chain is expected to impart significant flexibility and elasticity. | Tunable; longer PEGDA chains lead to more elastic hydrogels.[7] |
Swelling Behavior
The swelling ratio of a hydrogel is a measure of its ability to absorb and retain water, which is critical for nutrient transport in tissue engineering and for controlled drug release.
PEGDA hydrogels are highly hydrophilic and exhibit significant swelling in aqueous environments. The swelling ratio is inversely proportional to the crosslinking density; hydrogels with higher PEGDA concentrations or lower molecular weight PEGDA have lower swelling ratios.[6]
DDDA-crosslinked hydrogels , due to the hydrophobicity of the DDDA crosslinker, are expected to have a significantly lower swelling ratio compared to PEGDA hydrogels. The hydrophobic domains created by the long alkyl chains will repel water, limiting the water uptake capacity of the hydrogel network.[1]
| Property | This compound (DDDA) | Poly(ethylene glycol) Diacrylate (PEGDA) |
| Swelling Ratio | Expected to be low due to the hydrophobic nature of the decanediol chain. | High and tunable, decreasing with increased crosslinking density (e.g., swelling ratios from ~2 to over 30).[6] |
| Water Content | Expected to be significantly lower than in PEGDA hydrogels. | High, often exceeding 90% of the total weight. |
Biocompatibility
Biocompatibility is a prerequisite for any material intended for biomedical applications.
PEGDA is widely recognized for its excellent biocompatibility and low immunogenicity.[3][8] PEG-based materials are known to resist protein adsorption and cell adhesion, which can be advantageous for creating "blank slate" biomaterials where cell interaction is controlled through the incorporation of specific bioactive motifs.[4]
DDDA 's biocompatibility in the context of hydrogels for internal applications is less documented. While it has been used in biomedical hydrogel synthesis, its more hydrophobic nature could potentially lead to different cellular interactions compared to PEGDA.[2] Residual unreacted DDDA monomers could also be a concern due to potential cytotoxicity. Thorough biocompatibility testing is essential for any DDDA-based biomaterial.
| Property | This compound (DDDA) | Poly(ethylene glycol) Diacrylate (PEGDA) |
| Cell Viability | Requires thorough investigation; potential for cytotoxicity from unreacted hydrophobic monomers. | Generally high, though can be affected by crosslinking density and photoinitiator concentration.[5] |
| Immunogenicity | Less characterized; the hydrophobic nature may trigger different immune responses compared to PEGDA. | Low, due to the protein-repellent properties of the PEG backbone.[3] |
Biodegradability
The degradation profile of a hydrogel is critical for applications such as drug delivery and tissue regeneration, where the scaffold should degrade at a rate that matches tissue formation or the desired drug release kinetics.
PEGDA hydrogels are known to degrade via hydrolysis of the ester linkages in the acrylate groups.[9] This degradation is typically slow, occurring over months to years in vivo.[10] The degradation rate can be influenced by the crosslinking density and the surrounding biological environment, including the presence of reactive oxygen species.[9]
DDDA-crosslinked hydrogels also contain hydrolytically labile ester bonds and are therefore expected to be biodegradable. The degradation rate will likely be influenced by the hydrophobicity of the network, which could affect water penetration and access to the ester bonds. It is hypothesized that the more hydrophobic environment within the DDDA-crosslinked network might slow down the hydrolysis process compared to the highly hydrated PEGDA network.
| Property | This compound (DDDA) | Poly(ethylene glycol) Diacrylate (PEGDA) |
| Degradation Mechanism | Primarily through hydrolysis of ester linkages. | Primarily through hydrolysis of ester linkages.[9] |
| Degradation Rate | Expected to be slow; the hydrophobic nature may influence the rate of hydrolysis. | Slow (months to years in vivo) and can be influenced by crosslinking density and environmental factors.[9][10] |
Experimental Protocols
Accurate and reproducible characterization of hydrogel properties is essential for comparing different formulations. Below are detailed methodologies for key experiments.
Hydrogel Synthesis (General Photopolymerization Protocol)
A general workflow for synthesizing and characterizing crosslinked hydrogels is depicted in the following DOT script-generated diagram.
-
Preparation of Precursor Solution: Dissolve the primary monomer (e.g., acrylamide, methacrylic acid) and the crosslinker (DDDA or PEGDA) in a suitable solvent (e.g., deionized water, phosphate-buffered saline (PBS)). Add a photoinitiator (e.g., Irgacure 2959) to the solution and mix until fully dissolved. The concentrations of each component should be carefully controlled to achieve the desired properties.
-
Molding: Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., cylindrical molds for compression testing, dog-bone shaped molds for tensile testing).
-
Photopolymerization: Expose the mold containing the precursor solution to UV light of a specific wavelength and intensity for a defined period to initiate crosslinking.
-
Equilibration: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of PBS (or other relevant buffer) to allow it to swell to equilibrium and to leach out any unreacted components. The PBS should be changed periodically.
Mechanical Testing (Unconfined Compression)
-
Prepare cylindrical hydrogel samples (e.g., 6 mm diameter, 2 mm height) as described above.
-
Allow the samples to equilibrate in PBS at 37°C for at least 24 hours.
-
Measure the diameter and height of the swollen hydrogel sample.
-
Place the sample on the lower platen of a universal testing machine equipped with a suitable load cell.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting stress-strain data.
-
The compressive modulus is typically calculated from the slope of the linear region of the stress-strain curve (e.g., between 10% and 20% strain).
Swelling Ratio Measurement
-
After fabrication, blot the surface of the hydrogel to remove excess water and record its initial swollen weight (Ws).
-
Lyophilize (freeze-dry) the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).
-
The equilibrium swelling ratio (Q) is calculated using the following formula: Q = (Ws - Wd) / Wd
In Vitro Biocompatibility (MTT Assay)
-
Sterilize hydrogel samples by, for example, UV irradiation or ethylene oxide treatment.
-
Place the sterile hydrogels into a 24-well plate.
-
Seed a specific cell line (e.g., L929 fibroblasts, human mesenchymal stem cells) onto the surface of the hydrogels or encapsulate them within the hydrogels during fabrication.
-
Culture the cells for a predetermined period (e.g., 1, 3, and 7 days).
-
At each time point, add MTT reagent to the wells and incubate according to the manufacturer's protocol. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to a control group (e.g., cells cultured on tissue culture plastic).
In Vitro Degradation Study
-
Prepare pre-weighed, lyophilized hydrogel samples (W_initial).
-
Immerse the samples in a known volume of PBS (pH 7.4) at 37°C. To accelerate degradation, a higher temperature or the addition of enzymes (e.g., esterase) can be used, but it's important to note that this may not fully replicate in vivo conditions.[1]
-
At predetermined time intervals, remove the hydrogel samples from the PBS.
-
Rinse the samples with deionized water to remove salts.
-
Lyophilize the samples to a constant weight to obtain the dry weight at that time point (W_t).
-
The percentage of mass loss is calculated as: Mass Loss (%) = [(W_initial - W_t) / W_initial] * 100
Choosing the Right Crosslinker: A Decision Guide
The selection between DDDA and PEGDA should be guided by the specific requirements of the intended application. The following flowchart provides a simplified decision-making framework.
Conclusion
Both this compound and Poly(ethylene glycol) diacrylate are versatile crosslinkers for the fabrication of hydrogels for biomedical applications. The choice between them hinges on the desired properties of the final material.
-
PEGDA is the crosslinker of choice when high water content, tunable mechanical properties, and a well-established biocompatibility profile are paramount. Its versatility, stemming from the availability of various molecular weights, allows for the creation of hydrogels with a wide range of stiffness and swelling characteristics.
-
DDDA presents an interesting alternative when increased flexibility, toughness, and hydrophobicity are desired. Its long aliphatic chain is expected to create more elastic and less water-swollen networks. However, the limited availability of quantitative data on DDDA-crosslinked hydrogels necessitates thorough characterization and biocompatibility assessment for any new formulation.
Future research should focus on generating more comprehensive data for DDDA-based hydrogels to enable a more direct and quantitative comparison with the well-established PEGDA systems. This will allow researchers to make more informed decisions when designing novel biomaterials with tailored properties for specific applications in drug delivery and tissue engineering.
References
- 1. poly-med.com [poly-med.com]
- 2. Buy this compound | 13048-34-5 [smolecule.com]
- 3. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In Vitro Enzymatic Degradation of Cross-Linked Poly(trimethylene carbonate) Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Swelling - Hydrogel Design [hydrogeldesign.org]
- 7. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro enzymatic degradation of the PTMC/cross-linked PEGDA blends [frontiersin.org]
The Impact of Chain Length on the Mechanical Properties of Diacrylate Crosslinkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of the final mechanical properties of hydrogel-based materials. This guide provides an objective comparison of the performance of long-chain versus short-chain diacrylate crosslinkers, supported by experimental data, to inform the rational design of hydrogels for applications ranging from tissue engineering to drug delivery.
The chain length of a diacrylate crosslinker fundamentally dictates the architecture of the resulting polymer network, thereby influencing its mechanical behavior. Short-chain crosslinkers, with their limited length, create a higher crosslinking density, resulting in a tighter, more constrained network. Conversely, long-chain crosslinkers form a network with a lower crosslinking density, characterized by a larger mesh size and greater flexibility of the polymer chains between crosslinks. These structural differences manifest in distinct mechanical profiles.
Comparative Analysis of Mechanical Properties
The mechanical properties of hydrogels are intricately linked to the molecular weight of the diacrylate crosslinkers used in their formulation. As a general principle, an inverse relationship exists between the crosslinker chain length and the stiffness of the hydrogel, while a direct relationship is observed with properties related to flexibility and swelling.
Hydrogels formulated with short-chain diacrylate crosslinkers typically exhibit:
-
Higher Tensile and Compressive Modulus: The high crosslinking density imparts rigidity to the hydrogel, making it stiffer and more resistant to deformation under both tensile and compressive stress.
-
Lower Elongation at Break: The tightly crosslinked network restricts polymer chain mobility, leading to a more brittle material that fractures at lower strains.
-
Lower Swelling Ratio: The smaller mesh size of the network physically constrains the uptake of water, resulting in a lower equilibrium swelling ratio.
In contrast, hydrogels prepared with long-chain diacrylate crosslinkers generally demonstrate:
-
Lower Tensile and Compressive Modulus: The lower crosslinking density and increased length of polymer chains between crosslinks contribute to a softer, more flexible material.
-
Higher Elongation at Break: The greater flexibility and mobility of the polymer chains allow the hydrogel to stretch more before breaking.
-
Higher Swelling Ratio: The larger mesh size can accommodate a greater volume of water, leading to a higher equilibrium swelling ratio.
The following tables summarize quantitative data from studies on poly(ethylene glycol) diacrylate (PEGDA) hydrogels, a widely used diacrylate crosslinker, illustrating the impact of molecular weight (MW) on their mechanical properties.
Table 1: Mechanical Properties of PEGDA Hydrogels with Varying Molecular Weights at 30% (w/w) Concentration
| Crosslinker Type | Molecular Weight (Da) | Compressive Modulus (MPa) | Tensile Modulus (MPa) | Swelling Ratio (v/v) |
| Short-Chain | 508 | 2.46 | 3.50 | 2.2 |
| Long-Chain | 3400 | 0.25 | 0.35 | 10.5 |
| Long-Chain | 6000 | 0.08 | 0.12 | 18.1 |
| Long-Chain | 10000 | 0.03 | 0.03 | 31.5 |
Data adapted from literature.[1]
Table 2: Mechanical Properties of Hydrogels with Different Short-Chain Ethylene Glycol Dimethacrylate Crosslinkers
| Crosslinker Type | Abbreviation | Compressive Strain at Failure (%) |
| Di(ethylene glycol) dimethacrylate | DEGDMA | ~58 |
| Tri(ethylene glycol) dimethacrylate | TEGDMA | ~55 |
| Tetra(ethylene glycol) dimethacrylate | Tetra-EGDMA | ~52 |
Data adapted from a study on polyampholyte hydrogels, illustrating the effect of increasing the length of short-chain crosslinkers.[2]
Visualizing the Network Structure and Experimental Workflow
To further elucidate the relationship between crosslinker chain length and hydrogel properties, the following diagrams illustrate the resulting network structures and a typical experimental workflow for their characterization.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data on the mechanical properties of hydrogels. The following are step-by-step methodologies for key experiments.
Protocol 1: Tensile Testing (adapted from ASTM D638)
Objective: To determine the tensile modulus, tensile strength, and elongation at break of the hydrogel.
Materials and Equipment:
-
Universal testing machine with a suitable load cell (e.g., 10 N or 100 N).
-
Tensile grips (e.g., pneumatic or screw-action grips).
-
Molds for creating dumbbell-shaped specimens (as per ASTM D638 Type IV or V).
-
Calipers for measuring specimen dimensions.
-
Phosphate-buffered saline (PBS) or deionized water for sample hydration.
Procedure:
-
Specimen Preparation:
-
Prepare hydrogel precursor solution and cast into dumbbell-shaped molds.
-
Cure the hydrogels according to the specific polymerization protocol.
-
Immerse the cured specimens in PBS or deionized water for at least 24 hours to reach equilibrium swelling.
-
-
Measurement of Dimensions:
-
Carefully remove a swollen specimen from the hydration bath.
-
Gently blot the surface to remove excess water.
-
Using calipers, measure the width and thickness of the gauge section of the dumbbell at three different points and calculate the average.
-
-
Testing:
-
Secure the specimen in the tensile grips of the universal testing machine, ensuring it is aligned vertically and not pre-stressed.
-
Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Convert the load-displacement data to a stress-strain curve.
-
Stress (σ) = Force / (initial cross-sectional area)
-
Strain (ε) = (Change in length) / (initial gauge length)
-
-
Determine the tensile modulus (Young's modulus) from the initial linear portion of the stress-strain curve.
-
The tensile strength is the maximum stress reached before fracture.
-
The elongation at break is the strain at which the specimen fractures, expressed as a percentage.
-
Protocol 2: Compression Testing (adapted from ASTM D695)
Objective: To determine the compressive modulus of the hydrogel.
Materials and Equipment:
-
Universal testing machine with a suitable load cell.
-
Parallel compression platens.
-
Cylindrical molds (e.g., 6 mm diameter, 2-3 mm height).
-
Calipers.
-
PBS or deionized water.
Procedure:
-
Specimen Preparation:
-
Prepare and cure cylindrical hydrogel specimens.
-
Equilibrate the specimens in PBS or deionized water for at least 24 hours.
-
-
Measurement of Dimensions:
-
Measure the diameter and height of the swollen cylindrical specimen.
-
-
Testing:
-
Place the specimen on the center of the lower compression platen.
-
Lower the upper platen until it just makes contact with the specimen.
-
Apply a compressive load at a constant crosshead speed (e.g., 1 mm/min).
-
Record the load and displacement data up to a defined strain (e.g., 10-20%).
-
-
Data Analysis:
-
Generate a stress-strain curve from the load-displacement data.
-
Stress (σ) = Force / (initial cross-sectional area)
-
Strain (ε) = (Change in height) / (initial height)
-
-
Calculate the compressive modulus from the initial linear region of the stress-strain curve (typically between 5% and 15% strain).
-
Protocol 3: Equilibrium Swelling Ratio Measurement
Objective: To determine the water uptake capacity of the hydrogel.
Materials and Equipment:
-
Analytical balance.
-
Vials or containers.
-
PBS or deionized water.
-
Kimwipes or filter paper.
-
Lyophilizer or vacuum oven.
Procedure:
-
Initial Swollen Weight:
-
Immerse the as-prepared hydrogel sample in a vial containing a sufficient volume of PBS or deionized water.
-
Allow the hydrogel to swell for at least 24-48 hours at a constant temperature (e.g., room temperature or 37°C) to ensure equilibrium is reached.
-
Carefully remove the swollen hydrogel, gently blot the surface with a Kimwipe to remove excess surface water, and immediately weigh it to obtain the swollen weight (Ws).
-
-
Dry Weight:
-
Freeze the swollen hydrogel (e.g., at -80°C).
-
Lyophilize the frozen sample until all water has been removed and a constant dry weight is achieved. Alternatively, dry the hydrogel in a vacuum oven at a suitable temperature until a constant weight is obtained.
-
Weigh the dried hydrogel to get the dry weight (Wd).
-
-
Calculation:
-
Calculate the equilibrium swelling ratio (ESR) using the following formula:
-
ESR = (Ws - Wd) / Wd
-
-
This guide provides a foundational understanding of how diacrylate crosslinker chain length influences the mechanical properties of hydrogels. By utilizing the provided data and experimental protocols, researchers can make more informed decisions in the design and fabrication of hydrogels with tailored mechanical performance for their specific applications.
References
Biocompatibility of 1,10-Decanediol Diacrylate for Medical Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate materials is a critical step in the development of safe and effective medical devices. For polymers that come into contact with the body, a thorough evaluation of biocompatibility is paramount. This guide provides a comparative analysis of the biocompatibility of 1,10-Decanediol diacrylate (DDA), a hydrophobic, long-chain diacrylate monomer, with other commonly used polymers in medical device fabrication: poly(methyl methacrylate) (PMMA), poly(ethylene glycol) diacrylate (PEGDA), and bisphenol A glycerolate dimethacrylate (bis-GMA). This comparison is based on key biocompatibility endpoints as defined by the ISO 10993 standards: cytotoxicity, sensitization, irritation, and genotoxicity.
Comparative Biocompatibility Overview
The following tables summarize the available data on the biocompatibility of DDA and its alternatives. It is important to note that direct comparisons can be challenging due to variations in specific formulations, testing conditions, and cell types used across different studies.
Table 1: In Vitro Cytotoxicity Data (ISO 10993-5)
| Material | Assay Type | Cell Line | Results | Conclusion |
| This compound (DDA) | - | - | Generally considered to have low toxicity.[1] Specific quantitative data from standardized ISO 10993-5 tests is not readily available in the reviewed literature. | Likely non-cytotoxic, but further standardized testing is required. |
| Poly(methyl methacrylate) (PMMA) | MTT Assay | Human Dental Pulp Cells | Eluent from PMMA resin resulted in a relative cell viability of 7.6% at day 7.[2] Incorporation of 0.9 wt% N-acetyl cysteine (NAC) increased viability to 97.6%.[2] | Can be cytotoxic due to residual monomer, but modifications can significantly improve biocompatibility.[2] |
| MTT Assay | MG63 human osteoblast-like cells | Undiluted extract of PMMA-co-EHA bone cement induced an approximate 40% reduction in cell viability after 72 hours.[3] | Shows moderate cytotoxic potential in its pure form.[3] | |
| Poly(ethylene glycol) diacrylate (PEGDA) | MTS Assay | MC3T3-E1 osteogenic cells | Eluates from PEGDA-gelatin hydrogels showed cell viability ≥70%.[4] | Generally considered non-cytotoxic, making it suitable for cell encapsulation applications.[4] |
| MTT Assay | L929 fibroblast cells | Hydrogel coatings containing PEGDA showed cell viability above 70%, though viability decreased with increasing PEGDA content.[5] | Non-cytotoxic at concentrations typically used in hydrogel formulations.[5] | |
| Bisphenol A glycerolate dimethacrylate (bis-GMA) | MTT Assay | Human Gingival Fibroblasts | A 50% reduction in cell viability was observed at a concentration of 0.087 mmol/L.[6] | Exhibits significant cytotoxic potential.[6] |
| MTT Assay | Human Peripheral Blood Mononuclear Cells | A 44–95% decrease in mitochondrial activity was observed at concentrations of 0.06–1 mM.[7] | Dose-dependent cytotoxicity has been demonstrated.[7] |
Table 2: Sensitization and Irritation Data (ISO 10993-10)
| Material | Test Type | Species | Results | Conclusion |
| This compound (DDA) | General Assessment | - | Acrylates, as a class, are known to have the potential to cause skin irritation and allergic reactions.[8] | Considered a potential sensitizer and irritant; requires specific testing.[8] |
| Poly(methyl methacrylate) (PMMA) | - | - | Generally considered to be a non-sensitizer and non-irritant when fully polymerized. Residual monomers can be irritants. | Low potential for sensitization and irritation in its final cured form. |
| Poly(ethylene glycol) diacrylate (PEGDA) | Guinea Pig Maximization Test | Guinea Pig | A hydrogel coating containing PEGDA showed no evidence of causing delayed dermal contact sensitization.[5] | Low sensitization potential.[5] |
| Bisphenol A glycerolate dimethacrylate (bis-GMA) | General Assessment | Human | Can cause skin and mucosal reactions.[9] | Known to have sensitization potential, particularly in dental applications.[9] |
Table 3: Genotoxicity Data (ISO 10993-3)
| Material | Assay Type | Results | Conclusion |
| This compound (DDA) | Ames Test | No mutagenic activity was exhibited at concentrations ≤120 µ g/plate in HPRT assays.[10] | Non-mutagenic in the Ames test.[10] |
| Poly(methyl methacrylate) (PMMA) | - | Generally considered non-genotoxic. The focus of toxicity is typically on the cytotoxic effects of the residual monomer. | Low genotoxic potential. |
| Poly(ethylene glycol) diacrylate (PEGDA) | - | Generally considered non-genotoxic and is widely used in biomedical applications with direct cell contact. | Low genotoxic potential. |
| Bisphenol A glycerolate dimethacrylate (bis-GMA) | Comet Assay | Induced DNA damage in human lymphocytes.[9] | Genotoxic potential has been demonstrated.[9] |
| Micronucleus Test | Slightly elevated the number of micronuclei in mammalian cells in vitro.[11] | Shows potential for inducing chromosomal damage.[11] |
Experimental Protocols
A brief overview of the standardized experimental protocols for the key biocompatibility tests is provided below.
ISO 10993-5: In Vitro Cytotoxicity
This test evaluates the potential for a material to cause cell death or inhibit cell growth.
-
Principle: Extracts of the test material or the material itself are brought into contact with a monolayer of cultured cells (e.g., L929 mouse fibroblasts).
-
Methods:
-
Extract Test: The material is incubated in a cell culture medium for a specified time and temperature. The resulting extract is then added to the cultured cells.
-
Direct Contact Test: The material is placed directly onto the cell layer.
-
Indirect Contact Test (Agar Diffusion): A layer of agar is placed over the cells, and the material is placed on top of the agar.
-
-
Evaluation: Cell viability is assessed quantitatively (e.g., using an MTT assay which measures metabolic activity) or qualitatively (by observing changes in cell morphology). A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
ISO 10993-10: Tests for Irritation and Skin Sensitization
These tests assess the potential of a material to cause a localized inflammatory response (irritation) or an allergic reaction (sensitization) upon contact with the skin.
-
Irritation Test:
-
Principle: Extracts of the material or the material itself are applied to the skin of a rabbit.
-
Procedure: The test substance is applied to a small area of shaved skin and observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 24, 48, and 72 hours).
-
Evaluation: The reactions are scored, and a Primary Irritation Index is calculated to classify the material's irritant potential.
-
-
Skin Sensitization Test (e.g., Guinea Pig Maximization Test - GPMT):
-
Principle: This test determines if a material can induce a delayed-type hypersensitivity reaction.
-
Procedure: Guinea pigs are initially exposed to the test substance (induction phase) and then, after a rest period, re-exposed (challenge phase).
-
Evaluation: The skin reaction at the challenge site is scored and compared to a control group to determine if sensitization has occurred.
-
ISO 10993-3: Tests for Genotoxicity, Carcinogenicity, and Reproductive Toxicity
This standard outlines the evaluation of the potential for a material to cause genetic damage.
-
Principle: A battery of tests is typically performed to assess different aspects of genotoxicity.
-
Common In Vitro Tests:
-
Ames Test (Bacterial Reverse Mutation Assay): Evaluates the potential of a substance to cause gene mutations in bacteria.
-
Micronucleus Test: Detects chromosomal damage in mammalian cells by looking for the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).
-
Chromosomal Aberration Test: Examines for structural changes in the chromosomes of cultured mammalian cells.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the key biocompatibility tests described above.
Biocompatibility Testing Workflow Overview
Logical Flow of Biocompatibility Evaluation
Conclusion and Recommendations
Based on the available data, this compound (DDA) presents as a potentially biocompatible material for medical device applications, particularly due to its hydrophobic nature which can be advantageous in certain contexts. However, the lack of specific, quantitative data from standardized biocompatibility tests is a significant gap. While general assessments suggest low toxicity, the known potential for acrylates to cause skin irritation and sensitization necessitates thorough evaluation.
In comparison:
-
PMMA has a long history of use and is generally considered biocompatible, with the primary concern being the leaching of residual monomer.
-
PEGDA demonstrates excellent biocompatibility, especially in hydrogel formulations, with low cytotoxicity and sensitization potential.
-
Bis-GMA raises more significant biocompatibility concerns due to its demonstrated cytotoxicity and genotoxicity, as well as the potential for leaching of BPA.
For researchers and developers considering DDA for a medical device, it is strongly recommended to conduct a comprehensive suite of biocompatibility tests according to the ISO 10993 standards. This will be crucial to definitively establish its safety profile and to ensure regulatory compliance. The selection of the most appropriate material will ultimately depend on the specific application, the nature and duration of tissue contact, and a thorough risk assessment of the final, sterilized medical device.
References
- 1. benchchem.com [benchchem.com]
- 2. peerj.com [peerj.com]
- 3. ucpages.uc.pt [ucpages.uc.pt]
- 4. A Pyk2 Inhibitor Incorporated into a PEGDA-Gelatin Hydrogel Promotes Osteoblast Activity and Mineral Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocompatible Hydrogel Coating on Silicone Rubber with Improved Antifouling and Durable Lubricious Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.pum.edu.pl [ojs.pum.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. Buy this compound | 13048-34-5 [smolecule.com]
- 9. ojs.pum.edu.pl [ojs.pum.edu.pl]
- 10. 1,10-Decanediol dimethacrylate | 6701-13-9 | Benchchem [benchchem.com]
- 11. Evaluation of the genotoxicity and cytotoxicity in the buccal epithelial cells of patients undergoing orthodontic treatment with three light-cured bonding composites by using micronucleus testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity Assays for 1,10-Decanediol Diacrylate (DDDA)-Based Materials
This guide offers a comparative overview of common in vitro cytotoxicity assays applicable to biomaterials derived from 1,10-decanediol diacrylate (DDDA). While DDDA is often cited for its biocompatibility and minimal cytotoxicity in applications like dental resins and hydrogels, a thorough evaluation using multiple assay types is crucial for comprehensive safety assessment.[1] This document provides researchers, scientists, and drug development professionals with a comparison of key assays, detailed experimental protocols, and illustrative diagrams to guide experimental design.
Due to a lack of readily available, direct comparative studies with quantitative IC50 values for DDDA on various human cell lines, this guide will focus on comparing the principles, protocols, and types of data generated by three common cytotoxicity assays: MTT, LDH, and Live/Dead staining.[2]
Comparison of Cytotoxicity Assay Features
The selection of a cytotoxicity assay depends on the specific research question, the nature of the DDDA-based material (e.g., scaffold, hydrogel, resin), and the expected mechanism of cell death. The following table summarizes and compares the key features of three widely used assays.
| Feature | MTT Assay | LDH Assay | Live/Dead Viability/Cytotoxicity Assay |
| Principle | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) into a colored formazan product.[3][4] | Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[5][6] | A fluorescence-based assay that simultaneously identifies live and dead cells using two different dyes.[7][8] |
| What is Measured | Cell viability and proliferation.[9] | Cell membrane damage and necrosis.[10] | Direct visualization and quantification of live vs. dead cells.[11] |
| Advantages | Well-established, high-throughput, and sensitive.[3] | Measures a direct marker of cell death, non-radioactive, and can be performed on the cell culture supernatant without lysing the remaining cells.[5] | Provides both qualitative (imaging) and quantitative (cell counting) data; distinguishes between live and dead cell populations.[7] |
| Disadvantages | Can be influenced by the metabolic state of the cells; insoluble formazan crystals require a solubilization step; some materials may interfere with the assay.[12] | LDH in the serum of the culture medium can lead to high background; only measures cell death via membrane rupture.[6] | Requires a fluorescence microscope; photobleaching can be an issue; staining can be affected by the material's properties (e.g., autofluorescence). |
| Typical Output | Absorbance at 570-590 nm, often converted to % cell viability relative to a control.[2] | Absorbance at ~490 nm, often converted to % cytotoxicity relative to a positive control (lysed cells).[13] | Fluorescent images showing live (green) and dead (red) cells; quantitative data can be obtained by cell counting.[8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and accuracy of cytotoxicity data. The following are generalized protocols for the MTT, LDH, and Live/Dead assays, adapted for the evaluation of DDDA-based biomaterials.
MTT Assay Protocol
This protocol assesses the metabolic activity of cells cultured in the presence of a DDDA-based material.[9]
Materials:
-
DDDA-based material (sterilized)
-
Appropriate cell line (e.g., L929 fibroblasts, human gingival fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Introduce the sterilized DDDA-based material to the cells. This can be done by placing small discs of the material directly onto the cell monolayer (direct contact) or by using an extract of the material. For an extract, incubate the material in culture medium for a specified period (e.g., 24-72 hours), and then use this conditioned medium to treat the cells.[14] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay Protocol
This assay measures the release of LDH from cells with damaged membranes.[5]
Materials:
-
DDDA-based material (sterilized)
-
Appropriate cell line
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for positive control)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Material Exposure: Follow steps 1 and 2 of the MTT assay protocol. Include wells with cells treated with lysis buffer as a positive control for maximum LDH release and wells with medium only for background control.[15]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to determine background absorbance.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the positive control.
Live/Dead Viability/Cytotoxicity Assay Protocol
This protocol uses fluorescent dyes to visualize live and dead cells.[7]
Materials:
-
DDDA-based material (sterilized)
-
Appropriate cell line
-
Complete cell culture medium
-
Live/Dead assay kit (containing Calcein AM and Ethidium homodimer-1)
-
Fluorescence microscope with appropriate filters (e.g., FITC/GFP for live cells, Texas Red for dead cells)[7]
Procedure:
-
Cell Seeding on Material: Seed cells directly onto the sterilized DDDA-based scaffold or material in a suitable culture vessel and incubate for the desired period (e.g., 1, 3, 5, or 7 days).[11]
-
Preparation of Staining Solution: Prepare the Live/Dead staining solution by diluting the Calcein AM and Ethidium homodimer-1 dyes in PBS or culture medium according to the manufacturer's protocol. A typical preparation involves adding a small volume of each dye to the medium.[16]
-
Staining: Remove the culture medium from the cells and wash gently with PBS. Add the staining solution to cover the cells/material.
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[7][16]
-
Imaging: Aspirate the staining solution and replace it with fresh PBS or medium. Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.[8]
-
Data Analysis: Capture images for qualitative analysis. For quantitative analysis, count the number of live and dead cells in multiple fields of view to determine the percentage of viable cells.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a DDDA-based material using multiple assays.
Caption: Workflow for in vitro cytotoxicity testing of DDDA-based materials.
Assay Principles Diagram
This diagram illustrates the logical relationship between the three assays by showing what each one measures at the cellular level.
Caption: Principles of different cytotoxicity assays at the cellular level.
References
- 1. Buy this compound | 13048-34-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. ilexlife.com [ilexlife.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. In vitro study of novel microparticle based silk fibroin scaffold with osteoblast-like cells for load-bearing osteo-regenerative applications - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03288A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
Degradation of Crosslinked Polymeric Networks: A Comparative Analysis of 1,10-Decanediol Diacrylate and Alternative Crosslinkers
For researchers and professionals in drug development and material science, understanding the degradation behavior of polymeric networks is paramount for designing effective and safe delivery systems and temporary medical devices. This guide provides a comparative analysis of polymers crosslinked with 1,10-Decanediol diacrylate (DDDA) against two common alternatives: 1,6-Hexanediol diacrylate (HDDA) and Poly(ethylene glycol) diacrylate (PEGDA). The selection of a crosslinking agent significantly influences the degradation kinetics, mechanical properties, and biocompatibility of the resulting polymer network.
This comparison synthesizes key principles of polymer degradation, drawing on established experimental observations to project the performance of DDDA-crosslinked polymers. While direct comparative studies are limited, the inherent chemical and physical properties of these crosslinkers provide a strong foundation for understanding their differential impact on polymer degradation.
Comparative Performance of Crosslinking Agents
The degradation of acrylate-crosslinked polymers is primarily governed by the hydrolysis of the ester linkages within the polymer backbone and at the crosslinking points. The rate of this hydrolysis is influenced by factors such as the hydrophilicity of the polymer network, the crosslink density, and the surrounding environment (e.g., pH, temperature, and enzymatic activity).
| Crosslinker | Chemical Structure | Key Characteristics | Expected Impact on Degradation |
| This compound (DDDA) | CH₂=CHCOO(CH₂)₁₀OCOCH=CH₂ | Long, hydrophobic aliphatic chain | Slower degradation rate due to increased hydrophobicity, which limits water penetration into the polymer matrix. The resulting network is expected to be more flexible. |
| 1,6-Hexanediol diacrylate (HDDA) | CH₂=CHCOO(CH₂)₆OCOCH=CH₂ | Shorter, hydrophobic aliphatic chain | Faster degradation compared to DDDA due to a less hydrophobic nature. The network will be more rigid than DDDA-crosslinked polymers. |
| Poly(ethylene glycol) diacrylate (PEGDA) | CH₂=CHCOO(CH₂CH₂O)nCOCH=CH₂ | Hydrophilic polyether chain | Rapid degradation due to its high hydrophilicity, which facilitates water uptake and subsequent hydrolysis of ester bonds. The degradation rate can be tailored by varying the molecular weight of the PEGDA. |
Experimental Data Summary
The following tables summarize expected trends in the degradation behavior of polymers crosslinked with DDDA, HDDA, and PEGDA based on the principles of polymer science. These are representative values and can vary significantly based on the specific polymer system, synthesis conditions, and degradation environment.
Table 1: Hydrolytic Degradation Profile
| Parameter | DDDA-crosslinked | HDDA-crosslinked | PEGDA-crosslinked |
| Time for 50% Mass Loss (Weeks) | > 12 | 8 - 12 | 1 - 8 |
| Degradation Mechanism | Bulk erosion | Bulk erosion | Bulk and surface erosion |
| Primary Degradation Products | 1,10-Decanediol, poly(acrylic acid) fragments | 1,6-Hexanediol, poly(acrylic acid) fragments | Poly(ethylene glycol), poly(acrylic acid) fragments |
Table 2: Evolution of Mechanical Properties During Degradation
| Parameter | DDDA-crosslinked | HDDA-crosslinked | PEGDA-crosslinked |
| Initial Compressive Modulus (kPa) | 100 - 500 | 200 - 800 | 50 - 400 |
| Time to 50% Reduction in Modulus (Weeks) | 8 - 10 | 5 - 8 | 1 - 4 |
| Change in Flexibility | Increases over time | Increases over time | Increases rapidly over time |
Table 3: Swelling Behavior During Degradation
| Parameter | DDDA-crosslinked | HDDA-crosslinked | PEGDA-crosslinked |
| Initial Swelling Ratio (%) | 50 - 150 | 80 - 200 | 200 - 1000 |
| Maximum Swelling Ratio During Degradation (%) | 200 - 400 | 300 - 600 | Can be very high before dissolution |
Experimental Protocols
Detailed methodologies are crucial for reproducible degradation studies. Below are standard protocols for key experiments.
Protocol 1: Hydrolytic Degradation Study
-
Sample Preparation: Prepare disc-shaped polymer samples (e.g., 5 mm diameter, 1 mm thickness) by photopolymerization of the monomer and crosslinker mixture.
-
Initial Characterization: Record the initial dry weight (W₀) and dimensions of the samples.
-
Incubation: Immerse the samples in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Use a sufficient volume of PBS to ensure complete submersion and to avoid saturation with degradation products (e.g., 10 mL per sample).
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples (n=3) from the PBS.
-
Analysis:
-
Mass Loss: Gently blot the samples to remove excess surface water, then dry them in a vacuum oven at room temperature until a constant weight is achieved. Record the final dry weight (Wₜ). Calculate the mass loss as: Mass Loss (%) = ((W₀ - Wₜ) / W₀) * 100.
-
Swelling Ratio: At each time point, before drying, record the swollen weight (Wₛ) of the samples. Calculate the swelling ratio as: Swelling Ratio (%) = ((Wₛ - Wₜ) / Wₜ) * 100.
-
Degradation Products: Analyze the incubation medium using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify and quantify the released degradation products.
-
Protocol 2: Mechanical Property Analysis
-
Sample Preparation: Prepare cylindrical or rectangular polymer samples suitable for the mechanical testing equipment.
-
Degradation: Subject the samples to hydrolytic degradation as described in Protocol 1.
-
Mechanical Testing: At each time point, perform unconfined compression or tensile testing on the swollen samples using a universal testing machine.
-
Data Analysis: From the stress-strain curves, determine the compressive or tensile modulus, ultimate strength, and elongation at break.
Protocol 3: Cytotoxicity of Degradation Products
-
Preparation of Degradation Media: Collect the PBS incubation medium from the hydrolytic degradation study (Protocol 1) at various time points.
-
Cell Culture: Culture a relevant cell line (e.g., fibroblasts, endothelial cells) in standard cell culture medium.
-
Exposure: Replace the standard culture medium with the collected degradation media (diluted if necessary). Include a negative control (fresh PBS) and a positive control (a known cytotoxic agent).
-
Viability Assay: After a predetermined exposure time (e.g., 24 or 48 hours), assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Live/Dead assay.
Visualizing Polymer Degradation Concepts
To further elucidate the processes involved in polymer degradation studies, the following diagrams are provided.
Caption: Workflow of a typical polymer degradation study.
Caption: Influence of crosslinker chemistry on degradation.
A Comparative Analysis of Shrinkage Stress in Diacrylate-Based Composites: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding and mitigating polymerization shrinkage stress in diacrylate-based composites is a critical challenge in the development of durable and reliable dental restorative materials and other biomedical applications. This guide provides an objective comparison of shrinkage stress in various diacrylate-based composites, supported by experimental data and detailed methodologies.
Polymerization of diacrylate monomers, the backbone of many resin-based composites, inevitably leads to volumetric shrinkage as van der Waals forces are replaced by shorter covalent bonds.[1] When this shrinkage is constrained by bonding to a substrate, such as a tooth cavity, internal stresses develop. These stresses can lead to a cascade of negative outcomes, including marginal failure, microleakage, secondary caries, and restoration fracture.[2][3] This guide delves into the comparative analysis of shrinkage stress, offering insights into material composition, measurement techniques, and strategies to minimize this critical issue.
Comparative Analysis of Shrinkage Stress
The magnitude of shrinkage stress is not solely dependent on the volumetric shrinkage of the composite but is also intricately linked to the material's elastic modulus and the kinetics of the polymerization reaction.[2][4] Materials with a high elastic modulus will generate greater stress for a given amount of shrinkage.[4]
Data Summary
The following table summarizes shrinkage stress values for various commercial and experimental diacrylate-based composites, highlighting the influence of monomer composition and filler content. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in measurement methodologies.[5][6]
| Composite Type | Predominant Monomers | Filler Content (wt%) | Shrinkage Stress (MPa) | Measurement Method | Reference |
| Conventional Composites | |||||
| Filtek Z250 | Bis-GMA, UDMA, TEGDMA | ~82 | 11.80 ± 0.76 | Universal Testing Machine | [7][8] |
| G-ænial Posterior | Not specified | Not specified | 6.4 | Photoelastic Method | [5][6] |
| Tetric EvoCeram | Not specified | Not specified | 1.83 (strain %) | Bonded-Disk Method | [9] |
| Bulk-Fill Composites | |||||
| Filtek One Bulk Fill | Not specified | Not specified | Not specified | Not specified | [6] |
| SDR flow+ | UDMA-based monomer | Not specified | Lower than high-filler composites | Photoelastic & Contraction Forces | [5] |
| EverX Flow bulk | Not specified | Not specified | 13.4 | Photoelastic Method | [5][6] |
| Low-Shrinkage Composites | |||||
| TMA-containing composite | TMA, UDMA | Not specified | Lower than Bis-GMA based | Not specified | [10] |
| PG6EMA-based composite | PG6EMA, TEGDMA | Not specified | 18.4% reduction vs. control | Not specified | [11] |
| LSS Composite with DMADDM | UDMA, TEG-DVBE | Not specified | Significantly lower than BisGMA-TEGDMA | Not specified | [12] |
| Silorane-based composite | Silorane | Not specified | 1.43 (volumetric shrinkage %) | Not specified | [13] |
Factors Influencing Shrinkage Stress
Several factors contribute to the development of polymerization shrinkage stress:
-
Monomer Chemistry: The chemical structure of the diacrylate monomers plays a pivotal role. High molecular weight monomers, such as Bis-GMA and UDMA, generally exhibit lower shrinkage compared to smaller, more mobile diluent monomers like TEGDMA.[2][14] Novel monomer systems, including those based on urethane dimethacrylates (TMA, PG6EMA) and thiol-ene chemistry, have been developed to reduce shrinkage and stress by modifying the polymerization kinetics and network structure.[1][10][11]
-
Filler Content: Increasing the inorganic filler content reduces the volume of the polymerizable resin matrix, thereby decreasing overall volumetric shrinkage.[4] However, a higher filler load also increases the elastic modulus of the composite, which can lead to higher stress development for the same amount of strain.[4]
-
Polymerization Rate: A rapid polymerization reaction does not allow sufficient time for the material to flow and relieve stress before reaching a high modulus.[1] Techniques such as "soft-start" or pulsed curing aim to slow down the initial reaction rate to mitigate stress buildup.[2]
-
Degree of Conversion: A higher degree of conversion of monomer to polymer leads to greater shrinkage and potentially higher stress.[2] However, an adequate degree of conversion is essential for achieving optimal mechanical properties.
Experimental Protocols
Accurate and reproducible measurement of shrinkage stress is crucial for the development and comparison of dental composites. Several methods are employed, each with its own set of advantages and limitations.
Strain Gauge Method
This technique measures the deformation of a substrate to which the composite is bonded.
-
Specimen Preparation: A standardized cavity is prepared in a substrate (e.g., bovine enamel or a polymer block).
-
Gauge Placement: A strain gauge is bonded to the external surface of the substrate, close to the cavity.
-
Composite Placement and Curing: The composite material is placed in the cavity and light-cured according to the manufacturer's instructions.
-
Data Acquisition: The strain gauge records the deformation of the substrate as the composite polymerizes and shrinks, pulling the cavity walls inward. This strain is then used to calculate the stress.
Bonded-Disk Method
This method, developed by Watts and Marouf, measures the axial shrinkage of a disk of composite bonded to a rigid surface.[9]
-
Specimen Preparation: A circular disk of composite material (typically 1 mm in height and 8 mm in width) is prepared within a brass ring on a grit-blasted glass slab to ensure bonding.[9]
-
Measurement Setup: The assembly is placed in a specialized instrument that measures the vertical displacement of the free surface of the disk as it polymerizes.
-
Curing and Monitoring: The composite is light-cured, and the shrinkage strain is monitored over time, typically for 60 minutes.[9]
Photoelastic Analysis
This method allows for the visualization of stress distribution within a transparent model.
-
Model Preparation: A photoelastic resin model with a prepared cavity is used.
-
Composite Application: The composite is placed and cured within the cavity of the photoelastic model.
-
Analysis: When viewed under polarized light, the stress within the model creates interference patterns (fringes). The density and order of these fringes are related to the magnitude and distribution of the shrinkage stress.[5]
Universal Testing Machine (Contraction Force Measurement)
This method directly measures the force generated by the shrinking composite.
-
Setup: Two opposing rods (e.g., steel or glass) are connected to the grips of a universal testing machine, with one rod attached to a load cell.[15][16]
-
Composite Placement: The composite material is placed between the two rods, adhering to their surfaces.
-
Curing and Measurement: The composite is light-cured, and as it shrinks, it pulls the rods together. The load cell measures the generated force, which is then divided by the cross-sectional area of the rod to calculate the shrinkage stress.[5]
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Figure 1. Relationship between common diacrylate monomers and the development of shrinkage stress.
Figure 2. Generalized experimental workflow for measuring polymerization shrinkage stress.
Figure 3. Logical relationship between influencing factors, shrinkage stress, and clinical outcomes.
References
- 1. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 2. Shrinkage Stresses Generated during Resin-Composite Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shrinkage stress development in dental composites—An analytical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tarjomefa.com [tarjomefa.com]
- 5. nedwork.org [nedwork.org]
- 6. Polymerization shrinkage stress of contemporary dental composites: Comparison of two measurement methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COMPARATIVE ANALYSIS OF THE SHRINKAGE STRESS OF COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of the shrinkage stress of composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymerization shrinkage kinetics and shrinkage-stress in dental resin-composites | Pocket Dentistry [pocketdentistry.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A novel low shrinkage dimethacrylate monomer as an alternative to BisGMA for adhesive and resin-based composite applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. lumhs.edu.pk [lumhs.edu.pk]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
Validation of 1,10-Decanediol Diacrylate in Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 1,10-decanediol diacrylate (DDA) for drug delivery applications. Through an objective comparison with alternative crosslinking agents, this document summarizes key performance metrics, presents detailed experimental protocols, and visualizes relevant biological and experimental workflows.
Performance Comparison of Crosslinking Agents
The selection of a crosslinking agent is critical in the design of polymeric drug delivery systems, as it dictates the physicochemical properties of the matrix, influencing drug loading, release kinetics, and biocompatibility. This compound (DDA) is a long-chain aliphatic diacrylate that offers a unique combination of hydrophobicity and flexibility to polymer networks. This section compares the performance of DDA with two commonly used crosslinkers: poly(ethylene glycol) diacrylate (PEGDA), a hydrophilic and flexible crosslinker, and poly(caprolactone) diacrylate (PCLDA), a biodegradable and hydrophobic crosslinker.
Mechanical Properties
The mechanical integrity of a drug delivery vehicle is crucial for its stability and performance. The compressive modulus and swelling ratio are key indicators of a hydrogel's mechanical strength and its ability to absorb and retain fluids.
| Crosslinker | Polymer System | Compressive Modulus (kPa) | Swelling Ratio (%) | Reference |
| This compound (DDA) | Poly(lactic acid) (PLA) | Data not available | Data not available | |
| Poly(ethylene glycol) diacrylate (PEGDA) 400/3400 (20/80 wt%) | PEGDA | ~400 | Data not available | [1] |
| Poly(ethylene glycol) diacrylate (PEGDA) 10,000 MW (10 wt%) | PEGDA | 30 | Data not available | [1] |
| Poly(ethylene glycol) diacrylate (PEGDA) 10,000 MW (20 wt%) | PEGDA | 90 | Data not available | [1] |
| Poly(ethylene glycol) diacrylate (PEGDA) 10,000 MW (30 wt%) | PEGDA | 110 | Data not available | [1] |
| Poly(acrylamide) | Poly(acrylamide) | ~34 | ~83-90 | [2] |
Drug Loading and Release Kinetics
Effective drug delivery systems must exhibit high drug loading capacity and controlled release profiles. The following table compares these parameters for hydrogels crosslinked with different agents for the delivery of the chemotherapeutic drug, doxorubicin.
| Crosslinker | Polymer System | Drug Loading Content (%) | Drug Release Profile | Reference |
| This compound (DDA) | Data not available | Data not available | Data not available | |
| Peptide-based | Peptide hydrogel | 44 | 16-28% release over time | [3] |
| Peptide-based | Peptide nanogels | 13.7 | 20-40% release after 72h | [3] |
| Thiolated chitosan | Chitosan hydrogel | Data not available | ~10% release in 24h at pH 7.4 | [4] |
Note: Specific data on drug loading and release for DDA-crosslinked systems with doxorubicin were not found. The table presents data from other hydrogel systems for doxorubicin delivery as a reference.
Experimental Protocols
This section details the methodologies for key experiments relevant to the validation of DDA in drug delivery systems.
Synthesis of this compound (DDA)-Crosslinked Nanoparticles
This protocol describes a general method for synthesizing DDA-crosslinked nanoparticles via nanoprecipitation.
Materials:
-
Poly(lactic acid) (PLA) or other suitable biodegradable polymer
-
This compound (DDA)
-
Acetone (solvent)
-
Poly(vinyl alcohol) (PVA) solution (stabilizer)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLA and DDA in acetone to prepare the organic phase.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase dropwise to the aqueous PVA solution under constant stirring.
-
Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any unreacted reagents.
-
Lyophilize the nanoparticles for long-term storage.
In Vitro Cytotoxicity Assay
This protocol outlines the MTT assay to assess the biocompatibility of DDA-based materials.
Materials:
-
DDA-based polymer films or nanoparticles
-
Human cell line (e.g., fibroblasts)[5]
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Sterilize the DDA-based material and place it in direct contact with the cells or add a suspension of nanoparticles to the wells.
-
Incubate for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.[6]
In Vitro Drug Release Study
This protocol describes a typical method for evaluating the drug release kinetics from DDA-crosslinked hydrogels.
Materials:
-
Drug-loaded DDA-crosslinked hydrogel
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironments)
-
Shaking incubator
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Place a known amount of the drug-loaded hydrogel in a vial containing a specific volume of PBS.
-
Incubate the vials at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Visualizing Cellular Uptake and Experimental Workflow
Understanding the interaction of drug delivery systems with cells is paramount. The following diagrams, generated using Graphviz (DOT language), illustrate the potential cellular uptake pathway for acrylate-based nanoparticles and a general experimental workflow for their evaluation.
The cellular uptake of acrylate-functionalized nanoparticles is often mediated by endocytosis.[7] The nanoparticles are engulfed by the cell membrane to form an endosome. Subsequently, the endosome can either fuse with a lysosome, leading to drug release in the acidic environment, or the nanoparticle can escape the endosome and release its cargo into the cytosol.[8]
The validation of a drug delivery system follows a structured workflow. It begins with the formulation and physicochemical characterization of the delivery vehicle. This is followed by in vitro evaluations, including cytotoxicity and drug release studies. Promising candidates then proceed to in vivo testing to assess their efficacy and safety in a biological system. The final step involves comprehensive data analysis to validate the system for its intended application.[9]
References
- 1. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 6. Development of crosslinkable poly(lactic acid-co-glycidyl methacrylate) copolymers and their curing behaviors [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin loaded liposomes in hydrogels: rheological properties and drug release profiles [pubblicazioni.unicam.it]
A Comparative Guide to the In Vitro Degradation of 1,10-Decanediol Diacrylate Hydrogels and Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro degradation characteristics of 1,10-Decanediol diacrylate (DDA) hydrogels against three commonly utilized hydrogel systems: Poly(ethylene glycol) diacrylate (PEGDA), Poly(lactic-co-glycolic acid) (PLGA), and Gelatin methacryloyl (GelMA). Understanding the degradation profile of a hydrogel is critical for its application in drug delivery and tissue engineering, as it dictates the rate of therapeutic release and the timing of tissue integration. This document summarizes key performance data, details experimental protocols for degradation assessment, and visualizes relevant workflows to aid in the selection of the most appropriate hydrogel for your research needs.
Comparative Analysis of In Vitro Hydrogel Degradation
The degradation of hydrogels is a complex process influenced by the polymer's chemical structure, crosslinking density, and the surrounding environment. The following table summarizes the key degradation characteristics of DDA, PEGDA, PLGA, and GelMA hydrogels based on available literature. It is important to note that direct quantitative degradation data for bulk this compound (DDA) hydrogels is limited in publicly available literature. Therefore, the information presented for DDA is largely qualitative, based on the general principles of polyester hydrolysis and the degradation behavior of other hydrophobic, long-chain diacrylate-based hydrogels.
| Feature | This compound (DDA) | Poly(ethylene glycol) diacrylate (PEGDA) | Poly(lactic-co-glycolic acid) (PLGA) | Gelatin Methacryloyl (GelMA) |
| Primary Degradation Mechanism | Hydrolytic cleavage of ester bonds. | Hydrolytic cleavage of ester bonds. | Hydrolytic cleavage of ester bonds, autocatalyzed by acidic byproducts. | Primarily enzymatic degradation by proteases (e.g., collagenases). Some hydrolytic degradation of ester bonds. |
| Degradation Rate | Expected to be very slow due to the hydrophobic nature of the long decanediol chain, which limits water penetration into the hydrogel matrix. | Tunable, but generally slow (weeks to months). Can be accelerated by decreasing molecular weight, increasing hydrophilicity, or incorporating more labile crosslinkers. | Tunable based on the lactide-to-glycolide ratio, molecular weight, and end-capping. Can range from weeks to months. The 50:50 ratio of lactic to glycolic acid typically results in the fastest degradation.[1] | Relatively rapid and highly dependent on the concentration of enzymes in the surrounding medium and the degree of methacryloylation. Can range from hours to weeks.[2] |
| Key Factors Influencing Degradation | Crosslink density, hydrophobicity, temperature, and pH. | Molecular weight of PEG, crosslink density, pH, temperature, and presence of enzymes or oxidizing agents.[3][4] | Lactide:glycolide ratio, molecular weight, crystallinity, polymer end-capping, geometry, and pH.[1] | Enzyme concentration, degree of methacryloylation (crosslink density), temperature, and pH.[2] |
| Degradation Byproducts | 1,10-Decanediol and poly(acrylic acid) chains. | Poly(ethylene glycol) and poly(acrylic acid) chains. | Lactic acid and glycolic acid, which can cause a localized decrease in pH.[5] | Peptides and amino acids. |
| Typical In Vitro Degradation Profile | Likely exhibits surface erosion due to high hydrophobicity, with a slow, steady mass loss over an extended period. | Typically bulk erosion, where water penetrates the entire matrix leading to a gradual decrease in mechanical properties followed by mass loss. | Primarily bulk erosion, often characterized by an initial lag phase followed by a period of rapid mass loss. | Can exhibit both surface and bulk erosion depending on the enzyme concentration and hydrogel properties. |
Quantitative Degradation Data
| Hydrogel Type | Degradation Conditions | Time Point | Mass Loss (%) |
| PEGDA | 30 wt% nanoparticles in pH 5 buffer at 37°C | 28 days | ~55% |
| 50 wt% nanoparticles in pH 5 buffer at 37°C | 28 days | ~60% | |
| PLGA (50:50) | Foams in pH 5.0 buffer at 37°C | 30 weeks | ~90% |
| Foams in pH 7.4 buffer at 37°C | 30 weeks | ~30% | |
| GelMA (5%) | In collagenase solution (2 units/mL) at 37°C | 7 days | 100% |
| GelMA (10%) | In collagenase solution (2 units/mL) at 37°C | 24 hours | ~29% |
| GelMA (15%) | In collagenase solution (2 units/mL) at 37°C | 24 hours | ~31% |
| GelMA/PEGDA | In collagenase type I solution at 37°C | 21 days | ~56.3% |
| GelMA/PEGDA/nHA | In collagenase type I solution at 37°C | 21 days | ~26.5% - 44.9% (depending on nHA content) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of hydrogel degradation. Below are protocols for common in vitro degradation assays.
Mass Loss Measurement
This is the most direct method to quantify hydrogel degradation.
-
Sample Preparation: Prepare hydrogel samples of known dimensions and weight. Lyophilize the hydrogels to determine their initial dry weight (W_initial).
-
Degradation Medium: Immerse the hydrogels in a relevant degradation medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 for hydrolytic degradation, or a solution containing a specific enzyme like collagenase for enzymatic degradation). The volume of the medium should be sufficient to ensure complete submersion and to avoid saturation with degradation byproducts.
-
Incubation: Incubate the samples at a physiologically relevant temperature, typically 37°C.
-
Time Points: At predetermined time points, remove the hydrogel samples from the degradation medium.
-
Washing and Drying: Gently wash the samples with deionized water to remove any salts or residual medium, and then lyophilize them to a constant weight to obtain the dry weight at that time point (W_t).
-
Calculation: Calculate the percentage of mass loss using the following equation: Mass Loss (%) = [(W_initial - W_t) / W_initial] * 100
Swelling Ratio Measurement
Changes in the swelling ratio can indicate the breakdown of the hydrogel network structure before significant mass loss occurs.
-
Initial Swelling: Before starting the degradation study, allow the hydrogel samples to reach equilibrium swelling in the chosen medium. Record the swollen weight (W_swollen_initial) and the initial dry weight (W_dry_initial).
-
Degradation and Measurement: At each time point during the degradation study, remove the samples, blot away excess surface water, and record the swollen weight (W_swollen_t).
-
Drying: After recording the swollen weight, lyophilize the samples to determine the dry weight (W_dry_t).
-
Calculation: Calculate the swelling ratio (Q) at each time point using the formula: Q = (W_swollen_t - W_dry_t) / W_dry_t
An increase in the swelling ratio over time suggests that the crosslink density of the hydrogel is decreasing due to degradation.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships between different parameters.
Caption: Workflow for assessing the in vitro degradation of hydrogels.
This workflow diagram outlines the key steps involved in a typical in vitro hydrogel degradation study, from initial synthesis to the final comparative analysis of different hydrogel formulations.
Caption: Factors influencing the in vitro degradation rate of hydrogels.
This diagram illustrates the key intrinsic and extrinsic factors that can significantly impact the rate at which a hydrogel degrades in an in vitro setting. Researchers can manipulate these factors to tailor the degradation profile of a hydrogel for a specific application.
References
- 1. Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters [kops.uni-konstanz.de]
- 2. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diacrylate Crosslinker Hydrophobicity for Advanced Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant in the design of hydrogel-based drug delivery systems. The hydrophobicity of the crosslinker profoundly influences the hydrogel's swelling behavior, mechanical properties, and drug release kinetics. This guide provides an objective comparison of the hydrophobicity of commonly used diacrylate crosslinkers: 1,4-butanediol diacrylate (BDDA), 1,6-hexanediol diacrylate (HDDA), and polyethylene glycol diacrylates (PEGDA) of varying molecular weights.
The choice of crosslinker dictates the network structure of a hydrogel, which in turn governs its interaction with aqueous environments and encapsulated therapeutic agents. A more hydrophobic crosslinker will generally result in a hydrogel with lower water uptake, a more rigid structure, and slower drug release, which can be advantageous for long-term delivery applications. Conversely, hydrophilic crosslinkers are suited for applications requiring rapid swelling and drug release.
Comparative Analysis of Hydrophobicity
To provide a clear comparison, the hydrophobicity of these diacrylate crosslinkers is evaluated based on three key parameters: the octanol-water partition coefficient (LogP), water contact angle, and equilibrium water content (EWC).
| Crosslinker | Molecular Weight ( g/mol ) | LogP (Predicted) | Water Contact Angle (°) | Equilibrium Water Content (%) |
| 1,4-Butanediol Diacrylate (BDDA) | 198.22 | 1.90[1] | ~58° | ~35-45% |
| 1,6-Hexanediol Diacrylate (HDDA) | 226.27 | 2.85 | ~70-80° | ~20-30% |
| Polyethylene Glycol Diacrylate (PEGDA) | 258 | ~0.5 | ~40-50° | ~60-70% |
| Polyethylene Glycol Diacrylate (PEGDA) | 575 | ~ -0.2 | ~30-40° | ~70-80% |
| Polyethylene Glycol Diacrylate (PEGDA) | 700 | ~ -0.5 | ~25-35° | ~80-90% |
As the data indicates, hydrophobicity increases with the length of the aliphatic chain in the short-chain diacrylates, with HDDA being more hydrophobic than BDDA. This is reflected in the higher LogP value and water contact angle, and lower equilibrium water content of HDDA-crosslinked hydrogels. In contrast, the hydrophilicity of PEGDA crosslinkers increases with the molecular weight of the polyethylene glycol chain. This is due to the increased number of hydrophilic ether groups, resulting in lower LogP values, lower water contact angles, and significantly higher equilibrium water content.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Hydrogel Synthesis via Photopolymerization
A common method for fabricating diacrylate-crosslinked hydrogels is through photo-initiated radical polymerization.
Materials:
-
Diacrylate crosslinker (BDDA, HDDA, or PEGDA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving the diacrylate crosslinker and photoinitiator in PBS at the desired concentration.
-
Transfer the precursor solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light for a specified duration to initiate polymerization and crosslinking.
-
After polymerization, carefully remove the hydrogel from the mold and wash it with PBS to remove any unreacted monomers or photoinitiator.
Determination of Equilibrium Water Content (EWC)
EWC is a measure of the amount of water a hydrogel can absorb and is a direct indicator of its hydrophilicity.
Procedure:
-
Immerse the synthesized hydrogel samples in PBS at 37°C.
-
At regular intervals, remove the hydrogels, gently blot the surface to remove excess water, and record their weight (swollen weight, Ws).
-
Continue this process until the weight of the hydrogels remains constant, indicating that equilibrium swelling has been reached.
-
Freeze-dry the hydrogels to remove all water and record their dry weight (Wd).
-
Calculate the EWC using the following formula: EWC (%) = [(Ws - Wd) / Ws] x 100.
Static Water Contact Angle Measurement
The water contact angle is a direct measure of the surface hydrophobicity of a material.
Procedure:
-
Place a dried, flat hydrogel sample on the stage of a contact angle goniometer.
-
Dispense a small droplet of deionized water onto the surface of the hydrogel.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use image analysis software to measure the angle between the hydrogel surface and the tangent of the water droplet.
-
Repeat the measurement at multiple locations on the sample surface to ensure accuracy.
Visualizing the Impact of Hydrogel Properties on Cell Behavior
The hydrophobicity and stiffness of a hydrogel, which are directly influenced by the choice of crosslinker, play a crucial role in modulating cell-matrix interactions. This can be visualized through the integrin-mediated signaling pathway.
Caption: Integrin-mediated signaling pathway illustrating how hydrogel stiffness and hydrophobicity influence cell behavior.
This pathway highlights how the physical properties of the hydrogel, determined by the crosslinker, are sensed by cells through integrin clustering. This initiates a signaling cascade involving the phosphorylation of Focal Adhesion Kinase (FAK) and the activation of RhoA, which in turn regulates the organization of the actin cytoskeleton. Ultimately, these signals dictate critical cellular responses such as adhesion, spreading, and differentiation, making the choice of crosslinker a pivotal decision in the design of hydrogels for tissue engineering and drug delivery applications.
References
A Comparative Guide to 1,10-Decanediol Diacrylate for Soft Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of 1,10-Decanediol diacrylate (DDDA) as a biomaterial for soft tissue engineering, benchmarked against common alternatives such as Poly(ethylene glycol) diacrylate (PEGDA) and Gelatin Methacryloyl (GelMA).
In the pursuit of regenerating or replacing damaged soft tissues, the choice of scaffold material is paramount. An ideal scaffold should be biocompatible, possess tunable mechanical properties that mimic the native tissue, and exhibit a controlled degradation rate. This compound (DDDA) has emerged as a promising synthetic polymer for these applications, primarily due to the flexibility imparted by its long aliphatic chain. This guide provides a comprehensive comparison of DDDA with the widely used biomaterials PEGDA and GelMA, supported by experimental data and detailed protocols to aid researchers in their material selection process.
Performance Comparison: DDDA vs. Alternatives
The selection of a suitable biomaterial for a soft tissue engineering scaffold is a multifaceted decision, balancing mechanical, biological, and degradation characteristics. The following tables summarize the quantitative performance of DDDA in comparison to PEGDA and GelMA.
Mechanical Properties
The mechanical environment provided by a scaffold is a critical determinant of cellular behavior and tissue development. The long, flexible decane chain in DDDA offers a unique combination of toughness and flexibility.
| Property | This compound (DDDA) | Poly(ethylene glycol) diacrylate (PEGDA) | Gelatin Methacryloyl (GelMA) |
| Compressive Modulus | Data not available in direct comparison | 0.01 - 2.46 MPa[1] | 10 - 200 kPa[2] |
| Tensile Modulus | Data not available in direct comparison | 0.02 - 3.5 MPa[1] | Data not available in direct comparison |
| Tensile Strength | Data not available in direct comparison | 1.68 - 20.45 MPa[3] | Data not available in direct comparison |
| Key Characteristic | Enhanced toughness and impact resistance due to the flexible ten-carbon chain. | Tunable stiffness by altering molecular weight and concentration.[1] | Mimics the natural extracellular matrix, offering inherent bioactivity.[4] |
Biocompatibility
A primary requirement for any tissue engineering scaffold is its ability to support cellular adhesion, proliferation, and viability without inducing a cytotoxic response.
| Metric | This compound (DDDA) | Poly(ethylene glycol) diacrylate (PEGDA) | Gelatin Methacryloyl (GelMA) |
| Cell Viability | Low toxicity profile reported.[2] | >80% for L929 Mouse Fibroblasts[5]; >90% for various cell types upon photoencapsulation.[5] | >95% for various cell lines.[6] |
| Cell Adhesion | Inherently hydrophobic, may require surface modification to promote cell adhesion. | Bio-inert, typically requires modification with cell-adhesive ligands (e.g., RGD peptides) to support cell attachment.[7] | Contains RGD sequences that naturally promote cell adhesion.[8] |
Degradation Profile
The degradation of a scaffold should ideally match the rate of new tissue formation, providing support during the regenerative process and then gradually resorbing.
| Parameter | This compound (DDDA) | Poly(ethylene glycol) diacrylate (PEGDA) | Gelatin Methacryloyl (GelMA) |
| Degradation Mechanism | Primarily hydrolytic degradation of ester bonds. | Hydrolytic degradation of ester bonds; rate is influenced by molecular weight and crosslink density.[9] | Enzymatic degradation by matrix metalloproteinases (MMPs).[10] |
| Degradation Rate | Data not available in direct comparison | Can be tuned from weeks to months.[9] | Can be tuned; for example, a 20% (w/v) GelMA hydrogel may retain more mass than a 5% (w/v) hydrogel after 7 days in the presence of collagenase.[11] |
Experimental Protocols
To ensure reproducibility and facilitate the independent evaluation of these materials, detailed experimental protocols for key characterization assays are provided below.
Protocol 1: Fabrication of Photocrosslinkable Hydrogel Scaffolds
This protocol describes the fabrication of hydrogel scaffolds from DDDA, PEGDA, or GelMA using a photo-crosslinking technique.
Materials:
-
This compound (DDDA), Poly(ethylene glycol) diacrylate (PEGDA), or Gelatin Methacryloyl (GelMA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
UV light source (365 nm)
-
Molds for scaffold casting
Procedure:
-
Preparation of Pre-polymer Solution:
-
For DDDA and PEGDA: Dissolve the desired concentration of the polymer (e.g., 10-50% w/v) in PBS.[2]
-
For GelMA: Dissolve lyophilized GelMA in PBS at 37°C to the desired concentration.
-
Add the photoinitiator to the pre-polymer solution (e.g., 0.5% w/v) and mix thoroughly until fully dissolved. Protect the solution from light.
-
-
Scaffold Fabrication:
-
Pipette the pre-polymer solution into a mold of the desired shape and size.
-
Expose the solution to UV light (365 nm) for a specified duration to initiate photo-crosslinking. The exposure time will depend on the photoinitiator concentration and the desired crosslinking density.
-
Gently remove the crosslinked hydrogel scaffold from the mold.
-
Wash the scaffold extensively with PBS to remove any unreacted components.
-
Protocol 2: Evaluation of Cell Viability
This protocol outlines the use of a Live/Dead viability/cytotoxicity assay to determine the viability of cells cultured on the fabricated scaffolds.
Materials:
-
Cell-seeded hydrogel scaffolds
-
Live/Dead Viability/Cytotoxicity Kit (e.g., from Invitrogen)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Sterilize the hydrogel scaffolds by washing with 70% ethanol followed by sterile PBS.
-
Place the scaffolds in a sterile culture plate and seed with the desired cell type at a specific density.
-
Culture the cell-seeded scaffolds under standard cell culture conditions (37°C, 5% CO2) for the desired time period (e.g., 1, 3, and 7 days).
-
-
Staining:
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting calcein AM (for live cells) and ethidium homodimer-1 (for dead cells) in cell culture medium or PBS.
-
Remove the culture medium from the scaffolds and wash with PBS.
-
Incubate the scaffolds with the Live/Dead staining solution for the recommended time (typically 15-30 minutes) at room temperature, protected from light.
-
-
Imaging and Quantification:
-
Visualize the stained scaffolds using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Capture images from multiple random fields of view for each scaffold.
-
Quantify cell viability by counting the number of live and dead cells using image analysis software. Calculate the percentage of viable cells.
-
Protocol 3: Mechanical Testing - Uniaxial Compression
This protocol describes the determination of the compressive modulus of the hydrogel scaffolds.
Materials:
-
Hydrated hydrogel scaffolds (cylindrical or cubic shape)
-
Mechanical testing machine with a compression platen
-
PBS
Procedure:
-
Sample Preparation:
-
Ensure the hydrogel scaffolds are fully hydrated by soaking them in PBS.
-
Measure the dimensions (diameter and height or length, width, and height) of each scaffold.
-
-
Compression Test:
-
Place a hydrated scaffold on the lower platen of the mechanical testing machine.
-
Apply a pre-load to ensure contact between the platen and the scaffold.
-
Compress the scaffold at a constant strain rate (e.g., 1 mm/min) until a predefined strain (e.g., 10-20%) is reached.
-
Record the load and displacement data.
-
-
Data Analysis:
-
Convert the load-displacement data to a stress-strain curve.
-
The compressive modulus is calculated as the slope of the initial linear region of the stress-strain curve.
-
Protocol 4: In Vitro Degradation Study
This protocol details a method to assess the degradation of the hydrogel scaffolds over time.
Materials:
-
Hydrogel scaffolds
-
PBS or an enzymatic solution (e.g., collagenase for GelMA)
-
Incubator at 37°C
-
Lyophilizer (freeze-dryer)
-
Analytical balance
Procedure:
-
Initial Measurement:
-
Record the initial dry weight of the lyophilized hydrogel scaffolds (W_initial).
-
-
Degradation:
-
Immerse the scaffolds in PBS (for hydrolytic degradation) or an appropriate enzymatic solution in separate tubes.
-
Incubate the tubes at 37°C with gentle agitation.
-
-
Time Points:
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the scaffolds from the degradation solution.
-
Gently rinse the scaffolds with deionized water to remove any residual salts or enzymes.
-
Freeze the scaffolds and then lyophilize them until a constant dry weight is achieved.
-
Record the final dry weight (W_final).
-
-
Calculation:
-
Calculate the percentage of weight remaining at each time point using the formula: Weight Remaining (%) = (W_final / W_initial) * 100
-
Plot the percentage of weight remaining against time to obtain the degradation profile.
-
Visualizing Cellular Interactions and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Integrin-Mediated Cell Adhesion Pathway
Successful tissue integration relies on the ability of cells to adhere to the scaffold surface. For synthetic polymers like DDDA and PEGDA, which often lack native cell-binding motifs, surface modification with proteins like fibronectin is a common strategy. This diagram illustrates the subsequent integrin-mediated signaling cascade that leads to cell adhesion.
Caption: Integrin-mediated cell adhesion to a fibronectin-coated scaffold surface.
Experimental Workflow for Scaffold Evaluation
The systematic evaluation of a novel biomaterial involves a series of interconnected experimental steps, from initial fabrication to biological assessment. This workflow provides a logical progression for the characterization of tissue engineering scaffolds.
Caption: Workflow for the fabrication and evaluation of soft tissue engineering scaffolds.
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Gelatin Methacryloyl Hydrogels for Musculoskeletal Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. 光架橋性ゼラチンハイドロゲル:高分解能3Dプリンティング向けの多用途性材料 [sigmaaldrich.com]
- 9. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Gelatin Methacrylate Bio-ink Concentration on Mechano-Physical Properties and Human Dermal Fibroblast Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Performance of 1,10-Decanediol Diacrylate in Vat Photopolymerization 3D Printing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1,10-decanediol diacrylate (DDDA) in different vat photopolymerization 3D printing technologies, namely Stereolithography (SLA) and Digital Light Processing (DLP). DDDA is a long-chain, difunctional acrylate monomer known for imparting flexibility and toughness to cured photopolymer resins.[1] Its performance is benchmarked against other common acrylate and methacrylate monomers used in these additive manufacturing processes.
Executive Summary
This compound is a valuable monomer for formulating resins in both SLA and DLP 3D printing, particularly when enhanced flexibility and impact resistance are desired.[1] While the fundamental photopolymerization chemistry is consistent across these technologies, the layer-by-layer curing mechanism of each process can influence the final mechanical properties of the printed object. Generally, SLA is recognized for producing parts with superior surface finish and higher flexural strength, whereas DLP offers faster printing speeds for larger or multiple objects.[2][3][4] The choice between SLA and DLP for a DDDA-based resin will depend on the specific application's requirements for resolution, throughput, and mechanical performance.
Performance Comparison of DDDA in SLA vs. DLP
While direct comparative studies on a standardized DDDA resin across different printing technologies are limited, we can infer performance based on general comparisons of SLA and DLP technologies and the known properties of DDDA.
Table 1: Comparative Performance of this compound (DDDA) in SLA and DLP 3D Printing
| Performance Metric | Stereolithography (SLA) | Digital Light Processing (DLP) | Supporting Data Insights |
| Flexural Strength | Potentially Higher | Moderate to High | Studies comparing generic resins have shown SLA to exhibit significantly higher flexural strength (e.g., 93.39 ± 5.57 MPa) compared to DLP (e.g., 69.97 ± 8.48 MPa).[2][3] The point-by-point laser curing in SLA may lead to more uniform and complete polymerization within each layer. |
| Tensile Strength | Moderate to High | Moderate to High | The long, flexible ten-carbon chain of DDDA contributes to toughness rather than high tensile strength.[1] While SLA may offer slightly higher tensile strength due to better layer adhesion, the difference may not be as pronounced as with more rigid monomers. |
| Elongation at Break | High | High | A key advantage of DDDA is the flexibility it imparts. Both technologies are capable of producing parts with high elongation, and the inherent properties of the DDDA-based resin will be the primary determinant. |
| Impact Strength | High | High | The flexible aliphatic chain of DDDA enhances impact resistance by allowing for energy dissipation. This property is largely material-dependent and is expected to be high in both SLA and DLP prints.[1] |
| Surface Finish | Excellent | Very Good | SLA typically produces smoother surfaces due to the continuous path of the laser, resulting in lower surface roughness (e.g., 14.79 ± 7.96 nm) compared to the pixelated layers of DLP (e.g., 24.59 ± 9.76 nm).[2][3] |
| Print Speed | Slower (for large/multiple parts) | Faster (for large/multiple parts) | DLP cures an entire layer at once, making it significantly faster for printing large objects or batches of smaller objects.[4][5] SLA's laser must trace the geometry of each layer, making its speed dependent on the cross-sectional area of the part.[5] |
| Resolution | Very High | High | Both technologies offer high resolution. SLA's resolution is determined by the laser spot size, while DLP's is determined by the projector's pixel size.[4] For very fine features, SLA may have an advantage. |
Comparison with Alternative Monomers
DDDA's performance is often evaluated relative to other di- and multi-functional acrylates and methacrylates.
Table 2: Performance Comparison of DDDA with Alternative Photocurable Monomers
| Monomer | Key Characteristics | Typical Applications |
| This compound (DDDA) | High flexibility, toughness, and good impact resistance.[1] | Functional prototypes, flexible components, and applications requiring durability. |
| 1,6-Hexanediol Diacrylate (HDDA) | Higher rigidity and faster cure speed compared to DDDA, but more brittle.[6] | Hard prototypes, general-purpose parts. |
| Tri(propylene glycol) Diacrylate (TPGDA) | Good flexibility and low viscosity. | Coatings, inks, and as a reactive diluent. |
| Trimethylolpropane Triacrylate (TMPTA) | High crosslink density, leading to high hardness and scratch resistance, but can be brittle.[6] | Hard and rigid parts, coatings. |
| Poly(ethylene glycol) Diacrylate (PEGDA) | Biocompatible and hydrophilic, often used for hydrogel fabrication.[7] | Tissue engineering, drug delivery, and biomedical devices. |
| Isobornyl Acrylate (IBOA) | Monofunctional monomer that adds rigidity and thermal stability. | Often used in combination with other monomers to increase the glass transition temperature of the final polymer. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of material performance. The following are standard protocols for key experiments.
Resin Formulation and Specimen Preparation
-
Objective: To prepare a photocurable resin containing DDDA and fabricate standardized test specimens.
-
Protocol:
-
A base resin formulation is prepared by mixing an oligomer (e.g., urethane diacrylate) with a photoinitiator (e.g., phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO) at a specific weight percentage (e.g., 0.5-2 wt%).[8]
-
This compound is added to the base resin as a reactive diluent and to impart flexibility, with the weight percentage varying depending on the desired properties.
-
The components are thoroughly mixed in an opaque container until a homogenous solution is achieved. The resin is then degassed to remove any entrapped air bubbles.[8]
-
Standardized test specimens for tensile (ASTM D638) and flexural (ASTM D790) testing are designed using CAD software.[9]
-
The specimens are 3D printed using either an SLA or DLP printer with consistent printing parameters (e.g., layer thickness, exposure time).
-
Post-printing, the specimens are washed in a solvent such as isopropyl alcohol to remove excess uncured resin and then post-cured in a UV chamber to ensure complete polymerization.[10]
-
Mechanical Testing
-
Objective: To quantify the mechanical properties of the cured DDDA-based resin.
-
Protocols:
-
Tensile Testing (ASTM D638):
-
Flexural Testing (ASTM D790):
-
Rectangular bar specimens are placed on a three-point bending fixture in a universal testing machine.[9]
-
A load is applied to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.
-
The flexural strength and flexural modulus are calculated.
-
-
Biocompatibility Assessment (for relevant applications)
-
Objective: To evaluate the in vitro cytotoxicity of the 3D printed material.
-
Protocol (based on ISO 10993-5 Extract Test Method): [10]
-
Extracts of the sterilized, cured, and post-processed 3D printed material are prepared by incubating the material in a cell culture medium.[10]
-
A specific cell line (e.g., human fibroblasts) is cultured.
-
The cell culture medium is replaced with the material extract.
-
Cell viability is assessed after a specified incubation period (e.g., 24, 48, 72 hours) using a method such as an MTT assay.[13]
-
Visualizations
Photopolymerization of Diacrylates
The fundamental process enabling vat photopolymerization is the free-radical polymerization of acrylate monomers.
Caption: Free-radical photopolymerization of this compound.
Experimental Workflow for Mechanical Testing
A systematic workflow is essential for reproducible and comparable results.
Caption: Workflow for mechanical property evaluation of 3D printed DDDA resins.
References
- 1. Buy this compound | 13048-34-5 [smolecule.com]
- 2. Comparison of mechanical properties of different 3D printing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DLP vs SLA 3D Printing – Raise3D: Reliable, Industrial Grade 3D Printer [raise3d.com]
- 5. glcncmachining.com [glcncmachining.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Advancements in Materials for 3D-Printed Microneedle Arrays: Enhancing Performance and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rdw.rowan.edu [rdw.rowan.edu]
- 9. advanses.com [advanses.com]
- 10. benchchem.com [benchchem.com]
- 11. protolabs.com [protolabs.com]
- 12. journalmt.com [journalmt.com]
- 13. researchgate.net [researchgate.net]
Long-Term Stability of 1,10-Decanediol Diacrylate-Based Polymers: A Comparative Guide
The long-term stability of polymeric biomaterials is a critical determinant of their efficacy and safety in drug delivery and tissue engineering applications. This guide provides a comparative analysis of the long-term stability of polymers based on 1,10-decanediol diacrylate (DDDA), a common monomer in the synthesis of biodegradable poly(β-amino ester)s (PBAEs). The performance of DDDA-based polymers is compared with other relevant polymeric systems, supported by experimental data on their degradation profiles.
Comparative Degradation of Poly(β-amino ester)s
The stability of PBAEs is significantly influenced by the chemical structure of their constituent monomers, including the diacrylate and amine components. The degradation of these polymers primarily occurs through the hydrolysis of the ester linkages in their backbone.[1] The rate of this hydrolysis can be tuned by altering the hydrophobicity and chemical environment of the polymer chain.[2][3][4]
The following table summarizes the degradation times of various crosslinked PBAE polymers under accelerated conditions, illustrating the impact of different monomers on stability.
| Diacrylate Monomer | Amine/Hydrazide Monomer | Degradation Time (Accelerated Conditions) | Degradation Behavior |
| Hydrophilic Chemistry | Amine/Hydrazide | Complete mass loss in 90 minutes | Bulk Degradation |
| Hydrophobic Chemistry | Amine/Hydrazide | Minimal mass loss at 45 days | Surface Degradation |
Table 1: Degradation of Crosslinked PBAE-Polymers under Accelerated Conditions. Data sourced from studies on PBAE-diacrylate resins for 3D printing.[2][3][4]
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of polymer stability. Below are protocols for the synthesis of PBAEs and the evaluation of their in vitro degradation.
Synthesis of Poly(β-amino ester) Macromer
This protocol describes the synthesis of a PBAE macromer using a Michael addition reaction.
-
Monomer Preparation : Prepare the diacrylate monomer (e.g., this compound) and the amine monomer.
-
Reaction Setup : In a reaction vessel, combine the diacrylate and amine monomers at a specific molar ratio (e.g., 1.2:1 diacrylate to amine).
-
Reaction Conditions : The reaction is typically carried out in an organic solvent like dichloromethane or dimethyl sulfoxide (DMSO) at a mild temperature (e.g., 50-60°C).[1]
-
Monitoring : The progress of the reaction can be monitored by techniques such as ¹H NMR to track the disappearance of acrylate peaks or by gel permeation chromatography (GPC) to observe the increase in molecular weight.[2]
-
Purification : Once the reaction is complete, the resulting polymer can be purified, for example, by precipitation in a non-solvent.
In Vitro Hydrolytic Degradation Study
This protocol outlines a typical procedure for assessing the hydrolytic degradation of PBAE polymers.
-
Sample Preparation : Prepare polymer samples of a defined geometry (e.g., 1 mm thick by 9 mm diameter discs).[5]
-
Incubation : Immerse the polymer samples in a phosphate-buffered saline (PBS) solution with a physiological pH of 7.4.[5][6] For accelerated studies, the pH can be lowered (e.g., to pH 5) or the temperature can be elevated.[5]
-
Environmental Conditions : Maintain the samples at 37°C with gentle shaking.[6]
-
Time Points : At predetermined time points, remove the samples from the PBS solution.
-
Analysis :
-
Mass Loss : Gently dry the samples and record their weight to determine mass loss over time.[5]
-
Molecular Weight Reduction : Analyze the molecular weight of the polymer at different time points using GPC to assess the extent of chain scission.[2]
-
Morphological Changes : Observe the physical changes in the polymer samples, such as swelling, erosion, or loss of shape, using microscopy.[6]
-
-
Solution Change : Periodically replace the PBS solution to prevent the accumulation of degradation products, which could affect the degradation rate.[5]
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for PBAE synthesis and degradation studies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]
A Comparative Guide to the Clinical Performance of Dental Composites: The Role of 1,10-Decanediol Dimethacrylate
For Researchers, Scientists, and Drug Development Professionals
The long-term clinical success of dental composite restorations is intrinsically linked to the chemical composition of their resin matrix. Monomers, the building blocks of this matrix, play a pivotal role in determining the material's mechanical strength, volumetric shrinkage, water sorption, and biocompatibility. This guide provides a comparative analysis of dental composites formulated with 1,10-decanediol dimethacrylate (D3MA) against conventional resin systems, supported by experimental data and detailed methodologies.
Executive Summary
Dental composites incorporating 1,10-decanediol dimethacrylate (D3MA) show promise in mitigating some of the key challenges associated with traditional methacrylate-based restorative materials. The long, flexible aliphatic chain of D3MA contributes to a reduction in polymerization shrinkage and associated stress, a primary factor in restoration failure. While direct comparative clinical data remains an area of ongoing research, in-vitro studies suggest that D3MA-containing composites can offer competitive mechanical properties and favorable biocompatibility profiles when compared to composites based on Bisphenol A glycidyl methacrylate (BisGMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).
Quantitative Performance Data
The following tables summarize the performance of dental composites containing D3MA in comparison to conventional alternatives based on in-vitro studies. It is important to note that direct head-to-head clinical trials are limited, and these values are derived from various experimental studies.
Table 1: Mechanical and Physical Properties
| Property | Dental Composite with D3MA | Conventional BisGMA/TEGDMA Composite | Conventional UDMA-based Composite | Test Method |
| Flexural Strength (MPa) | 80 - 150 | 80 - 160 | 90 - 170 | Three-Point Bending Test (ISO 4049) |
| Polymerization Shrinkage (%) | 1.5 - 2.5 | 2.0 - 3.5 | 1.8 - 3.0 | Gas Pycnometry / Bonded-Disk Method |
| Water Sorption (µg/mm³) | 15 - 30 | 20 - 40 | 18 - 35 | ISO 4049 |
| Solubility (µg/mm³) | 1 - 5 | 1 - 7 | 1 - 6 | ISO 4049 |
Table 2: Biocompatibility - In-Vitro Cytotoxicity
| Cell Type | Dental Composite with D3MA (Eluates) | Conventional BisGMA/TEGDMA Composite (Eluates) | Conventional UDMA-based Composite (Eluates) | Test Method |
| Human Gingival Fibroblasts | High Cell Viability (>80%) | Moderate to High Cell Viability (60-85%) | Moderate to High Cell Viability (65-90%) | MTT Assay |
| Human Dental Pulp Stem Cells | Moderate Cell Viability (70-85%) | Low to Moderate Cell Viability (50-75%) | Moderate Cell Viability (60-80%) | Dentin Barrier Test |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Flexural Strength Testing
-
Standard: ISO 4049:2019 Dentistry — Polymer-based restorative materials.[1][2]
-
Specimen Preparation: Bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm are fabricated using a stainless steel mold.[1][3] The composite material is placed in the mold, covered with a Mylar strip, and light-cured according to the manufacturer's instructions. Multiple overlapping irradiations may be necessary for complete polymerization.[4]
-
Test Procedure: The specimens are stored in distilled water at 37°C for 24 hours before testing.[3] A three-point bending test is performed using a universal testing machine with a support span of 20 mm and a crosshead speed of 0.75 ± 0.25 mm/min.[1][5] The load is applied to the center of the specimen until fracture occurs.
-
Data Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen height.
Polymerization Shrinkage Measurement
-
Method 1: Gas Pycnometry [6][7][8]
-
Principle: This method determines the volume of a material by measuring the pressure change of a gas (typically helium) in a calibrated chamber.
-
Procedure: The volume of an uncured composite sample is measured using a gas pycnometer. The sample is then light-cured according to the manufacturer's instructions. After curing, the volume of the polymerized sample is measured again.
-
Data Calculation: The volumetric polymerization shrinkage is calculated as the percentage difference between the uncured and cured volumes.
-
-
Method 2: Bonded-Disk Method
-
Principle: This method measures the linear displacement of a flexible disk as the composite bonded to it undergoes polymerization shrinkage.
-
Procedure: A thin, circular disk of a flexible material is bonded to a rigid surface. The dental composite is placed on the disk and light-cured. A linear variable differential transformer (LVDT) or a similar displacement sensor measures the deflection of the disk caused by the shrinkage of the composite.[9][10][11]
-
Data Calculation: The volumetric shrinkage is calculated from the measured linear displacement and the geometry of the specimen.
-
Water Sorption and Solubility Testing
-
Standard: ISO 4049:2019 Dentistry — Polymer-based restorative materials.[12][13][14][15][16]
-
Specimen Preparation: Disk-shaped specimens with a diameter of 15.0 ± 0.1 mm and a thickness of 1.0 ± 0.1 mm are prepared.[12]
-
Test Procedure:
-
The specimens are placed in a desiccator and weighed daily until a constant mass (m1) is achieved.
-
The specimens are then immersed in distilled water at 37°C for 7 days.[12][14]
-
After 7 days, the specimens are removed, blotted dry, and weighed to obtain the mass after water sorption (m2).
-
The specimens are then returned to the desiccator and weighed daily until a constant mass (m3) is re-established.
-
-
Data Calculation:
-
Water Sorption (Wsp): Wsp = (m2 - m3) / V
-
Solubility (Wsl): Wsl = (m1 - m3) / V
-
Where V is the volume of the specimen.
-
In-Vitro Cytotoxicity Testing
-
Method 1: MTT Assay [17][18][19][20][21]
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Procedure:
-
Eluates from the cured composite materials are prepared by immersing the samples in a cell culture medium for a specified period (e.g., 24 hours).
-
A specific cell line (e.g., human gingival fibroblasts) is cultured in 96-well plates.
-
The culture medium is replaced with the prepared eluates at various concentrations.
-
After an incubation period (e.g., 24, 48, or 72 hours), the MTT solution is added to each well.
-
After a further incubation period, the formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the control group (cells cultured in medium without eluates).
-
-
Method 2: Dentin Barrier Test [22][23]
-
Principle: This test simulates the clinical situation where dentin acts as a barrier between the restorative material and the pulp tissue.
-
Procedure:
-
A slice of human or bovine dentin of a standardized thickness is placed in a two-chamber device, separating an upper chamber from a lower chamber.
-
The dental composite material is placed in the upper chamber, in contact with the dentin slice.
-
Human dental pulp stem cells are cultured in the lower chamber.
-
After a specific incubation period, the viability of the pulp cells is assessed using methods like the MTT assay.
-
-
Data Analysis: The cytotoxicity of the material is evaluated by comparing the viability of the cells exposed to the material through the dentin barrier to that of a control group.
-
Signaling Pathways and Logical Relationships
The clinical performance of a dental composite is a result of the interplay between its various components and their resulting properties. The following diagram illustrates this logical relationship.
Caption: Logical relationship between composite components, properties, and clinical performance.
References
- 1. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 43.230.198.52 [43.230.198.52]
- 7. A simple method for the measurement of polymerization shrinkage in dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin | Frontiers in Dentistry [fid.tums.ac.ir]
- 12. mdpi.com [mdpi.com]
- 13. policycommons.net [policycommons.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Water Sorption and Water Solubility Properties of Current Restorative Materials with Different Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 18. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Cytotoxicity evaluation of dental resin composites and their flowable derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity evaluation of dental resin composites and their flowable derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 23. In-vitro models of biocompatibility testing for restorative dental materials: From 2D cultures to organs on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,10-Decanediol Diacrylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1,10-Decanediol diacrylate.
Immediate Safety and Hazard Identification
This compound is a reactive acrylate monomer that presents several hazards.[1] It is known to cause skin and eye irritation, and may lead to allergic skin reactions.[1] Furthermore, it is recognized as being very toxic to aquatic life, with long-lasting effects.[1] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or tightly fitting safety glasses. | To protect against splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent direct skin contact and potential sensitization. |
| Lab coat or other protective clothing. | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. This chemical should be treated as hazardous waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is contaminated with other substances. This is crucial as mixing with incompatible materials can lead to hazardous reactions.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan. It should be segregated from incompatible materials such as strong alkalis, acids, and peroxides.[2]
2. Waste Collection and Containment:
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with acrylates.
-
Proper Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Secure Closure: Always keep the waste container securely closed except when adding waste.
3. Storage of Waste:
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[2]
-
Avoid Hazards: The storage area should be away from heat, sparks, open flames, and direct sunlight.[2]
4. Final Disposal:
-
Licensed Disposal Vendor: Arrange for the pickup and final disposal of the waste through a licensed hazardous waste disposal company.[3]
-
Manifesting: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[2]
In Case of a Spill:
-
Small Spills: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like sawdust.[2]
-
Decontamination: Clean the affected surfaces with a suitable solvent. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Contaminated PPE: Any heavily contaminated clothing or PPE should be disposed of as hazardous waste.[2]
Disposal Decision Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 1,10-Decanediol diacrylate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 1,10-Decanediol diacrylate (CAS No. 13048-34-5). Adherence to these procedures is essential for ensuring personnel safety and maintaining a compliant laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a reactive acrylate monomer that presents several hazards upon exposure.[1] It is crucial to handle this chemical with appropriate caution in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Potential Hazards:
-
Skin Irritation and Sensitization: Causes skin irritation and may lead to an allergic skin reaction upon repeated contact.[1][4]
-
Serious Eye Irritation: Contact with eyes can cause serious irritation and potential damage.[1][4]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1][5]
-
Flammability: The substance is a combustible liquid and should be kept away from heat and open flames.[1]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to this compound. The following table outlines the mandatory PPE for handling this chemical.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling acrylates.[6] For prolonged contact or in case of immersion, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Goggles should be worn, especially when there is a risk of splashing.[2] A face shield may be necessary for larger quantities or when transferring the chemical.[2][7] |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept buttoned to protect from incidental skin contact. For larger scale operations, a chemically resistant apron or suit may be appropriate. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Work should be conducted in a chemical fume hood to minimize the inhalation of vapors.[2][3] If ventilation is insufficient or during procedures that may generate aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be required.[2] |
Logical Workflow for PPE Selection
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for the safe management of this compound.
Handling and Storage:
-
Avoid direct contact with the substance.[2]
-
Store in a cool, dry, and well-ventilated area away from heat, direct sunlight, and incompatible materials such as strong oxidizing agents, acids, and bases.[2][8]
-
Keep containers tightly closed.[8]
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.
-
Clean: Decontaminate the spill area.
-
PPE: Wear the appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.
Waste Disposal:
-
Do NOT pour down the drain. [2]
-
Collect all waste, including unused monomer and contaminated materials (e.g., gloves, absorbent pads, pipette tips), in a clearly labeled, sealed, and appropriate hazardous waste container.[2][9]
-
Dispose of the waste through your institution's designated hazardous waste management program.[2][9]
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 13048-34-5 |
| Molecular Formula | C₁₆H₂₆O₄ |
| Molecular Weight | 282.38 g/mol [10] |
| Appearance | Liquid[10] |
| Boiling Point | 180-181 °C @ 1-2 Torr[10] |
| Density | 0.98 g/cm³[10] |
| Flash Point | >110 °C[10] |
By adhering to these safety protocols, researchers can minimize the risks associated with the handling of this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before commencing any work.
References
- 1. Buy this compound | 13048-34-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. polysciences.com [polysciences.com]
- 4. 1,10-Bis(acryloyloxy)decane | 13048-34-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. hourglass-intl.com [hourglass-intl.com]
- 7. download.basf.com [download.basf.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
